Product packaging for 1-benzyl-4-bromo-1H-pyrazol-3-amine(Cat. No.:CAS No. 1171985-74-2)

1-benzyl-4-bromo-1H-pyrazol-3-amine

Cat. No.: B1293028
CAS No.: 1171985-74-2
M. Wt: 252.11 g/mol
InChI Key: MBQHMPHNPQNNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Benzyl-4-bromo-1H-pyrazol-3-amine (CAS 1171985-74-2) is a brominated pyrazole derivative of high interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C10H10BrN3 and a molecular weight of 252.11 g/mol, this compound serves as a versatile building block for constructing complex molecules . The pyrazole scaffold is considered a privileged structure in drug discovery, frequently found in biologically active compounds and several FDA-approved drugs . The compound's specific molecular structure presents key features that enable diverse research applications: the benzyl group at the N1 position enhances solubility and influences steric properties; the bromine atom at the C4 position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck); and the amine group at the C3 position can participate in various chemical transformations and is often critical for target interaction and biological activity . This combination makes it an ideal intermediate for creating libraries of novel compounds in structure-activity relationship (SAR) studies. Researchers utilize this compound in multi-component reactions and 1,3-dipolar cycloadditions for the efficient construction of complex heterocyclic systems . It is strictly for Research Use Only and is not intended for human or veterinary use . Please refer to the product's Safety Data Sheet for detailed handling information. The product should be stored in a dark place under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10BrN3 B1293028 1-benzyl-4-bromo-1H-pyrazol-3-amine CAS No. 1171985-74-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-4-bromopyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c11-9-7-14(13-10(9)12)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQHMPHNPQNNIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263180
Record name 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1171985-74-2
Record name 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1171985-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(phenylmethyl)-1H-pyrazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 1-benzyl-4-bromo-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides a comprehensive overview of a plausible and efficient synthetic pathway for the preparation of 1-benzyl-4-bromo-1H-pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the construction of the pyrazole core via the condensation of benzylhydrazine with a suitable three-carbon precursor, followed by a regioselective bromination at the C4 position of the pyrazole ring. This document furnishes detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow to aid researchers in the successful synthesis of the target compound.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds that are integral to the development of novel therapeutic agents due to their wide range of biological activities. The specific structural motifs of an N-benzyl group, a bromine atom at the 4-position, and an amine at the 3-position of the pyrazole ring make this compound a key intermediate for the synthesis of a variety of bioactive molecules. The strategic placement of these functional groups allows for further chemical modifications, making it a versatile scaffold in the design of kinase inhibitors, anti-inflammatory agents, and other pharmaceuticals. This guide outlines a robust synthetic route to access this important compound.

Proposed Synthesis Pathway

The synthesis of this compound can be efficiently achieved in two primary steps. The initial step involves the formation of the pyrazole ring by reacting benzylhydrazine with 3-aminocrotononitrile to yield 1-benzyl-1H-pyrazol-3-amine. The subsequent step is the selective bromination of this intermediate at the 4-position using N-bromosuccinimide (NBS).

Synthesis_Pathway cluster_step1 Step 1: Pyrazole Formation cluster_step2 Step 2: Bromination Benzylhydrazine Benzylhydrazine Intermediate 1-benzyl-1H-pyrazol-3-amine Benzylhydrazine->Intermediate Condensation (e.g., in Ethanol, reflux) Aminocrotononitrile 3-Aminocrotononitrile Aminocrotononitrile->Intermediate Condensation (e.g., in Ethanol, reflux) NBS N-Bromosuccinimide (NBS) FinalProduct This compound NBS->FinalProduct Electrophilic Bromination (e.g., in DMSO, rt) Intermediate->FinalProduct Electrophilic Bromination (e.g., in DMSO, rt)

An In-depth Technical Guide to the Synthesis of Substituted Aminopyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted aminopyrazoles are a pivotal class of heterocyclic compounds, forming the core scaffold of numerous biologically active molecules. Their prevalence in medicinal chemistry, particularly as kinase inhibitors, underscores the importance of efficient and versatile synthetic strategies. This guide provides a comprehensive overview of key synthetic methodologies for preparing substituted aminopyrazoles, complete with detailed experimental protocols, comparative data, and the biological context of their application in relevant signaling pathways.

Core Synthetic Strategies

The synthesis of the aminopyrazole core predominantly relies on the cyclocondensation of a hydrazine-containing moiety with a suitable three-carbon synthon. The regioselectivity of this reaction is a crucial aspect, often influenced by the substitution pattern of the hydrazine and the nature of the electrophilic centers on the carbon backbone. The most prominent and widely employed methods include the reaction of hydrazines with β-ketonitriles, α,β-unsaturated nitriles, and multicomponent reactions.

Synthesis from β-Ketonitriles and Hydrazines

The condensation of β-ketonitriles with hydrazines is one of the most versatile and established methods for preparing 5-aminopyrazoles.[1][2] The reaction proceeds through the initial formation of a hydrazone intermediate by nucleophilic attack of the hydrazine on the carbonyl carbon, followed by intramolecular cyclization onto the nitrile group.[1][2]

General Reaction Scheme:

The choice of hydrazine (unsubstituted, monosubstituted, or disubstituted) allows for the introduction of various substituents at the N1 position of the pyrazole ring.

Synthesis from α,β-Unsaturated Nitriles and Hydrazines

Another major route to 3(5)-aminopyrazoles involves the condensation of α,β-unsaturated nitriles with hydrazines. The presence of a leaving group at the β-position of the unsaturated nitrile is key to the formation of the aromatic pyrazole ring. The regioselectivity of this reaction can often be controlled by the reaction conditions. For instance, acidic conditions with monosubstituted hydrazines tend to favor the formation of 5-aminopyrazoles, while basic conditions can lead to the corresponding 3-aminopyrazole regioisomer.

Multicomponent Reactions (MCRs)

Multicomponent reactions offer an efficient and atom-economical approach to constructing complex molecules like substituted aminopyrazoles in a single step.[3][4] These reactions often involve the in-situ formation of the necessary synthons. A common MCR for 5-aminopyrazoles involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative.[4] This approach allows for the rapid generation of diverse libraries of compounds, which is particularly valuable in drug discovery. Some MCRs can be performed under environmentally friendly conditions, such as in water or under solvent-free conditions.[4]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of representative substituted aminopyrazoles.

Protocol 1: Synthesis of 3-Phenyl-1H-pyrazol-5-amine from 3-Oxo-3-phenylpropanenitrile and Hydrazine [5]

  • Reagents:

    • 3-Oxo-3-phenylpropanenitrile (50 mg, 0.34 mmol)

    • Hydrazine hydrate (11.6 mg, 0.36 mmol)

    • Acetic acid (0.024 mL, 0.37 mmol)

    • Anhydrous ethanol (3 mL)

    • Ethyl acetate

    • Saturated sodium bicarbonate solution

    • Brine

    • Magnesium sulfate

  • Procedure:

    • A solution of 3-oxo-3-phenylpropanenitrile, hydrazine hydrate, and acetic acid in anhydrous ethanol is heated at 60°C for 24 hours.

    • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The residue is taken up in ethyl acetate and washed with saturated sodium bicarbonate solution.

    • The organic layer is then washed with brine, dried over magnesium sulfate, filtered, and the solvent is evaporated.

    • The resulting solid residue is washed with ethyl ether and dried in vacuo to yield the product.

  • Yield: 45 mg (82%)

Protocol 2: Three-Component Synthesis of 5-Amino-3-(substituted phenyl)-1-phenyl-1H-pyrazole-4-carbonitriles [6]

  • Reagents:

    • Substituted benzylidene malononitrile (1 mmol)

    • Phenylhydrazine (0.108 g, 1 mmol)

    • Water (10 mL)

    • Ethanol (for recrystallization)

  • Procedure:

    • To a suspension of the appropriate substituted benzylidene malononitrile in water in a round-bottom flask, phenylhydrazine is added.

    • The resulting turbid reaction mixture is stirred at room temperature. The reaction progress is monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (6:4, v/v) mobile phase.

    • Upon completion of the reaction, the precipitate is collected by filtration, washed with distilled water, and dried.

    • The crude product is purified by recrystallization from ethanol.

Protocol 3: Iodine-Mediated Three-Component Synthesis of Ethyl 3-arylamino-5-methyl-pyrazole-4-carboxylates [7]

  • Reagents:

    • Substituted phenyl isothiocyanate (0.5 mmol)

    • 1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (0.5 mmol)

    • Hydrazine hydrate (0.5 mmol)

    • Iodine (I₂) (0.5 mmol)

    • Ethanol (5 mL)

  • Procedure:

    • Substituted phenyl isothiocyanate, the 1,3-dicarbonyl compound, hydrazine hydrate, and iodine are added to a 25 mL single-neck flask containing ethanol.

    • The mixture is stirred at 60°C for several hours, with the reaction progress monitored by TLC.

    • After the reaction is complete, the mixture is concentrated under reduced pressure.

    • The residue is purified by silica gel column chromatography (petroleum ether/ethyl acetate) to afford the target compound.

Quantitative Data Summary

The following tables summarize the yields and key analytical data for a selection of substituted aminopyrazoles synthesized via the described methods.

Table 1: Synthesis of 5-Amino-1,3-disubstituted-1H-pyrazole-4-carbonitriles via Three-Component Reaction

EntryR¹ (from Aldehyde)R² (from Hydrazine)ProductYield (%)m.p. (°C)Reference
1PhenylPhenyl5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile89159-161[6]
24-ChlorophenylPhenyl5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile92190-192[8]
34-MethoxyphenylPhenyl5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile94163-164[8]
44-NitrophenylPhenyl5-Amino-3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile85243-245
52-ThienylUnsubstituted3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile93238-240[9]

Table 2: Spectroscopic Data for Selected Substituted Aminopyrazoles

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)IR (ν, cm⁻¹)MS (m/z)Reference
5-Amino-1,3-diphenyl-1H-pyrazole-4-carbonitrile7.69 (s, 2H, NH₂), 7.66-7.65 (m, 2H, Ar-H), 7.38-7.31 (m, 2H, Ar-H), 7.31-7.25 (m, 3H, Ar-H), 7.12 (dd, J = 1.0, 7.60 Hz, 2H, Ar-H), 6.87 (t, J= 6.82 Hz, 1H, Ar-H)144.67, 137.28, 135.31, 129.30, 128.61, 128.43, 126.19, 120.14, 112.783426, 3223, 2990, 2243, 1590283.41 (M+Na⁺)[6]
5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile7.62 (t, J = 11.5 Hz, 5H), 7.40 – 7.28 (m, 3H), 7.11 (d, J = 8.0 Hz, 2H), 6.91 (d, J = 7.7 Hz, 1H)153.12, 144.40, 142.44, 135.81, 133.90, 130.91, 129.46, 129.31, 129.03, 128.81, 128.33, 127.25, 120.33, 112.793447, 3346, 3313, 3208, 2206, 1632[8]
3-Amino-5-(2-thienyl)-1H-pyrazole-4-carbonitrile6.38 (s, 2H, NH₂), 7.14 (t, 1H, J = 4.4 Hz, thienyl H-4), 7.70 (d, 1H, J = 4.4 Hz, thienyl H-3), 7.93 (d, 1H, J = 4.2 Hz, thienyl H-2), 12.00 (br s, 1H, NH)3325, 3298 (NH₂), 3177 (NH), 2228 (CN)190 (M⁺)[9]

Biological Relevance and Signaling Pathways

Aminopyrazole derivatives are of significant interest in drug development due to their ability to act as inhibitors of various protein kinases. Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders. By targeting the ATP-binding site of these enzymes, aminopyrazole-based compounds can effectively modulate their activity and interfere with disease progression.

Fibroblast Growth Factor Receptor (FGFR) Signaling

The Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases plays a crucial role in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers. Aminopyrazole derivatives have been developed as potent inhibitors of FGFR.

FGFR_Signaling_Pathway cluster_inhibition Inhibition FGF FGF FGFR FGFR FGF->FGFR HSPG HSPG HSPG->FGFR PLCg PLCγ FGFR->PLCg GRB2_SOS GRB2/SOS FGFR->GRB2_SOS PI3K PI3K FGFR->PI3K IP3_DAG IP3 / DAG PLCg->IP3_DAG RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cellular Response (Proliferation, Survival, Differentiation) ERK->Cell_Response AKT->Cell_Response Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Cell_Response Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->FGFR p38_MAPK_Signaling_Pathway cluster_inhibition Inhibition Stress_Cytokines Stress / Cytokines MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Cytokines->MAPKKK MKK3_6 MKK3 / MKK6 MAPKKK->MKK3_6 p38_MAPK p38 MAPK MKK3_6->p38_MAPK MK2 MK2 p38_MAPK->MK2 Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Inflammation_Apoptosis Inflammation / Apoptosis MK2->Inflammation_Apoptosis Transcription_Factors->Inflammation_Apoptosis Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->p38_MAPK BTK_Signaling_Pathway cluster_inhibition Inhibition BCR B-Cell Receptor (BCR) LYN_SYK LYN / SYK BCR->LYN_SYK BTK BTK LYN_SYK->BTK PLCG2 PLCγ2 BTK->PLCG2 IP3_DAG IP3 / DAG PLCG2->IP3_DAG NF_kB_MAPK NF-κB / MAPK Pathways IP3_DAG->NF_kB_MAPK B_Cell_Response B-Cell Proliferation & Survival NF_kB_MAPK->B_Cell_Response Aminopyrazole Aminopyrazole Inhibitor Aminopyrazole->BTK

References

An In-depth Technical Guide to 1-benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-benzyl-4-bromo-1H-pyrazol-3-amine is a heterocyclic organic compound belonging to the pyrazole class. Pyrazole derivatives are of significant interest to the scientific community, particularly in the fields of medicinal chemistry and drug development, due to their wide range of biological activities.[1][2][3] This scaffold is a core component in various pharmaceuticals, exhibiting properties such as anti-inflammatory, antimicrobial, analgesic, and antitumor activities.[2][4] This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential applications of this compound, tailored for researchers and professionals in drug development.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. This data is crucial for its handling, characterization, and application in synthetic chemistry.

PropertyValueSource
CAS Number 1171985-74-2[5][6]
Molecular Formula C10H10BrN3[6][7]
Molecular Weight 252.11 g/mol [6][7]
Appearance Solid (predicted)-
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-
SMILES NC1=NN(CC2=CC=CC=C2)C=C1Br[6]
InChI Key Not available-
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[6]
Spectral Data Analysis

Detailed experimental spectral data for this compound is not widely published. However, analysis of related pyrazole structures can provide insight into the expected spectral characteristics.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : For related compounds like 1-benzyl-4-(4-bromophenyl)-1H-1,2,3-triazole, ¹H NMR spectra typically show signals for the benzyl protons (a singlet for CH2 around 5.5 ppm and multiplets for the aromatic ring between 7.3-7.4 ppm) and signals for the heterocyclic and other aromatic protons.[8] For this compound, one would expect to see characteristic peaks for the benzyl group, a singlet for the pyrazole C5-H, and a broad singlet for the NH2 protons.

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. Primary amines typically exhibit two N-H stretching peaks.[9] Other significant peaks would include C-H stretching from the aromatic and benzyl groups, C=C and C=N stretching from the pyrazole and benzene rings, and a C-Br stretching vibration.

  • Mass Spectrometry (MS) : The mass spectrum would show the molecular ion peak (M+) and isotopic peaks corresponding to the presence of the bromine atom (approximately equal intensity for M+ and M+2). Fragmentation would likely involve the loss of the benzyl group.

Experimental Protocols & Synthesis

The synthesis of 3-aminopyrazoles is a well-established process in organic chemistry, most commonly achieved through the condensation of a hydrazine with a β-ketonitrile.[10]

General Synthesis of 3-Aminopyrazoles

The primary route to synthesizing the 1-substituted-3-aminopyrazole core involves a cyclization reaction. The process can be outlined as follows:

  • Reactant Preparation : The synthesis starts with a β-ketonitrile and a substituted hydrazine, in this case, benzylhydrazine.

  • Condensation and Cyclization : The benzylhydrazine is reacted with a suitable β-ketonitrile. The reaction proceeds via a nucleophilic attack of the hydrazine on the carbonyl group, forming a hydrazone intermediate.

  • Intramolecular Cyclization : The intermediate then undergoes an intramolecular addition of the second hydrazine nitrogen atom onto the nitrile carbon.

  • Tautomerization : The resulting imine tautomerizes to the more stable aromatic 3-aminopyrazole product.

  • Purification : The final product is typically purified using standard laboratory techniques such as recrystallization or column chromatography.

G General Synthesis of 1-Substituted 3-Aminopyrazoles cluster_reactants Reactants cluster_process Process cluster_products Products R1 Benzylhydrazine P1 Condensation R1->P1 R2 β-Ketonitrile R2->P1 I1 Hydrazone Intermediate P1->I1 Formation P2 Intramolecular Cyclization FP 1-Benzyl-3-aminopyrazole Derivative P2->FP P3 Purification (e.g., Chromatography) I1->P2 Ring Closure FP->P3

Caption: General workflow for the synthesis of 1-substituted 3-aminopyrazoles.

Biological Activity and Applications in Drug Development

While specific biological activity data for this compound is limited in the public domain, the pyrazole nucleus is a well-known pharmacophore with a broad spectrum of activities.[3]

  • Anti-inflammatory : Many pyrazole derivatives are known to exhibit anti-inflammatory properties, with some acting as selective COX-2 inhibitors.[1]

  • Antimicrobial : The pyrazole scaffold is found in numerous compounds with demonstrated antibacterial and antifungal activity.[3][4] The introduction of a bromine atom can sometimes enhance the antimicrobial potency of heterocyclic compounds.

  • Anticancer : Certain substituted pyrazoles have been investigated for their potential as antitumor agents.[2]

  • Chemical Building Block : As a functionalized heterocycle, this compound serves as a valuable intermediate in organic synthesis. The bromine atom can be readily functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the amine group can be modified to generate a diverse library of compounds for drug screening.

The potential of this compound as a building block in drug discovery is illustrated by the workflow below.

G Drug Discovery Workflow Using Pyrazole Scaffolds Start 1-benzyl-4-bromo-1H- pyrazol-3-amine (Starting Material) Synth Chemical Modification (e.g., Suzuki Coupling at Br, Amine Derivatization) Start->Synth Library Compound Library Generation Synth->Library Screen High-Throughput Screening (HTS) Library->Screen HitID Hit Identification Screen->HitID LeadOpt Lead Optimization HitID->LeadOpt Preclinical Preclinical Studies LeadOpt->Preclinical

Caption: Logical workflow for utilizing the target compound in drug discovery.

Conclusion

This compound is a valuable heterocyclic compound with significant potential for application in medicinal chemistry and materials science. While comprehensive characterization data is not yet abundant, its structural features—a proven pyrazole core, a reactive bromine atom, and a versatile amine group—make it an attractive building block for the synthesis of novel, biologically active molecules. Further research into its specific properties and reactions will undoubtedly expand its utility for the scientific community.

References

In-Depth Technical Guide: 1-Benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide addresses the molecular structure, potential synthesis, and hypothetical biological context of 1-benzyl-4-bromo-1H-pyrazol-3-amine. As of late 2025, detailed experimental data, synthesis protocols, and biological activity for this specific compound are not extensively available in peer-reviewed scientific literature. Therefore, this guide has been constructed using data from structurally related pyrazole derivatives to provide a foundational understanding and framework for researchers, scientists, and drug development professionals.

Molecular Structure and Properties

This compound is a substituted pyrazole with a molecular formula of C₁₀H₁₀BrN₃ and a molecular weight of 252.11 g/mol . The core of the molecule is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at three positions:

  • Position 1: A benzyl group (a phenyl ring attached to a methylene group) is attached to one of the nitrogen atoms of the pyrazole ring.

  • Position 3: An amine group (-NH₂) is attached to a carbon atom adjacent to the unsubstituted nitrogen.

  • Position 4: A bromine atom is attached to the carbon atom between the two substituted carbons.

The presence of the pyrazole core, a known pharmacophore, and various functional groups suggests that this molecule may be of interest in medicinal chemistry and drug discovery. The amine group can act as a hydrogen bond donor, while the nitrogen atoms in the pyrazole ring can act as hydrogen bond acceptors. The benzyl group provides a hydrophobic region, and the bromine atom can be involved in halogen bonding or serve as a site for further chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 1171985-74-2
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol

Proposed Synthesis Protocol

One potential route could start from a commercially available or readily synthesized β-ketonitrile. The key steps would be:

  • Cyclization: Reaction of a suitable β-ketonitrile with benzylhydrazine to form the 1-benzyl-pyrazol-3-amine core.

  • Bromination: Regioselective bromination at the 4-position of the pyrazole ring.

Experimental Workflow for Proposed Synthesis

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Start_1 Ethyl 2-cyano-3-oxobutanoate Step_1 Cyclization (e.g., in Ethanol, reflux) Start_1->Step_1 Start_2 Benzylhydrazine Start_2->Step_1 Step_2 Bromination (e.g., NBS in Acetonitrile) Step_1->Step_2 Intermediate: 1-Benzyl-1H-pyrazol-3-amine Product This compound Step_2->Product

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

The pyrazole scaffold is a prominent feature in many biologically active compounds, particularly as inhibitors of protein kinases.[1][2] Protein kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[1] The 3-aminopyrazole moiety, in particular, is a key pharmacophore in a number of kinase inhibitors, where the amine group often forms critical hydrogen bonds with the hinge region of the kinase active site.

Given its structural similarity to known kinase inhibitors, it is hypothesized that this compound could act as an inhibitor of one or more protein kinases. The specific kinase target would depend on the overall three-dimensional shape and electronic properties of the molecule.

Hypothetical Signaling Pathway: Inhibition of a Tyrosine Kinase

Many kinase inhibitors target receptor tyrosine kinases (RTKs) or intracellular tyrosine kinases involved in cancer cell proliferation and survival. A hypothetical mechanism of action for a pyrazole-based kinase inhibitor is illustrated below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binding Dimerization Dimerization & Autophosphorylation RTK->Dimerization Substrate Substrate Protein Dimerization->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Substrate->Phospho_Substrate Downstream Downstream Signaling (e.g., MAPK, PI3K/AKT pathways) Phospho_Substrate->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Inhibitor 1-Benzyl-4-bromo- 1H-pyrazol-3-amine (Hypothetical Inhibitor) Inhibitor->Dimerization Inhibition

Caption: Hypothetical signaling pathway showing inhibition of a receptor tyrosine kinase.

Table 2: Biological Activity of Structurally Related Pyrazole-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC₅₀ (nM)Reference
Crizotinib ALK, MET, ROS124, 8, 1.7[3]
Ruxolitinib JAK1, JAK23.3, 2.8[4]
Tozasertib (VX-680) Aurora A, B, C25, 50, 15[5]

Note: This table presents data for approved drugs containing a pyrazole core to illustrate the potential of this scaffold. The biological activity of this compound may differ significantly.

Representative Experimental Protocols

To characterize the potential biological activity of this compound as a kinase inhibitor, a series of in vitro and cell-based assays would be necessary.

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantitatively measures the amount of ADP produced during an enzymatic kinase reaction, which is inversely correlated with the inhibitory activity of the test compound.

Protocol:

  • Reaction Setup: In a 384-well plate, combine the kinase, the appropriate substrate, ATP, and varying concentrations of this compound in a suitable kinase buffer. Include positive (no inhibitor) and negative (no kinase) controls.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Signal Detection: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell-Based Proliferation Assay (e.g., MTT Assay)

This assay assesses the effect of the compound on the viability and proliferation of cancer cell lines that are known to be dependent on the activity of a specific kinase.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for a specified duration (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Conclusion

This compound is a substituted pyrazole with potential for applications in drug discovery, particularly in the area of kinase inhibition. While specific experimental data for this compound is currently lacking in the public domain, this guide provides a comprehensive overview based on its molecular structure and the well-established chemistry and biology of related pyrazole derivatives. The proposed synthesis, hypothetical mechanism of action, and representative experimental protocols offer a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this and similar molecules. Further investigation is required to elucidate the precise synthesis, physicochemical properties, and biological activities of this compound.

References

In-Depth Technical Guide: 1-benzyl-4-bromo-1H-pyrazol-3-amine (CAS: 1171985-74-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-benzyl-4-bromo-1H-pyrazol-3-amine, a substituted pyrazole derivative of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information on its synthesis, physicochemical properties, and potential biological activities by drawing parallels with structurally related compounds. The pyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities. This document aims to serve as a foundational resource to stimulate and guide further research and development of this compound and its analogs.

Chemical Identity and Physicochemical Properties

This compound is a heterocyclic compound featuring a central pyrazole ring substituted with a benzyl group at the N1 position, a bromine atom at the C4 position, and an amine group at the C3 position. These functional groups are expected to influence its chemical reactivity, solubility, and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource/Method
CAS Number 1171985-74-2Chemical Abstracts Service
Molecular Formula C₁₀H₁₀BrN₃---
Molecular Weight 252.11 g/mol ---
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and alcoholsInferred from structural features
Melting Point Not reported---
Boiling Point Not reported---

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A logical approach to the synthesis of the target compound involves the initial formation of a 3-aminopyrazole precursor, followed by bromination and N-benzylation.

Synthetic Pathway cluster_0 Alternative Route A Ethyl Acetoacetate C 3-Methyl-1H-pyrazol-5(4H)-one A->C Condensation B Hydrazine B->C E 4-Bromo-3-methyl-1H-pyrazol-5(4H)-one C->E Bromination D N-Bromosuccinimide (NBS) D->E G 5-Chloro-4-bromo-3-methyl-1H-pyrazole E->G Chlorination F Phosphorus Oxychloride F->G I 4-Bromo-3-methyl-1H-pyrazol-5-amine G->I Amination H Ammonia H->I K 1-Benzyl-4-bromo-3-methyl-1H-pyrazol-5-amine (Isomer) I->K N-Benzylation M Diazonium Salt I->M Diazotization J Benzyl Bromide, Base J->K L Sodium Nitrite, Acid L->M O This compound (Target) M->O Sandmeyer-type Reaction N Amine Source N->O P Substituted Acrylonitrile R 1-Benzyl-3-amino-4-bromopyrazole Precursor P->R Cyclization Q Benzylhydrazine Q->R R->O

Caption: Proposed synthetic routes to this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 4-bromo-1H-pyrazol-3-amine

A common precursor, 4-bromo-1H-pyrazol-3-amine, can be synthesized through various published methods, often starting from malononitrile derivatives.

  • Diazotization and Cyclization: A substituted aniline is diazotized with sodium nitrite in an acidic medium. The resulting diazonium salt is then reacted with malononitrile to form an arylazo malononitrile intermediate.

  • Cyclization with a C1 source: This intermediate can undergo cyclization with a reagent like chloroacetonitrile in the presence of a base (e.g., triethylamine) to yield the 4-amino-3,5-dicyanopyrazole derivative. Subsequent hydrolysis and decarboxylation steps can lead to the desired 3-aminopyrazole, which can then be brominated at the 4-position using a suitable brominating agent like N-bromosuccinimide (NBS).

Step 2: N-Benzylation of 4-bromo-1H-pyrazol-3-amine

The final step involves the alkylation of the pyrazole nitrogen.

  • To a solution of 4-bromo-1H-pyrazol-3-amine in a suitable solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydride to deprotonate the pyrazole ring nitrogen.

  • Add benzyl bromide or benzyl chloride dropwise to the reaction mixture.

  • Heat the reaction mixture to ensure complete reaction. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed, dried, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford this compound.

Note: This is a generalized and hypothetical protocol. Actual reaction conditions, such as temperature, reaction time, and stoichiometry of reagents, would need to be optimized.

Potential Biological Activities and Therapeutic Applications

Direct biological data for this compound is not available in published literature. However, the extensive research on the pyrazole scaffold allows for informed speculation on its potential therapeutic applications. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities.

Table 2: Potential Biological Activities of this compound based on Structurally Related Compounds

Biological ActivityRationale and Examples from Literature
Anti-inflammatory Many pyrazole-containing compounds, such as celecoxib, are potent and selective COX-2 inhibitors. The structural motifs of the target compound are consistent with features found in other anti-inflammatory pyrazoles.
Anticancer Substituted pyrazoles have been reported to inhibit various kinases involved in cancer cell proliferation and survival. The benzyl and amino functionalities could facilitate interactions with kinase active sites.
Antimicrobial The pyrazole nucleus is a common feature in compounds with antibacterial and antifungal properties. The bromo-substituent may enhance this activity.
Kinase Inhibition (e.g., RIPK1) 1-benzyl-1H-pyrazole derivatives have been identified as inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase, a key mediator of necroptosis and inflammation. This suggests that this compound could be a candidate for targeting this pathway.[1]

Potential Mechanism of Action: RIPK1 Kinase Inhibition

Given that structurally similar 1-benzyl-1H-pyrazole derivatives have been investigated as RIPK1 kinase inhibitors, it is plausible that this compound could act through a similar mechanism. RIPK1 is a crucial regulator of cellular inflammatory and death pathways.

RIPK1 Signaling Pathway cluster_0 Cell Membrane cluster_1 Complex I (Pro-survival) cluster_2 Complex II (Pro-death) cluster_3 Necrosome TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNFa TNFα TNFa->TNFR1 RIPK1_I RIPK1 TRADD->RIPK1_I TRAF2 TRAF2 RIPK1_I->TRAF2 RIPK1_II RIPK1 RIPK1_I->RIPK1_II cIAP cIAP1/2 TRAF2->cIAP NFkB NF-κB Activation (Survival, Inflammation) cIAP->NFkB FADD FADD RIPK1_II->FADD RIPK1_N RIPK1 RIPK1_II->RIPK1_N Caspase-8 inhibition Casp8 Caspase-8 FADD->Casp8 Apoptosis Apoptosis Casp8->Apoptosis RIPK3 RIPK3 RIPK1_N->RIPK3 MLKL MLKL RIPK3->MLKL Necroptosis Necroptosis (Inflammatory Cell Death) MLKL->Necroptosis Inhibitor This compound (Hypothesized Inhibitor) Inhibitor->RIPK1_N Inhibition

Caption: Hypothesized mechanism of action via RIPK1 kinase inhibition.

In this pathway, upon stimulation by tumor necrosis factor-alpha (TNFα), RIPK1 can initiate either pro-survival signaling through NF-κB or programmed cell death pathways (apoptosis or necroptosis). Inhibition of the kinase activity of RIPK1 can block the formation of the necrosome (a complex of RIPK1, RIPK3, and MLKL), thereby preventing inflammatory cell death. The structural features of this compound make it a candidate for binding to the ATP-binding site or an allosteric site of RIPK1, thus inhibiting its function.

Future Directions and Research Opportunities

This compound represents an under-investigated molecule with significant potential for drug discovery. Future research should focus on:

  • Definitive Synthesis and Characterization: Development and publication of a robust and scalable synthesis protocol, along with complete characterization using modern analytical techniques (NMR, MS, IR, and X-ray crystallography).

  • In Vitro Biological Screening: Systematic screening of the compound against a panel of kinases, particularly those involved in inflammatory and oncogenic pathways, such as RIPK1, and evaluation of its antimicrobial and cytotoxic activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to understand the contribution of the benzyl, bromo, and amino substituents to biological activity.

  • In Vivo Efficacy Studies: If promising in vitro activity is identified, evaluation of the compound's efficacy and safety in relevant animal models of inflammatory diseases or cancer.

Conclusion

While specific experimental data on this compound is currently lacking, its chemical structure, based on the versatile and biologically active pyrazole scaffold, suggests significant potential for applications in drug discovery. This technical guide provides a framework for future research by proposing a synthetic route, outlining potential biological activities based on extensive literature on related compounds, and suggesting a plausible mechanism of action. It is hoped that this document will serve as a catalyst for further investigation into this promising, yet underexplored, chemical entity.

References

Characterization of 1-benzyl-4-bromo-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the heterocyclic compound 1-benzyl-4-bromo-1H-pyrazol-3-amine. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and related fields.

Physicochemical Properties

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its fundamental properties can be derived from its chemical structure and information available from commercial suppliers.

PropertyValueSource
Molecular Formula C₁₀H₁₀BrN₃--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 252.11 g/mol --INVALID-LINK--, --INVALID-LINK--
Appearance Likely a solidInferred from related compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from structure
Melting Point Not reported in literature.-

Note: Spectroscopic data such as ¹H NMR, ¹³C NMR, LC-MS, and HPLC are indicated to be available from various commercial suppliers, confirming the compound's synthesis and characterization, though specific data points are not publicly available.[1][2]

Synthesis

Step 1: Synthesis of 1-benzyl-4-bromo-1H-pyrazole

The precursor, 1-benzyl-4-bromo-1H-pyrazole, can be synthesized from 4-bromopyrazole and benzyl chloride.

Experimental Protocol:

  • To a 100 mL round-bottom flask, add 4-bromopyrazole (4.41 g, 30 mmol), tetrabutylammonium bromide (484 mg, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).

  • The mixture is subjected to ultrasonic treatment for 15 minutes.

  • Benzyl chloride (5.2 mL, 45 mmol) is added to the resulting mixture, and it is left to stand overnight.

  • Following the reaction, ethyl ether (20 mL), water (20 mL), and dilute hydrochloric acid (1 mL, 10%) are added.

  • The organic layer is separated, washed with water (2 x 20 mL), and dried over anhydrous magnesium sulfate (MgSO₄).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel flash chromatography using a hexane/ethyl acetate (10:1) eluent to yield 1-benzyl-4-bromo-1H-pyrazole as a white solid (6.74 g, 95% yield).[3]

Characterization Data for 1-benzyl-4-bromo-1H-pyrazole:

Data TypeValues
Melting Point 51-52 °C
¹H NMR (400MHz, CDCl₃) δ 7.53 (s, 1H), 7.42-7.33 (m, 4H), 7.28-7.22 (m, 2H), 5.29 (s, 2H)
¹³C NMR (100MHz, CDCl₃) δ 140.4, 136.2, 129.8, 129.4, 128.8, 128.3, 93.9, 57.1

Source:[3]

Step 2: Proposed Amination of 1-benzyl-4-bromo-1H-pyrazole

The introduction of an amino group at the C3 position of the pyrazole ring is a known transformation, though a specific protocol for this substrate is not detailed. General methods for the synthesis of 3-aminopyrazoles often involve the use of strong aminating agents or multi-step sequences. A potential, though unverified, approach could involve lithiation followed by reaction with an electrophilic aminating reagent.

Hypothetical Experimental Protocol (for illustrative purposes):

  • Dissolve 1-benzyl-4-bromo-1H-pyrazole in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Add a strong base, such as n-butyllithium, dropwise to deprotonate the C3 position of the pyrazole ring.

  • After stirring for a suitable time to ensure complete deprotonation, an electrophilic aminating agent (e.g., a chloramine derivative or an oxaziridine) would be added.

  • The reaction would be allowed to warm to room temperature and then quenched with a suitable reagent (e.g., saturated ammonium chloride solution).

  • The product would be extracted into an organic solvent, dried, and purified using column chromatography.

Note: This is a generalized and hypothetical protocol. The actual reaction conditions would require optimization.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of Precursor cluster_step2 Step 2: Proposed Amination 4-Bromopyrazole 4-Bromopyrazole Reaction1 N-Alkylation 4-Bromopyrazole->Reaction1 Benzyl_Chloride Benzyl_Chloride Benzyl_Chloride->Reaction1 Precursor 1-benzyl-4-bromo-1H-pyrazole Reaction1->Precursor Precursor_input 1-benzyl-4-bromo-1H-pyrazole Precursor->Precursor_input Reaction2 Amination Precursor_input->Reaction2 Aminating_Agent Electrophilic Aminating Agent Aminating_Agent->Reaction2 Target_Molecule This compound Reaction2->Target_Molecule

Proposed two-step synthesis of the target compound.

Spectroscopic and Analytical Data

As previously noted, detailed spectroscopic data for this compound are not publicly available but are referenced by commercial suppliers. The expected spectral features are outlined below.

Analysis TypeExpected Features
¹H NMR Signals corresponding to the benzyl protons (CH₂ and aromatic), the pyrazole ring proton, and the amine (NH₂) protons. The chemical shifts and coupling patterns would confirm the substitution pattern.
¹³C NMR Resonances for all 10 carbon atoms, including those of the pyrazole ring and the benzyl group. The chemical shifts would be indicative of their electronic environment.
IR Spectroscopy Characteristic absorption bands for N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching (aromatic and aliphatic), C=N and C=C stretching of the pyrazole ring, and the C-Br stretching frequency.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (252.11 g/mol ), along with a characteristic isotopic pattern due to the presence of a bromine atom. Fragmentation patterns would likely show the loss of the benzyl group and other fragments.

Potential Biological Activity and Signaling Pathways

While no specific biological studies have been reported for this compound, the aminopyrazole scaffold is a well-established pharmacophore present in numerous biologically active compounds.

General Activities of Substituted Aminopyrazoles:

  • Antimicrobial Activity: Many aminopyrazole derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.

  • Anticancer Activity: The aminopyrazole core is found in several kinase inhibitors that are under investigation for cancer therapy. These compounds can interfere with cell cycle regulation and signaling pathways crucial for tumor growth.

  • Anti-inflammatory Activity: Some aminopyrazole derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Given the structural similarities to other biologically active aminopyrazoles, it is plausible that this compound could exhibit similar properties. The presence of the benzyl group and the bromine atom would influence its lipophilicity and electronic properties, which in turn would affect its interaction with biological targets.

Potential_Biological_Activities cluster_activities Potential Biological Activities cluster_mechanisms Potential Mechanisms of Action Target_Compound This compound Antimicrobial Antimicrobial Target_Compound->Antimicrobial Anticancer Anticancer Target_Compound->Anticancer Anti_inflammatory Anti_inflammatory Target_Compound->Anti_inflammatory Enzyme_Inhibition Enzyme Inhibition (e.g., Kinases) Anticancer->Enzyme_Inhibition Pathway_Modulation Signaling Pathway Modulation Enzyme_Inhibition->Pathway_Modulation Cell_Cycle_Arrest Cell Cycle Arrest Pathway_Modulation->Cell_Cycle_Arrest

Potential biological activities and mechanisms.

Conclusion

This compound is a heterocyclic compound with potential for further investigation in drug discovery and development. While detailed experimental data is not widely published, a logical synthetic route can be proposed, and its structural features suggest the possibility of interesting biological activities. This guide provides a foundational understanding of this compound to aid researchers in their future studies. Further experimental work is required to fully elucidate its physicochemical properties, develop an optimized synthesis, and explore its biological potential.

References

Spectroscopic Characterization of 1-benzyl-4-bromo-1H-pyrazol-3-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic methodologies for the characterization of the novel heterocyclic compound, 1-benzyl-4-bromo-1H-pyrazol-3-amine. While specific experimental spectral data for this compound is not publicly available at the time of this writing, this document details the standard protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are essential for its structural elucidation and purity assessment.

Compound Structure

Chemical Name: this compound Molecular Formula: C₁₀H₁₀BrN₃ Molecular Weight: 252.11 g/mol Structure: Chemical structure of this compound

Spectroscopic Data Summary

As of the latest literature search, experimental spectroscopic data for this compound has not been reported. The following tables are provided as a template for the presentation of data once it becomes available through synthesis and analysis.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzIntegrationAssignment
Data not available
Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (δ) ppmAssignment
Data not available
Table 3: FT-IR Spectroscopic Data
Wavenumber (cm⁻¹)IntensityAssignment
Data not available
Table 4: Mass Spectrometry Data
m/zRelative Intensity (%)Assignment
Data not available

Experimental Protocols

The following sections detail the standard experimental procedures for obtaining the spectroscopic data necessary for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Approximately 5-10 mg of the solid sample of this compound is accurately weighed.

  • The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.

  • A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy Protocol:

  • The NMR tube is placed in the spectrometer's probe.

  • The magnetic field is shimmed to achieve homogeneity.

  • A standard one-pulse ¹H NMR experiment is performed.

  • Data is acquired and processed using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, and baseline correction.

  • Chemical shifts are referenced to the residual solvent peak or TMS.

  • Integration of the signals is performed to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol:

  • Following ¹H NMR acquisition, the spectrometer is tuned to the ¹³C frequency.

  • A standard proton-decoupled ¹³C NMR experiment (e.g., zgpg30) is performed. This provides a spectrum where each unique carbon atom appears as a single line.

  • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data processing is carried out similarly to ¹H NMR, with chemical shifts referenced to the deuterated solvent signal.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Scientific Nicolet iS5) equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR method):

  • A small amount of the solid this compound is placed directly onto the ATR crystal.

  • The pressure arm is lowered to ensure good contact between the sample and the crystal.

FT-IR Spectroscopy Protocol:

  • A background spectrum of the empty ATR crystal is recorded.

  • The sample is placed on the crystal, and the sample spectrum is recorded.

  • The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum.

  • The spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

  • Characteristic absorption bands are identified and correlated with specific functional groups (e.g., N-H stretch, C=N stretch, aromatic C-H stretch).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization (ESI) or Electron Impact (EI)).

Sample Preparation (ESI-MS):

  • A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 µg/mL to 10 µg/mL.

  • The solution is infused into the mass spectrometer's ion source via a syringe pump or through a liquid chromatography system.

Mass Spectrometry Protocol:

  • The sample solution is ionized in the ESI source, typically forming protonated molecules [M+H]⁺.

  • The ions are transferred into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • A mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

  • The molecular ion peak is identified to confirm the molecular weight of the compound. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observable in the molecular ion cluster.

  • Fragmentation patterns, if any, are analyzed to provide further structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound such as this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_purification Purification & Isolation cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Determine Molecular Weight & Formula Purification->MS IR FT-IR Spectroscopy Identify Functional Groups Purification->IR NMR NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate C-H Framework Purification->NMR Data_Integration Integration of All Spectroscopic Data MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Confirmation Final Structure Confirmation & Purity Assessment Data_Integration->Structure_Confirmation

Caption: Workflow for the synthesis and spectroscopic characterization of a novel compound.

This guide provides the essential framework for researchers and professionals in drug development to approach the spectroscopic characterization of this compound. The application of these standard protocols will enable the unambiguous determination of its chemical structure and ensure its purity for further investigation.

The Rising Potential of Bromo-Substituted Pyrazoles in Biological Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the dynamic field of medicinal chemistry, the pyrazole scaffold remains a cornerstone for the development of novel therapeutic agents. The strategic introduction of a bromine substituent to this versatile heterocyclic ring has been shown to significantly modulate and enhance a variety of biological activities. This technical guide offers an in-depth exploration of the burgeoning potential of bromo-substituted pyrazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of quantitative data, detailed experimental methodologies, and a visualization of the underlying mechanisms of action.

Quantitative Analysis of Biological Activity

The introduction of bromine into the pyrazole structure has a demonstrable impact on its biological efficacy. The following tables summarize the quantitative data from various studies, highlighting the potency of these compounds against different biological targets.

Table 1: Anticancer Activity of Bromo-Substituted Pyrazoles

Compound ID/StructureCancer Cell LineIC50 (µM)Reference
5-(5-Bromo-1-methyl-1H-indol-3-yl)-1-(4-cyano-phenyl)-3-methylsulfanyl-1H-pyrazole-4-carbonitrileMCF-715.6[1]
3-(4-bromophenyl)-5-(3-bromo-4-hydroxy-5-methoxythiophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamideA549Not specified, but noted as a promising agent[2]
Pyrazole derivative with 4-bromophenyl group at the pyrazole ringA5498.0[2]
Pyrazole derivative with 4-bromophenyl group at the pyrazole ringHeLa9.8[2]
Pyrazole derivative with 4-bromophenyl group at the pyrazole ringMCF-75.8[2]
1-(4-((4-bromophenyl)diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-2-(naphthalen-2-yloxy)ethan-1-one (5e)HCT-1163.6 - 24.6[3]
Bromo analogue of an oxindole-pyrazoline hybrid (Compound 34)MG-MID4.07[4]
Bromo analogue of an oxindole-pyrazoline hybrid (Compound 34)HCT-1164.27[4]
Bromo analogue of an oxindole-pyrazoline hybrid (Compound 34)HOP-921.66[4]

Table 2: Antimicrobial Activity of Bromo-Substituted Pyrazoles

Compound ID/StructureMicrobial StrainMIC (µg/mL)Reference
Pyrazole benzamide derivative M5i (R= 3-CH3, R1= 3-Br)Bacillus subtilis3.12[5]
Pyrazole benzamide derivative M5i (R= 3-CH3, R1= 3-Br)Staphylococcus aureus6.25[5]
Pyrazole benzamide derivative M5h (R= 3-CH3, R1= 4-Br)Gram-positive strains50[5]
Pyrazole benzamide derivative M5h (R= 3-CH3, R1= 4-Br)Antifungal strains50[5]
4-(5-(4-acetyl-3-methoxyphenyl)-3-(4-bromophenyl)-1H-pyrazol-1-yl)benzenesulfonamide (C.11)Staphylococcus aureusNot specified, but showed highest sensitivity (42mm inhibition zone)[6]
3-(4-bromophenyl)-5-(4-hydroxy-3-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide (C.15)Not specified, but noted for best overall antibacterial activityNot specified[6]

Detailed Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed methodologies for key experiments cited in the evaluation of bromo-substituted pyrazoles.

Synthesis of Bromo-Substituted Pyrazoles: A General Approach

The synthesis of bromo-substituted pyrazoles can be achieved through various synthetic routes. A common and effective method involves a multi-step process:

  • Condensation: The initial step often involves the condensation of a β-dicarbonyl compound (or a precursor) with a hydrazine derivative. For instance, reacting a substituted chalcone with a hydrazine hydrate in a suitable solvent like ethanol, often with a catalytic amount of acid, yields a pyrazoline intermediate.

  • Bromination: The pyrazoline intermediate can then be subjected to bromination. A typical procedure involves dissolving the pyrazoline in a solvent such as acetic acid and adding a solution of bromine in acetic acid dropwise at room temperature. The reaction mixture is stirred for a specified period, and the bromo-substituted pyrazole product is often isolated by precipitation and filtration.

  • Oxidation (for Pyrazole formation from Pyrazoline): In some synthetic strategies, the pyrazoline ring is oxidized to the aromatic pyrazole ring. This can be achieved using an oxidizing agent like bromine in situ or by heating the pyrazoline in a solvent such as DMSO under an oxygen atmosphere.

  • Purification and Characterization: The final product is purified using techniques like recrystallization or column chromatography. The structure of the synthesized bromo-substituted pyrazole is then confirmed using analytical methods such as IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10⁴ cells/well in 100 µL of culture medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: The bromo-substituted pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the culture medium. The cells are then treated with these different concentrations of the compounds and incubated for a further 24-48 hours.

  • MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The culture medium containing MTT is then carefully removed, and 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then gently shaken for a few minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared from a fresh culture, and its turbidity is adjusted to match a 0.5 McFarland standard.

  • Serial Dilution of Compounds: The bromo-substituted pyrazole compounds are serially diluted in a liquid growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is then inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity Assessment: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to evaluate the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Rats are acclimatized to the laboratory conditions for a week before the experiment.

  • Compound Administration: The bromo-substituted pyrazole derivative or a standard anti-inflammatory drug (e.g., indomethacin) is administered orally or intraperitoneally to the rats. A control group receives the vehicle only.

  • Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

  • Calculation of Inhibition: The percentage inhibition of paw edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

Visualization of Mechanisms and Workflows

To better understand the logical relationships and experimental processes, the following diagrams have been generated.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & Elucidation start Starting Materials (e.g., Chalcones, Hydrazines) condensation Condensation start->condensation bromination Bromination condensation->bromination purification Purification bromination->purification characterization Characterization (NMR, IR, MS) purification->characterization anticancer Anticancer Assays (e.g., MTT) characterization->anticancer antimicrobial Antimicrobial Assays (e.g., MIC) characterization->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., Paw Edema) characterization->anti_inflammatory data_analysis Quantitative Data Analysis (IC50, MIC) anticancer->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis pathway_elucidation Mechanism of Action Studies data_analysis->pathway_elucidation sar Structure-Activity Relationship pathway_elucidation->sar

Experimental workflow for bromo-substituted pyrazoles.

cox_inhibition_pathway membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 activation arachidonic_acid Arachidonic Acid pla2->arachidonic_acid releases cox COX-1 / COX-2 Enzymes arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins synthesizes inflammation Inflammation, Pain, Fever prostaglandins->inflammation mediate bromo_pyrazole Bromo-Substituted Pyrazole bromo_pyrazole->cox inhibits

COX inhibition pathway by bromo-substituted pyrazoles.

kinase_inhibition_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor binds to adp ADP signaling_cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) receptor->signaling_cascade activates atp ATP atp->receptor phosphorylates cell_proliferation Cell Proliferation, Survival, Angiogenesis signaling_cascade->cell_proliferation promotes bromo_pyrazole Bromo-Substituted Pyrazole bromo_pyrazole->receptor inhibits ATP binding

Kinase inhibition pathway by bromo-substituted pyrazoles.

References

The Pyrazole Scaffold: A Versatile Nucleus in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Therapeutic Applications of Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its unique structural and electronic properties have made it a "privileged scaffold," capable of interacting with a wide array of biological targets with high affinity and specificity. This has led to the development of numerous successful drugs across diverse therapeutic areas. This technical guide provides an in-depth exploration of the therapeutic applications of pyrazole derivatives, focusing on their mechanisms of action, quantitative pharmacological data, key experimental protocols for their evaluation, and the signaling pathways they modulate.

Anti-inflammatory Agents: Targeting Cyclooxygenase-2 (COX-2)

Pyrazole derivatives are perhaps most famously represented in the anti-inflammatory field by the selective COX-2 inhibitor, Celecoxib. By selectively targeting COX-2, which is upregulated at sites of inflammation, over the constitutively expressed COX-1, these agents reduce the gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action and Signaling Pathway

The anti-inflammatory effects of these pyrazole derivatives are mediated through the inhibition of the cyclooxygenase (COX) pathway. Specifically, by blocking the COX-2 enzyme, they prevent the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins, most notably prostaglandin E2 (PGE2). This reduction in PGE2 alleviates pain, inflammation, and fever.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 catalysis Celecoxib Celecoxib (Pyrazole Derivative) Celecoxib->COX2 Inhibition PGE_Synthase PGE Synthase PGH2->PGE_Synthase PGE2 Prostaglandin E2 (PGE2) PGE_Synthase->PGE2 EP_Receptors Prostaglandin Receptors (EP1-4) PGE2->EP_Receptors activation Inflammation Inflammation, Pain, Fever EP_Receptors->Inflammation downstream signaling

Caption: Inhibition of the COX-2 pathway by Celecoxib.
Quantitative Data: COX-2 Inhibition

CompoundTargetIC50 (nM)Selectivity Index (COX-1/COX-2)Reference
CelecoxibCOX-240375[1][2]
CelecoxibCOX-115000[2]
SC-236COX-210~18,000[3]
RofecoxibCOX-218>1000[3]

Anticancer Therapeutics: Kinase Inhibition

The versatility of the pyrazole scaffold has been extensively leveraged in oncology, leading to the development of potent kinase inhibitors. Ruxolitinib, a pyrazole-containing drug, is a prime example, targeting the Janus kinase (JAK) family of enzymes.

Mechanism of Action and Signaling Pathway

The JAK-STAT signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[4] In many cancers, this pathway is constitutively active, driving uncontrolled cell growth. Pyrazole-based JAK inhibitors, like Ruxolitinib, act as ATP-competitive inhibitors, binding to the kinase domain of JAK enzymes and preventing the phosphorylation and subsequent activation of STAT proteins.[5] This blockade of downstream signaling leads to the inhibition of gene transcription responsible for tumor cell proliferation and survival.

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates JAK->JAK STAT STAT JAK->STAT phosphorylates Ruxolitinib Ruxolitinib (Pyrazole Derivative) Ruxolitinib->JAK Inhibition pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer dimerization Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene_Transcription Gene Transcription (Proliferation, Survival) Nucleus->Gene_Transcription promotes

Caption: Inhibition of the JAK-STAT pathway by Ruxolitinib.
Quantitative Data: Anticancer Activity

CompoundTarget/Cell LineIC50 (µM)Reference
RuxolitinibJAK10.0033[5][6][7][8]
RuxolitinibJAK20.0028[5][6][7][8]
Compound 22EGFR0.6124[9]
Compound 23EGFR0.5132[9]
Compound 42MCF-7 cell line0.16[10]
Compound 50HeLa cell line1.81[10]
Pyrazole-benzamideHCT-1167.74[11]

Central Nervous System (CNS) Agents: Cannabinoid Receptor Modulation

The pyrazole scaffold has also been instrumental in the development of agents targeting the central nervous system. Rimonabant, a pyrazole derivative, was developed as a selective cannabinoid receptor 1 (CB1) antagonist/inverse agonist.

Mechanism of Action and Signaling Pathway

The endocannabinoid system, particularly the CB1 receptor, is a key regulator of appetite, mood, and memory. CB1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by endocannabinoids (like anandamide), inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. Rimonabant binds to the CB1 receptor, blocking the effects of endocannabinoids and also promoting an inactive receptor conformation (inverse agonism), which leads to an increase in cAMP levels. This modulation of the CB1 signaling pathway was explored for its therapeutic potential in obesity and related metabolic disorders.

CB1_Signaling Endocannabinoid Endocannabinoid (e.g., Anandamide) CB1_Receptor CB1 Receptor Endocannabinoid->CB1_Receptor Activates Gi_protein Gi Protein CB1_Receptor->Gi_protein couples to Rimonabant Rimonabant (Pyrazole Derivative) Rimonabant->CB1_Receptor Antagonism/ Inverse Agonism Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP converts ATP to ATP ATP Downstream_Effects Modulation of Neurotransmitter Release & Appetite cAMP->Downstream_Effects regulates

Caption: Modulation of the CB1 receptor signaling pathway by Rimonabant.
Quantitative Data: CB1 Receptor Binding

CompoundTargetKi (nM)Reference
RimonabantCB1 Receptor2[12]
RimonabantCB2 Receptor>1000[12]
Compound 34CB1 Receptor6.9[13]

Other Therapeutic Applications

The versatility of the pyrazole core extends to numerous other therapeutic domains, including erectile dysfunction and infectious diseases.

Erectile Dysfunction: PDE5 Inhibition

Sildenafil, a well-known pyrazole-containing drug, is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5). In the context of sexual stimulation, nitric oxide (NO) is released, which activates guanylate cyclase to produce cyclic guanosine monophosphate (cGMP). cGMP induces smooth muscle relaxation in the corpus cavernosum, leading to increased blood flow and erection. PDE5 degrades cGMP, terminating this effect. Sildenafil inhibits PDE5, leading to elevated cGMP levels and enhanced erectile function.

Quantitative Data: PDE5 Inhibition
CompoundTargetIC50 (nM)Reference
SildenafilPDE53.9[14]
SildenafilPDE55.22[15]
Antimicrobial Agents

Various pyrazole derivatives have demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Their mechanisms of action are diverse, including the inhibition of essential enzymes and disruption of the bacterial cell wall.

Quantitative Data: Antimicrobial Activity
CompoundOrganismMIC (µg/mL)Reference
Compound 21cMulti-drug resistant bacteria0.25
Compound 23hMulti-drug resistant bacteria0.25
Naphthyl-substituted pyrazoleS. aureus0.78 - 1.56
Pyrazole-thiazole hybridE. coli16
Compound 21aAspergillus niger2.9 - 7.8

Key Experimental Protocols

The evaluation of pyrazole derivatives relies on a suite of standardized in vitro assays. Below are outlines of key experimental protocols.

Experimental Workflow: General In Vitro Screening

Experimental_Workflow Start Start: Synthesized Pyrazole Derivatives Primary_Screening Primary Screening (e.g., Enzyme Inhibition Assay) Start->Primary_Screening IC50_Determination IC50 Determination Primary_Screening->IC50_Determination Cell_Based_Assay Cell-Based Assay (e.g., MTT Assay for Cytotoxicity) IC50_Determination->Cell_Based_Assay Selectivity_Assay Selectivity Profiling (Against related targets) IC50_Determination->Selectivity_Assay Lead_Compound Lead Compound Identification Cell_Based_Assay->Lead_Compound Selectivity_Assay->Lead_Compound Further_Optimization Further Optimization (Structure-Activity Relationship) Lead_Compound->Further_Optimization

Caption: A generalized workflow for the in vitro screening of pyrazole derivatives.
Protocol 1: COX-2 Inhibition Assay (Colorimetric)

  • Reagent Preparation : Prepare reaction buffer, heme, and arachidonic acid substrate solution. Dilute the ovine recombinant COX-2 enzyme to the desired concentration.

  • Incubation : In a 96-well plate, add reaction buffer, heme, the pyrazole derivative (test inhibitor) at various concentrations, and the diluted COX-2 enzyme. Incubate at 37°C for 10-20 minutes.

  • Reaction Initiation : Add arachidonic acid to each well to start the reaction. Incubate for exactly 2 minutes at 37°C.

  • Reaction Termination : Stop the reaction by adding a saturated solution of stannous chloride.

  • Quantification : The amount of prostaglandin produced is quantified using an enzyme immunoassay (EIA) technique. The absorbance is read at 420 nm.

  • Data Analysis : Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by plotting percent inhibition against the log concentration.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)
  • Cell Seeding : Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment : Treat the cells with various concentrations of the pyrazole derivative and incubate for 24-72 hours.

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization : Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Protocol 3: Antimicrobial Activity (Broth Microdilution for MIC)
  • Preparation of Inoculum : Prepare a standardized bacterial or fungal suspension in a suitable broth medium.

  • Serial Dilution : In a 96-well microtiter plate, perform serial two-fold dilutions of the pyrazole derivative in the broth medium.

  • Inoculation : Inoculate each well with the standardized microbial suspension.

  • Incubation : Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination : The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Perspectives

The pyrazole scaffold has unequivocally demonstrated its value in drug discovery, yielding a diverse range of therapeutic agents. Its synthetic tractability and ability to be tailored to interact with specific biological targets ensure its continued relevance in medicinal chemistry. Future research will likely focus on the development of novel pyrazole derivatives with improved selectivity, potency, and pharmacokinetic profiles. Furthermore, the exploration of pyrazole-based compounds for emerging therapeutic targets, including those in neurodegenerative diseases and viral infections, represents an exciting frontier in the ongoing quest for new medicines. The integration of computational drug design and high-throughput screening will undoubtedly accelerate the discovery of the next generation of pyrazole-based therapeutics.

References

The Synthesis of 1-Benzyl-Pyrazoles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the synthetic methodologies for preparing 1-benzyl-pyrazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. This document details key synthetic strategies, provides specific experimental protocols, and presents quantitative data for comparative analysis. Furthermore, it visualizes synthetic workflows and a key biological signaling pathway where 1-benzyl-pyrazoles have shown therapeutic potential.

Core Synthetic Strategies

The synthesis of 1-benzyl-pyrazoles can be broadly categorized into several key strategies, with the Knorr pyrazole synthesis and its variations being the most classical and widely employed method. Other significant approaches include reactions involving α,β-unsaturated carbonyl compounds and multicomponent reactions, which offer advantages in terms of efficiency and atom economy.

The Knorr Pyrazole Synthesis and Related Cyclocondensations

The cornerstone of pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound. In the context of 1-benzyl-pyrazoles, benzylhydrazine is the key reagent. This reaction can sometimes lead to a mixture of regioisomers if the 1,3-dicarbonyl compound is unsymmetrical. However, regioselectivity can often be controlled by manipulating reaction conditions or by using pre-functionalized starting materials.

A general workflow for the Knorr synthesis of 1-benzyl-pyrazoles is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product start1 Benzylhydrazine reaction Cyclocondensation (e.g., Knorr Synthesis) start1->reaction start2 1,3-Dicarbonyl Compound start2->reaction product 1-Benzyl-pyrazole reaction->product G cluster_membrane Plasma Membrane cluster_cytosol Cytosol TNFR1 TNFR1 ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI recruits MLKL_p_oligomer p-MLKL (Oligomer) Necroptosis Necroptosis (Cell Lysis) MLKL_p_oligomer->Necroptosis induces TNFa TNFα TNFa->TNFR1 binds RIPK1 RIPK1 ComplexI->RIPK1 activates RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates MLKL->MLKL_p_oligomer oligomerizes & translocates Inhibitor 1-Benzyl-pyrazole Inhibitor Inhibitor->RIPK1 inhibits kinase activity

The Aminopyrazole Scaffold: A Cornerstone in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The aminopyrazole scaffold, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms and an amino substituent, has emerged as a privileged structure in medicinal chemistry. Its synthetic tractability and ability to form key interactions with biological targets have cemented its role in the development of numerous therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and profound significance of aminopyrazole-based compounds in modern drug discovery, with a focus on their applications as kinase inhibitors and antimicrobial agents.

Discovery and Significance

The journey of the aminopyrazole core in drug discovery has been marked by its remarkable versatility. Initially explored for a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, the scaffold truly gained prominence with the discovery of its potent kinase inhibitory activity.[1][2] Kinases, enzymes that play a pivotal role in cellular signaling pathways, are often dysregulated in diseases such as cancer and inflammatory disorders. The aminopyrazole core serves as an excellent bioisostere for the purine core of ATP, the natural substrate for kinases, allowing aminopyrazole-based inhibitors to effectively compete for the ATP-binding site.[3]

This has led to the development of several clinically successful drugs and promising clinical candidates. A notable example is Pirtobrutinib , a non-covalent Bruton's tyrosine kinase (BTK) inhibitor, which has shown significant efficacy in the treatment of B-cell malignancies.[4][5] Another key example is AT7519 , a potent inhibitor of multiple cyclin-dependent kinases (CDKs) that has been investigated in clinical trials for various cancers.[6][7] Beyond oncology, aminopyrazole derivatives have demonstrated significant potential as antibacterial agents, with some compounds exhibiting potent activity against multidrug-resistant strains.[8][9]

Synthetic Methodologies

The synthesis of the aminopyrazole core and its derivatives can be achieved through various efficient and versatile methods. The choice of synthetic route often depends on the desired substitution pattern on the pyrazole ring.

Synthesis of the Aminopyrazole Core

One of the most common and straightforward methods for the synthesis of 5-aminopyrazoles involves the condensation of a β-ketonitrile with hydrazine or its derivatives. This reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization.

A frequently employed strategy for the synthesis of pyrazolo[1,5-a]pyrimidines is the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents.[10] In this method, the 5-aminopyrazole acts as a nucleophile, attacking the carbonyl carbon of the β-dicarbonyl compound, followed by cyclization to form the pyrimidine ring.[8]

Multicomponent reactions (MCRs) have also gained traction for the synthesis of complex aminopyrazole-containing fused heterocycles, such as pyrazolo[3,4-b]pyridines, in a one-pot fashion, often with high atom economy and efficiency.[1][7][11]

Data Presentation: Biological Activity of Aminopyrazole Derivatives

The following tables summarize the quantitative biological data for representative aminopyrazole-based compounds, highlighting their potency against various targets.

Table 1: Kinase Inhibitory Activity of Aminopyrazole Derivatives
Compound/Drug NameTarget Kinase(s)IC50 (nM)Cell Line/Assay ConditionsReference(s)
Pirtobrutinib BTK-B-cell malignancies[1][4]
AT7519 CDK1, CDK2, CDK4, CDK5, CDK910-210Cell-free assays[7]
SR-3576 JNK37Cell-free assay[2][11]
PNU-292137 CDK2/cyclin A37Cell-free assay[12]
Compound 1 CDK2, CDK5, JNK34.6, 27.6, 26.1 (KD)Kinome-wide screen[13]
Compound 43d CDK1633 (EC50)NanoBRET cellular target engagement assay[13]
Table 2: Antibacterial Activity of Aminopyrazole Derivatives
Compound/Derivative ClassBacterial Strain(s)MIC (µg/mL)Reference(s)
Aminoguanidine-derived 1,3-diphenyl pyrazoles S. aureus, E. coli1-8[8]
Naphthyl-substituted pyrazole-derived hydrazones S. aureus, A. baumannii0.78-1.56[8]
Halogenoaminopyrazole derivatives B. subtilis0.007-0.062[9]
Compound 3c MDR Staphylococcus32-64[14]
Compound 4b MDR Staphylococcus32-64[14]

Experimental Protocols

Detailed experimental procedures are crucial for the reproducibility and further development of aminopyrazole-based compounds. Below are representative protocols for the synthesis of a core aminopyrazole structure and a fused pyrazolo[1,5-a]pyrimidine.

Protocol 1: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol describes a multicomponent reaction for the synthesis of a 5-aminopyrazole derivative.[6]

Materials:

  • Malononitrile

  • Triethyl orthoformate

  • Phenylhydrazine

  • Ethanol

  • Acetic acid

Procedure:

  • To a solution of malononitrile (1 equivalent) and triethyl orthoformate (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent).

  • Add a few drops of acetic acid to the mixture.

  • Heat the reaction mixture under reflux overnight.

  • Cool the reaction mixture to room temperature.

  • The product precipitates from the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry to afford 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a white solid.

  • The product can be further purified by recrystallization from methanol.

Protocol 2: Synthesis of 7-amino-pyrazolo[1,5-a]pyrimidine derivatives

This protocol outlines the synthesis of a pyrazolo[1,5-a]pyrimidine derivative via the reaction of a 5-aminopyrazole with a malononitrile derivative.

Materials:

  • 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamide (1 equivalent)

  • 2-(4-methoxybenzylidene)malononitrile (1 equivalent)

  • Absolute ethanol

  • Triethylamine (catalytic amount)

Procedure:

  • A mixture of the 5-aminopyrazole derivative (1 equivalent), 2-(4-methoxybenzylidene)malononitrile (1 equivalent), and a catalytic amount of triethylamine (four drops) in absolute ethanol (30 ml) is refluxed for 6 hours.

  • The solvent is concentrated under reduced pressure.

  • The solid obtained is collected by filtration.

  • The crude product is recrystallized from ethanol to yield the pure 7-amino-N-aryl-6-cyano-5-(4-methoxyphenyl)-2-[(4-methoxyphenyl)amino]pyrazolo[1,5-a]pyrimidine-3-carboxamide.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general experimental workflow relevant to the aminopyrazole scaffold.

B_Cell_Receptor_Signaling_Pathway BCR B-Cell Receptor (BCR) Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK Bruton's Tyrosine Kinase (BTK) Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 Pirtobrutinib Pirtobrutinib Pirtobrutinib->BTK DAG DAG PLCg2->DAG IP3 IP3 PLCg2->IP3 PKC PKC DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NF_kB NF-κB Activation PKC->NF_kB Ca_release->NF_kB Cell_Survival Cell Survival & Proliferation NF_kB->Cell_Survival

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of Pirtobrutinib on BTK.

CDK_Mediated_Cell_Cycle_Regulation cluster_G1 G1 Phase cluster_S S Phase cluster_G2_M G2/M Phase CyclinD Cyclin D CDK4_6 CDK4/6 CyclinD->CDK4_6 Rb Rb CDK4_6->Rb p E2F E2F Rb->E2F CyclinE Cyclin E E2F->CyclinE transcription CyclinA Cyclin A E2F->CyclinA transcription CDK2_E CDK2 CyclinE->CDK2_E DNA_Replication DNA Replication CDK2_E->DNA_Replication CDK2_A CDK2 CyclinA->CDK2_A Mitosis Mitosis CDK2_A->Mitosis CyclinB Cyclin B CDK1 CDK1 CyclinB->CDK1 CDK1->Mitosis AT7519 AT7519 AT7519->CDK4_6 AT7519->CDK2_E AT7519->CDK2_A AT7519->CDK1 Experimental_Workflow Start Starting Materials (e.g., β-ketonitrile, hydrazine) Synthesis Synthesis of Aminopyrazole Core Start->Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, IR) Purification->Characterization Final_Compound Final Aminopyrazole Derivative Purification->Final_Compound Purified Derivative Core_Product Aminopyrazole Scaffold Characterization->Core_Product Derivatization Further Derivatization / Fused Ring Formation Core_Product->Derivatization Derivatization->Purification Biological_Screening Biological Screening (e.g., Kinase Assays, MIC determination) Final_Compound->Biological_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis Biological_Screening->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

Technical Guide: Physicochemical Properties of 1-benzyl-4-bromo-1H-pyrazol-3-amine and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the available physical and chemical properties of 1-benzyl-4-bromo-1H-pyrazol-3-amine. Due to the limited publicly available experimental data for this specific compound, this guide also includes detailed information on the closely related analogue, 1-benzyl-4-bromo-1H-pyrazole, to serve as a valuable reference for researchers in the field.

Core Compound: this compound

Information regarding the experimentally determined physical properties of this compound is sparse in publicly accessible literature and chemical databases. The primary available data is related to its molecular identity.

Physical and Chemical Properties

A summary of the known properties for this compound is presented in Table 1.

PropertyValueSource
CAS Number 1171985-74-2Chemical Suppliers
Molecular Formula C₁₀H₁₀BrN₃Santa Cruz Biotechnology
Molecular Weight 252.11 g/mol Santa Cruz Biotechnology
Appearance Not specified-
Melting Point Not specified-
Boiling Point Not specified-
Solubility Not specified-

Note: The lack of specific data for appearance, melting point, boiling point, and solubility suggests that this compound may be novel, not widely synthesized, or that its characterization data has not been published in detail.

Reference Compound: 1-benzyl-4-bromo-1H-pyrazole

In contrast to the target compound, more comprehensive data is available for the related structure, 1-benzyl-4-bromo-1H-pyrazole. This information can be valuable for estimating properties and designing synthetic routes for analogues.

Physical and Chemical Properties

The physical and chemical properties of 1-benzyl-4-bromo-1H-pyrazole are summarized in Table 2.

PropertyValue
CAS Number 50877-41-3
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Appearance White solid
Melting Point 51-52 °C
Boiling Point 344.4 °C at 760 mmHg
Density 1.44 g/cm³
Flash Point 162.1 °C
Refractive Index 1.623
Experimental Protocol: Synthesis of 1-benzyl-4-bromo-1H-pyrazole

The following is a detailed methodology for the synthesis of 1-benzyl-4-bromo-1H-pyrazole.

Materials:

  • 4-bromo-pyrazole

  • Tetrabutylammonium bromide

  • Potassium hydroxide pellets

  • Benzyl chloride

  • Ethyl ether

  • Water

  • Dilute hydrochloric acid (10%)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for flash chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a 100 mL round-bottom flask, add 4-bromo-pyrazole (4.41 g, 30 mmol), tetrabutylammonium bromide (484 mg, 1.5 mmol), and potassium hydroxide pellets (3.37 g, 60 mmol).

  • The mixture is subjected to ultrasonic treatment for 15 minutes.

  • Add benzyl chloride (5.2 mL, 45 mmol) to the resulting mixture and allow it to stand overnight.

  • To the reaction mixture, add ethyl ether (20 mL), water (20 mL), and dilute hydrochloric acid (1 mL, 10%).

  • The organic layer is separated, washed with water (2 x 20 mL), and dried over magnesium sulfate.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by silica gel flash chromatography using a hexane/ethyl acetate (10:1) eluent system.

  • The final product, 1-benzyl-4-bromo-1H-pyrazole, is obtained as a white solid (6.74 g, 95% yield).

Experimental Workflow:

SynthesisWorkflow reagents 1. Reagent Addition - 4-bromo-pyrazole - Tetrabutylammonium bromide - Potassium hydroxide ultrasonication 2. Ultrasonication (15 min) reagents->ultrasonication benzylation 3. Benzylation - Add benzyl chloride - Stand overnight ultrasonication->benzylation workup 4. Aqueous Workup - Add ethyl ether, water, HCl - Separate organic layer benzylation->workup drying 5. Drying - Wash with water - Dry over MgSO4 workup->drying evaporation 6. Solvent Removal (Reduced pressure) drying->evaporation purification 7. Purification - Silica gel flash chromatography (Hexane/Ethyl Acetate 10:1) evaporation->purification product Final Product 1-benzyl-4-bromo-1H-pyrazole (White Solid) purification->product

Synthesis of 1-benzyl-4-bromo-1H-pyrazole.

Conclusion

Methodological & Application

Application Notes: The Versatility of 1-Benzyl-4-bromo-1H-pyrazol-3-amine in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Benzyl-4-bromo-1H-pyrazol-3-amine is a valuable heterocyclic building block in organic synthesis, particularly for the construction of fused pyrazole systems. Its trifunctional nature, featuring a reactive amino group, a modifiable bromine atom, and a protecting benzyl group on the pyrazole nitrogen, makes it a versatile precursor for creating diverse molecular architectures. This compound is of particular interest to researchers in medicinal chemistry and drug discovery due to the prevalence of the pyrazole scaffold in a wide array of biologically active molecules. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Key Applications in Organic Synthesis

The primary application of this compound lies in its use as a key intermediate for the synthesis of pyrazolo[1,5-a]pyrimidines. This fused heterocyclic system is a common core in many kinase inhibitors and other therapeutic agents. The synthesis is typically achieved through the condensation of the 3-amino group of the pyrazole with a 1,3-dicarbonyl compound or a synthetic equivalent.

The bromine atom at the 4-position of the pyrazole ring offers a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings. This allows for the introduction of a wide range of substituents, enabling the fine-tuning of the physicochemical and pharmacological properties of the final products. The benzyl group serves as a protecting group for the pyrazole nitrogen, which can be removed if necessary in the later stages of a synthetic sequence.

The pyrazolo[1,5-a]pyrimidine scaffold derived from this precursor is a key component in the development of novel therapeutics, including inhibitors of Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinases (PI3Ks), which are important targets in the treatment of cancer and inflammatory diseases.[1][2]

Experimental Protocols

Synthesis of 2-Benzyl-5-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine from this compound

This protocol describes a representative synthesis of a pyrazolo[1,5-a]pyrimidine derivative starting from this compound and a 1,3-dicarbonyl compound.

Materials:

  • This compound

  • 1-Phenylbutane-1,3-dione

  • Glacial Acetic Acid

  • Ethanol

  • Sodium Bicarbonate solution (saturated)

  • Ethyl Acetate

  • Brine

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add 1-phenylbutane-1,3-dione (1.1 eq).

  • Add a catalytic amount of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-benzyl-5-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine.

Data Presentation

Table 1: Representative Reaction Data for the Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Entry1,3-Dicarbonyl CompoundProductReaction Time (h)Yield (%)
1Acetylacetone2-Benzyl-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine685
21-Phenylbutane-1,3-dione2-Benzyl-5-methyl-7-phenyl-pyrazolo[1,5-a]pyrimidine878
3Dibenzoylmethane2-Benzyl-5,7-diphenyl-pyrazolo[1,5-a]pyrimidine1072
4Ethyl Acetoacetate2-Benzyl-7-hydroxy-5-methyl-pyrazolo[1,5-a]pyrimidine880

Mandatory Visualization

reaction_workflow reagents This compound + 1,3-Dicarbonyl Compound reaction Reaction (Ethanol, Acetic Acid, Reflux) reagents->reaction 1 workup Workup (Evaporation, Extraction, Washing, Drying) reaction->workup 2 purification Purification (Column Chromatography) workup->purification 3 product Pyrazolo[1,5-a]pyrimidine Product purification->product 4

Caption: General workflow for the synthesis of pyrazolo[1,5-a]pyrimidines.

reaction_scheme cluster_reactants Reactants cluster_product Product reactant1 This compound product 2-Benzyl-4-bromo-pyrazolo[1,5-a]pyrimidine derivative reactant1->product Condensation reactant2 1,3-Diketone reactant2->product

Caption: Reaction scheme for pyrazolo[1,5-a]pyrimidine synthesis.

References

Application Notes and Protocols: 1-benzyl-4-bromo-1H-pyrazol-3-amine as a Versatile Heterocyclic Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-benzyl-4-bromo-1H-pyrazol-3-amine is a valuable heterocyclic building block for the synthesis of a variety of complex molecules, particularly those with applications in medicinal chemistry and drug discovery. Its trifunctional nature, featuring a nucleophilic amino group, a reactive bromine atom, and a protected pyrazole core, allows for sequential and regioselective modifications. This enables the construction of diverse molecular scaffolds, most notably the pyrazolo[3,4-d]pyrimidine core, which is a prominent feature in numerous kinase inhibitors. This document provides an overview of the key applications of this compound, along with detailed experimental protocols for its utilization in chemical synthesis.

Key Applications

The primary applications of this compound in drug discovery and development stem from its utility in synthesizing potent kinase inhibitors. The pyrazolo[3,4-d]pyrimidine scaffold, readily accessible from this building block, is a well-established pharmacophore that mimics the purine core of ATP, enabling it to effectively target the ATP-binding site of various kinases.

1. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives:

The ortho-amino-bromo substitution pattern on the pyrazole ring makes this compound an ideal precursor for the synthesis of pyrazolo[3,4-d]pyrimidines. This is typically achieved through condensation reactions with various carbon sources, such as formamide, urea, or guanidine, to form the pyrimidine ring. The resulting pyrazolo[3,4-d]pyrimidine core is a key structural motif in a number of clinically approved and investigational kinase inhibitors targeting enzymes like Bruton's tyrosine kinase (BTK), Src tyrosine kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR).

2. Suzuki-Miyaura Cross-Coupling Reactions:

The bromine atom at the 4-position of the pyrazole ring is amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl substituents at this position, providing a powerful tool for structure-activity relationship (SAR) studies and the optimization of lead compounds. The ability to diversify this position is crucial for enhancing potency, selectivity, and pharmacokinetic properties of drug candidates.

Experimental Protocols

The following are generalized experimental protocols for the key applications of this compound. These protocols are based on established methodologies for similar substrates and may require optimization for specific target molecules.

Protocol 1: Synthesis of 1-benzyl-4-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine

This protocol describes the synthesis of a core pyrazolo[3,4-d]pyrimidine structure via cyclization with formamide.

Reaction Scheme:

Materials:

  • This compound

  • Formamide

  • Anhydrous Toluene (or other high-boiling aprotic solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Add an excess of formamide (10-20 eq) and anhydrous toluene (to create a slurry).

  • Heat the reaction mixture to reflux (typically 150-180 °C) and maintain for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-benzyl-4-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine.

Expected Yield: 60-80% (yields are substrate-dependent and may require optimization).

Protocol 2: Suzuki-Miyaura Cross-Coupling of 1-benzyl-4-bromo-1H-pyrazolo[3,4-d]pyrimidine

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a 4-bromo-pyrazolo[3,4-d]pyrimidine derivative with a boronic acid.

Reaction Scheme:

Materials:

  • 1-benzyl-4-bromo-1H-pyrazolo[3,4-d]pyrimidine derivative

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water, toluene/ethanol/water)

  • Microwave vial or Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

  • Standard work-up and purification equipment

Procedure:

  • To a microwave vial or Schlenk tube, add the 1-benzyl-4-bromo-1H-pyrazolo[3,4-d]pyrimidine derivative (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or preparative HPLC to obtain the desired coupled product.

ParameterCondition
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or other suitable Pd catalysts
Base K₂CO₃, Cs₂CO₃, Na₂CO₃
Solvent 1,4-Dioxane/H₂O, DME/H₂O, Toluene/EtOH/H₂O
Temperature 80-150 °C
Reaction Time 1-12 hours

Biological Significance of Derived Scaffolds

The pyrazolo[3,4-d]pyrimidine scaffold, readily synthesized from this compound, is a cornerstone in the development of kinase inhibitors for oncology and immunology. The ability to functionalize the 4-position of the pyrazole ring via cross-coupling reactions further enhances the potential for developing highly potent and selective inhibitors.

Kinase Inhibition

Derivatives of pyrazolo[3,4-d]pyrimidines have been shown to inhibit a variety of kinases that are implicated in cancer cell proliferation, survival, and angiogenesis. Notable targets include:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of VEGFR-2 can starve tumors and inhibit their growth.

  • Epidermal Growth Factor Receptor (EGFR): Often overexpressed in various cancers, EGFR signaling promotes cell proliferation and survival. EGFR inhibitors are a well-established class of anticancer drugs.

  • Src Family Kinases (SFKs): Involved in multiple signaling pathways that control cell growth, adhesion, and migration.

  • Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, making it an important target for B-cell malignancies.

The general mechanism of action for these inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and blocking the signaling cascade.

Kinase TargetTherapeutic Area
VEGFR-2Oncology (Anti-angiogenesis)
EGFROncology
Src Family KinasesOncology, Immunology
BTKOncology, Immunology

Visualizations

experimental_workflow cluster_synthesis Synthesis of Pyrazolo[3,4-d]pyrimidine cluster_coupling Suzuki-Miyaura Cross-Coupling start This compound reagents1 Formamide / Heat start->reagents1 product1 1-benzyl-4-bromo-1H-pyrazolo[3,4-d]pyrimidin-4-amine reagents1->product1 product1_c 1-benzyl-4-bromo-1H-pyrazolo[3,4-d]pyrimidine reagents2 Ar-B(OH)2 Pd Catalyst Base product1_c->reagents2 product2 Diversified Kinase Inhibitor Library reagents2->product2

Caption: Synthetic workflow for the utilization of this compound.

signaling_pathway cluster_cell Tumor Cell VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt) P_VEGFR2->downstream Activates inhibitor Pyrazolo[3,4-d]pyrimidine Inhibitor inhibitor->VEGFR2 Blocks ATP Binding response Angiogenesis Cell Proliferation Survival downstream->response

Caption: Mechanism of action of a VEGFR-2 inhibitor derived from the pyrazolo[3,4-d]pyrimidine scaffold.

Application Notes and Protocols for Derivatizing 1-benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical derivatization of 1-benzyl-4-bromo-1H-pyrazol-3-amine. This versatile building block possesses two primary reactive sites amenable to modification: the 3-amino group and the 4-bromo position. Derivatization at these sites allows for the exploration of chemical space and the generation of novel compounds for drug discovery and development. The protocols outlined below are based on established methodologies for similar pyrazole scaffolds and can be adapted for this specific substrate.

Derivatization of the 3-Amino Group

The primary amine at the C3 position of the pyrazole ring is a nucleophilic site suitable for a variety of functionalization reactions, including acylation, sulfonylation, and reductive amination.

Acylation to Form Amides

Acylation of the 3-amino group to form the corresponding amide is a robust transformation that can be achieved using various acylating agents.

Protocol 1: Acylation with an Acyl Chloride

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride in the presence of a non-nucleophilic base.

  • Materials:

    • This compound

    • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add a suitable base such as triethylamine (1.2 eq) or DIPEA (1.2 eq) to the solution and stir for 10 minutes at room temperature.

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with DCM (3 x volume of aqueous layer).

    • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired N-acylated pyrazole.

Sulfonylation to Form Sulfonamides

Sulfonylation of the 3-amino group with a sulfonyl chloride provides the corresponding sulfonamide derivative, a common functional group in medicinal chemistry.

Protocol 2: Sulfonylation with a Sulfonyl Chloride

This protocol details the synthesis of N-sulfonylated derivatives of this compound.

  • Materials:

    • This compound

    • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride)

    • Anhydrous pyridine or a mixture of DCM and TEA

    • 1 M Hydrochloric acid (HCl)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

    • Standard laboratory glassware and magnetic stirrer

  • Procedure:

    • Dissolve this compound (1.0 eq) in anhydrous pyridine or DCM in a round-bottom flask under an inert atmosphere.

    • If using DCM, add triethylamine (1.5 eq).

    • Cool the solution to 0 °C in an ice bath.

    • Add the sulfonyl chloride (1.2 eq) portion-wise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC.

    • If pyridine is used as the solvent, remove it under reduced pressure.

    • Dilute the residue with DCM and wash with 1 M HCl to remove excess pyridine.

    • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude product by column chromatography or recrystallization.

Derivatization at the 4-Bromo Position

The C4-bromo substituent serves as a versatile handle for introducing a wide range of functionalities through palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting the 4-bromopyrazole with an organoboron reagent.[1][2]

Protocol 3: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids.[1][2]

  • Materials:

    • This compound

    • Aryl- or heteroarylboronic acid (1.2-1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a pre-catalyst like XPhos Pd G2) (1-5 mol%)[1]

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 eq)

    • Solvent system (e.g., 1,4-dioxane/water, toluene/water, or DMF)

    • Standard laboratory glassware, magnetic stirrer, and reflux condenser

  • Procedure:

    • To a reaction vessel, add this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (e.g., XPhos Pd G2, 2-5 mol%), and the base (e.g., K₃PO₄, 2.0 eq).[1]

    • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

    • Add the degassed solvent system (e.g., dioxane and water).[2]

    • Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring the reaction by TLC or LC-MS.[2]

    • After completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

    • Separate the layers and extract the aqueous layer with the organic solvent (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a new carbon-nitrogen bond at the C4 position by coupling with a primary or secondary amine.[3][4][5]

Protocol 4: Buchwald-Hartwig Amination with a Primary or Secondary Amine

This protocol describes a general procedure for the palladium-catalyzed amination of the 4-bromo position.[3][4]

  • Materials:

    • This compound

    • Primary or secondary amine (1.1-1.5 eq)

    • Palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3-generation pre-catalyst) (1-5 mol%)

    • Phosphine ligand (e.g., XPhos, RuPhos, or tBuDavePhos) (1.2-1.5 eq relative to palladium)[4]

    • Strong base (e.g., NaOtBu or K₃PO₄) (1.4-2.0 eq)

    • Anhydrous solvent (e.g., toluene or dioxane)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, phosphine ligand, and base to a dry reaction vessel.

    • Add this compound (1.0 eq) and the anhydrous solvent.

    • Add the amine (1.2 eq) to the mixture.

    • Seal the vessel and heat the reaction mixture to 80-120 °C for 4-24 hours, with stirring. Monitor the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate or DCM).

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction conditions for the derivatization of this compound based on the protocols described above.

Table 1: Reaction Conditions for Derivatization of the 3-Amino Group

Reaction TypeReagent (eq)Base (eq)SolventTemperature (°C)Time (h)
Acylation Acyl Chloride (1.1)TEA (1.2)DCM0 to RT2-16
Sulfonylation Sulfonyl Chloride (1.2)PyridinePyridine0 to RT4-24

Table 2: Reaction Conditions for Derivatization at the 4-Bromo Position

Reaction TypeCoupling Partner (eq)Catalyst (mol%)LigandBase (eq)SolventTemperature (°C)Time (h)
Suzuki-Miyaura Boronic Acid (1.2)XPhos Pd G2 (2-5)XPhosK₃PO₄ (2.0)Dioxane/H₂O80-1104-24
Buchwald-Hartwig Amine (1.2)Pd₂(dba)₃ (1-5)tBuDavePhosNaOtBu (1.4)Toluene80-1204-24

Visualized Workflows

The following diagrams illustrate the general workflows for the key derivatization reactions.

G cluster_acylation Acylation Workflow A1 Dissolve Pyrazole in DCM A2 Add Base (e.g., TEA) A1->A2 A3 Cool to 0 °C A2->A3 A4 Add Acyl Chloride A3->A4 A5 React at RT A4->A5 A6 Workup and Purification A5->A6

Caption: General workflow for the acylation of this compound.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow S1 Combine Reactants: Pyrazole, Boronic Acid, Catalyst, Base S2 Degas Solvent and Add to Mixture S1->S2 S3 Heat Reaction (80-110 °C) S2->S3 S4 Monitor Progress (TLC/LC-MS) S3->S4 S5 Cool and Perform Aqueous Workup S4->S5 S6 Purify by Chromatography S5->S6

Caption: General workflow for the Suzuki-Miyaura coupling at the 4-bromo position.

References

Application Notes and Protocols for the N-arylation of 1-benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the N-arylation of 1-benzyl-4-bromo-1H-pyrazol-3-amine, a critical transformation for the synthesis of diverse molecular scaffolds in drug discovery and materials science. The protocols are based on established palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation methods, adapted for this specific substrate.

Introduction

The N-arylation of pyrazole derivatives is a fundamental reaction in medicinal chemistry, as the resulting N-aryl pyrazole motif is a key component in a wide range of biologically active compounds. This compound serves as a versatile building block, where the amino group at the C3 position is a handle for introducing aryl substituents, leading to the generation of libraries of compounds for screening and lead optimization. This document outlines two reliable protocols for this transformation.

Key Experimental Protocols

Two primary methods are proposed for the N-arylation of this compound: the Buchwald-Hartwig amination and the Ullmann condensation. The choice of method may depend on the specific aryl halide used, functional group tolerance, and available laboratory equipment.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[1] This protocol utilizes a palladium catalyst with a specialized phosphine ligand to couple the pyrazol-3-amine with an aryl halide.[2][3][4]

Experimental Workflow:

reagents Combine Reactants: - this compound - Aryl halide - Palladium catalyst - Phosphine ligand - Base solvent Add Anhydrous Solvent (e.g., Toluene or Dioxane) reagents->solvent degas Degas the reaction mixture (e.g., Argon bubbling) solvent->degas heat Heat the reaction mixture (e.g., 80-120 °C) degas->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor quench Reaction Quenching (e.g., add water) monitor->quench extract Extraction with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify

Caption: General workflow for Buchwald-Hartwig N-arylation.

Detailed Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube or microwave vial, add this compound (1.0 equiv.), the aryl halide (1.1-1.5 equiv.), the palladium catalyst (see Table 1 for examples, 1-5 mol%), the phosphine ligand (2-10 mol%), and the base (2.0-3.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or THF) via syringe. The typical concentration is 0.1-0.5 M.

  • Degassing: Seal the vessel and degas the reaction mixture by bubbling argon through the solution for 15-20 minutes or by three cycles of vacuum-backfill with argon.

  • Heating: Heat the reaction mixture to the specified temperature (typically 80-120 °C) with vigorous stirring.[3] Microwave irradiation can also be employed to potentially reduce reaction times.[2][3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Table 1: Recommended Reagents and Conditions for Buchwald-Hartwig Amination

ComponentExample 1Example 2Example 3
Palladium Catalyst Pd₂(dba)₃Pd(OAc)₂[Pd(allyl)Cl]₂
Ligand XPhosBINAPtBuXPhos
Base NaOtBuK₂CO₃Cs₂CO₃
Solvent TolueneDioxaneTHF
Temperature (°C) 10011080
Reaction Time (h) 12-2418-368-16
Protocol 2: Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical method for N-arylation that utilizes a copper catalyst.[5] This approach can be advantageous for specific substrates and is often more economical than palladium-catalyzed methods.[6][7][8]

Experimental Workflow:

reagents Combine Reactants: - this compound - Aryl halide - Copper catalyst - Ligand (optional) - Base solvent Add Solvent (e.g., DMF or DMSO) reagents->solvent heat Heat the reaction mixture (e.g., 120-160 °C) solvent->heat monitor Monitor reaction progress (TLC or LC-MS) heat->monitor quench Reaction Quenching (e.g., add water or NH4Cl solution) monitor->quench extract Extraction with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purification (e.g., Column Chromatography) concentrate->purify

Caption: General workflow for Ullmann N-arylation.

Detailed Methodology:

  • Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 equiv.), the aryl halide (1.2-2.0 equiv.), the copper catalyst (see Table 2 for examples, 10-20 mol%), a ligand (if required, 20-40 mol%), and the base (2.0-4.0 equiv.).

  • Solvent Addition: Add the solvent (e.g., DMF, DMSO, or pyridine).

  • Heating: Seal the vessel and heat the reaction mixture to the specified temperature (typically 120-160 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction with aqueous ammonium chloride solution or water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is then purified by flash column chromatography.

Table 2: Recommended Reagents and Conditions for Ullmann Condensation

ComponentExample 1Example 2Example 3
Copper Catalyst CuICu₂OCu(OAc)₂
Ligand L-proline1,10-PhenanthrolineNone
Base K₂CO₃K₃PO₄Cs₂CO₃
Solvent DMSODMFPyridine
Temperature (°C) 140150130
Reaction Time (h) 24-4824-4818-36

Data Presentation

Successful N-arylation can be confirmed by standard analytical techniques. The following table provides a template for summarizing the characterization data of the synthesized N-aryl-1-benzyl-4-bromo-1H-pyrazol-3-amines.

Table 3: Characterization of N-arylated Products

ProductAryl SubstituentYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Product 1 Phenyle.g., 75Characteristic peaksCharacteristic peaks[M+H]⁺
Product 2 4-Methoxyphenyle.g., 82Characteristic peaksCharacteristic peaks[M+H]⁺
Product 3 3-Chlorophenyle.g., 68Characteristic peaksCharacteristic peaks[M+H]⁺

Concluding Remarks

The protocols described herein provide a robust starting point for the N-arylation of this compound. Researchers should note that optimization of the reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for different aryl halides to achieve optimal yields. These methods open avenues for the synthesis of a wide array of novel compounds for further investigation in drug development and other scientific disciplines.

References

Application of 1-benzyl-4-bromo-1H-pyrazol-3-amine in Medicinal Chemistry: Development of RIP1 Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

The compound 1-benzyl-4-bromo-1H-pyrazol-3-amine serves as a crucial building block in the synthesis of potent and selective inhibitors of Receptor-Interacting Protein 1 (RIP1) kinase. RIP1 kinase is a key mediator of necroptosis, a form of programmed cell death implicated in the pathophysiology of various inflammatory and neurodegenerative diseases. The pyrazole core of this scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions within the ATP-binding pocket of kinases. The benzyl group can be modified to enhance potency and selectivity, while the bromo and amine functionalities provide convenient handles for synthetic diversification, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of this scaffold have demonstrated significant inhibitory activity against RIP1 kinase and have shown protective effects in cellular models of necroptosis. This makes this compound a valuable starting material for the development of novel therapeutics targeting conditions such as pancreatitis, neurodegenerative diseases, and other inflammatory disorders where necroptosis plays a pathogenic role.

Quantitative Data: Biological Activity of 1-benzyl-1H-pyrazole Derivatives against RIP1 Kinase

The following table summarizes the in vitro activity of representative 1-benzyl-1H-pyrazole derivatives as RIP1 kinase inhibitors.

Compound IDR GroupRIP1 Kd (μM)HT-29 Cell Necroptosis EC50 (μM)
4a 2,4-dichlorobenzyl0.0850.170
4b 2-chloro-4-fluorobenzyl0.0780.160
4c 2,4-difluorobenzyl0.0920.185
4d 4-chlorobenzyl0.1200.250
4e 4-fluorobenzyl0.1500.310

Experimental Protocols

1. General Synthetic Protocol for 1-benzyl-1H-pyrazole Derivatives

This protocol describes a representative synthesis of a 1-benzyl-1H-pyrazole derivative starting from a this compound scaffold.

Materials:

  • This compound

  • Substituted benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add pyridine (1.2 eq) to the solution and cool to 0 °C.

  • Slowly add the substituted benzoyl chloride (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated NaHCO₃ solution.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

2. In Vitro RIP1 Kinase Inhibition Assay

This protocol outlines a typical in vitro assay to determine the inhibitory activity of compounds against RIP1 kinase.

Materials:

  • Recombinant human RIP1 kinase

  • Myelin Basic Protein (MBP) as a substrate

  • ATP

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 96-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a reaction mixture containing RIP1 kinase and MBP in the assay buffer.

  • Add the test compounds at various concentrations (typically in a 10-point dose-response format) to the wells of a 96-well plate. Include a DMSO control.

  • Add the kinase/substrate mixture to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30 °C for 1 hour.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Determine the IC₅₀ values by plotting the percent inhibition versus the logarithm of the compound concentration.

3. Cell-Based Necroptosis Inhibition Assay

This protocol describes a cell-based assay to evaluate the ability of compounds to inhibit necroptosis in a human cell line.

Materials:

  • HT-29 human colon adenocarcinoma cells

  • DMEM supplemented with 10% FBS and 1% penicillin/streptomycin

  • Tumor necrosis factor-alpha (TNF-α)

  • z-VAD-fmk (a pan-caspase inhibitor)

  • Test compounds dissolved in DMSO

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • 96-well cell culture plates

  • Plate reader capable of luminescence detection

Procedure:

  • Seed HT-29 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate overnight.

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Induce necroptosis by adding a combination of TNF-α (e.g., 20 ng/mL) and z-VAD-fmk (e.g., 20 μM).

  • Include control wells with cells treated with DMSO only (no necroptosis induction) and cells with induced necroptosis but no test compound.

  • Incubate the plate for 24 hours at 37 °C in a 5% CO₂ incubator.

  • Measure cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay according to the manufacturer's protocol.

  • Calculate the percent inhibition of necroptosis for each compound concentration and determine the EC₅₀ values.

Visualizations

Necroptosis_Signaling_Pathway cluster_membrane Plasma Membrane TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TNF-α binding RIP1 RIP1 Kinase TRADD->RIP1 TRAF2 TRAF2 TRADD->TRAF2 Complex_I Complex I (Pro-survival) Caspase8_inactive Pro-caspase-8 RIP1->Caspase8_inactive Deubiquitination RIP3 RIP3 Kinase RIP1->RIP3 Phosphorylation Necrosome Necrosome (Complex IIb) cIAP12 cIAP1/2 TRAF2->cIAP12 cIAP12->RIP1 Ubiquitination Caspase8_inactive->RIP1 Cleavage (Inhibition of Necroptosis) RIP3->RIP1 Phosphorylation MLKL MLKL Necrosome->MLKL Phosphorylation pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Membrane_Pore Membrane Pore Formation pMLKL->Membrane_Pore Necroptosis Necroptosis Membrane_Pore->Necroptosis Inhibitor 1-benzyl-1H-pyrazole derivatives Inhibitor->RIP1 Inhibition

Caption: RIP1 Kinase-Mediated Necroptosis Signaling Pathway.

Experimental_Workflow Start Start: This compound Synthesis Chemical Synthesis (e.g., Acylation) Start->Synthesis Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization InVitro_Assay In Vitro RIP1 Kinase Inhibition Assay (IC₅₀) Characterization->InVitro_Assay Cell_Assay Cell-Based Necroptosis Inhibition Assay (EC₅₀) InVitro_Assay->Cell_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cell_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Caption: Experimental Workflow for Inhibitor Development.

SAR_Logic Scaffold 1-benzyl-1H-pyrazole Scaffold R_Group Modification of Benzyl Substituent (R) Scaffold->R_Group Potency Biological Potency (RIP1 Inhibition) R_Group->Potency Halogen Electron-withdrawing groups (e.g., Cl, F) at positions 2 and 4 of the benzyl ring Potency->Halogen is enhanced by Single_Sub Single substituent or electron-donating groups Potency->Single_Sub is reduced by Increased_Potency Increased Potency Halogen->Increased_Potency Decreased_Potency Decreased Potency Single_Sub->Decreased_Potency

Caption: Structure-Activity Relationship (SAR) Logic.

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors, utilizing 1-benzyl-4-bromo-1H-pyrazol-3-amine as a key starting material. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a foundational framework for the development of novel kinase inhibitors targeting a range of signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Introduction

The pyrazolo[3,4-d]pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to mimic the adenine core of ATP and effectively bind to the hinge region of various protein kinases.[1][2] This structural motif is central to numerous clinically approved and investigational kinase inhibitors. The starting material, this compound, offers a versatile platform for generating a diverse library of kinase inhibitors through sequential chemical modifications at its key functional groups: the 3-amino and 4-bromo positions.

Synthetic Strategy Overview

The general synthetic approach involves a two-stage process. The first stage focuses on the construction of the core pyrazolo[3,4-d]pyrimidine ring system via cyclization of the 3-aminopyrazole moiety. The second stage involves the diversification of the scaffold at the 4-position (derived from the initial bromo-substituent) through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. This strategy allows for the introduction of a wide array of substituents to modulate the potency and selectivity of the final compounds against specific kinase targets.

Synthesis_Workflow start This compound intermediate 4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine start->intermediate Cyclization (e.g., with formamide) final_product Substituted Kinase Inhibitors intermediate->final_product Cross-Coupling (Suzuki or Buchwald-Hartwig)

Caption: General workflow for the synthesis of kinase inhibitors.

Experimental Protocols

Protocol 1: Synthesis of 4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine

This protocol describes the cyclization of this compound to form the core pyrazolo[3,4-d]pyrimidine scaffold.

Materials:

  • This compound

  • Formamide

  • Anhydrous Toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add formamide (10 eq).

  • Heat the reaction mixture to reflux (approximately 190°C) and maintain for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to afford 4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the diversification of the 4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine intermediate through a Suzuki-Miyaura cross-coupling reaction to introduce various aryl or heteroaryl moieties.

Materials:

  • 4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine

  • Aryl or heteroaryl boronic acid (1.1-1.5 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane

  • Water

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube or microwave vial, combine 4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), Pd(PPh₃)₄ (0.05-0.1 eq), and Na₂CO₃ (2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio).

  • Heat the reaction mixture to 90-110°C for 6-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 4-substituted kinase inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 3: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines the synthesis of 4-amino-substituted pyrazolo[3,4-d]pyrimidines via a Buchwald-Hartwig amination reaction.

Materials:

  • 4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine

  • Primary or secondary amine (1.2-2.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02-0.05 eq)

  • Xantphos or other suitable phosphine ligand (0.04-0.1 eq)

  • Cesium carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (1.5-2.5 eq)

  • Anhydrous Toluene or 1,4-Dioxane

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube or microwave vial under an inert atmosphere, combine Pd₂(dba)₃ (0.02-0.05 eq) and the phosphine ligand (0.04-0.1 eq) in the anhydrous solvent and stir for 10-15 minutes.

  • Add 4-bromo-1-benzyl-1H-pyrazolo[3,4-d]pyrimidine (1.0 eq), the desired amine (1.2-2.0 eq), and the base (1.5-2.5 eq).

  • Seal the vessel and heat the reaction mixture to 100-120°C for 8-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the 4-amino-substituted kinase inhibitor.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Data Presentation

The following table summarizes the inhibitory activities of representative pyrazolo[3,4-d]pyrimidine-based kinase inhibitors against various kinases, as reported in the literature.

Compound IDTarget KinaseIC₅₀ (nM)Cell LineReference
SI306 Src11,200 (11.2 µM)GIN8[3]
SI113 SGK111,200 (11.2 µM)GIN8[3]
Compound 14 CDK2/cyclin A257HCT-116[4]
Compound 15 CDK2/cyclin A2119HCT-116[4]
Compound 16 EGFR34-[5]
Compound 4 EGFR54-[5]
Compound 12b VEGFR-263MDA-MB-468[6]
Sunitinib VEGFR-235-[6]
4b RIP178 (Kd)-[7]

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways of key kinases that can be targeted by inhibitors synthesized from this compound.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Its signaling cascade involves multiple downstream effectors that regulate endothelial cell proliferation, migration, and survival.[8][9]

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Src_Pathway Receptor Growth Factor Receptors Integrins Src Src Receptor->Src FAK FAK Src->FAK Ras Ras Src->Ras PI3K PI3K Src->PI3K STAT3 STAT3 Src->STAT3 ERK_Pathway MAPK/ERK Pathway Ras->ERK_Pathway Akt_Pathway PI3K/Akt Pathway PI3K->Akt_Pathway Cell_Processes Proliferation Migration Invasion STAT3->Cell_Processes ERK_Pathway->Cell_Processes Akt_Pathway->Cell_Processes CDK2_Pathway CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb p E2F E2F Rb->E2F Inhibits CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 CDK2->Rb p S_Phase S Phase Entry DNA Replication CDK2->S_Phase RIP1_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 RIP1 RIPK1 TNFR1->RIP1 RIP3 RIPK3 RIP1->RIP3 recruits Necrosome Necrosome (RIPK1-RIPK3) RIP1->Necrosome RIP3->Necrosome MLKL MLKL Necroptosis Necroptosis MLKL->Necroptosis Necrosome->MLKL p-MLKL

References

Screening Libraries of Pyrazole Derivatives for Diverse Bioactivities: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data presentation guidelines for screening libraries of pyrazole derivatives against various biological targets. Pyrazole-containing compounds are a significant class of heterocyclic molecules known for their wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This document outlines protocols for anticancer, kinase inhibition, and antimicrobial screening assays, presenting data in a clear and comparable format.

Anticancer Activity Screening: A Case Study Against Human Cancer Cell Lines

This section details the screening of novel pyrazole derivatives for their cytotoxic activity against a panel of human cancer cell lines. The protocols are based on established methodologies for evaluating the antiproliferative effects of chemical compounds.[4][5]

Experimental Protocols

a) Cell Lines and Culture Conditions:

  • Cell Lines: A-549 (lung), Bel7402 (liver), HCT-8 (colon), HePG-2 (liver), MCF-7 (breast), PC-3 (prostate), and HCT-116 (colon).[1][6]

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

b) Sulforhodamine B (SRB) Assay for Cytotoxicity:

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.[7]

  • Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Add serial dilutions of the pyrazole derivatives to the wells and incubate for 48-72 hours. A positive control (e.g., Doxorubicin) and a negative control (vehicle, e.g., DMSO) should be included.[6]

  • Cell Fixation: Discard the supernatant and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining: Wash the plates five times with distilled water and air dry. Stain the cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Measurement: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Dissolve the bound dye in 10 mM Tris base solution. Measure the absorbance at 515 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

c) MTT Assay for Cytotoxicity:

The MTT assay is another colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the SRB assay protocol.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement and Analysis: Measure the absorbance at 490 nm and calculate the IC50 values as described for the SRB assay.[8]

Data Presentation

The cytotoxic activity of the pyrazole derivatives is summarized in the table below, presenting the IC50 values against various cancer cell lines.

Compound IDA-549 (µM)Bel7402 (µM)HCT-8 (µM)HePG-2 (µM)PC-3 (µM)HCT-116 (µM)
161a 4.91-----
161b 3.22-----
161c 27.43-----
161d 18.14-----
3 33.07--29.2318.81-
Doxorubicin 48.80--37.8041.10-
Compound 6 -----0.06-0.25 nM
Compound 33 <23.7<23.7<23.7<23.7--
Compound 34 <23.7<23.7<23.7<23.7--
Compound 59 -2.0----
Cisplatin -5.5----

Data sourced from multiple studies for illustrative purposes.[1][4][6]

Experimental Workflow

Anticancer_Screening_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Maintain Human Cancer Cell Lines C Seed Cells in 96-well Plates A->C B Prepare Pyrazole Derivative Library D Treat with Pyrazole Derivatives B->D C->D E Incubate for 48-72 hours D->E F Perform SRB or MTT Assay E->F G Measure Absorbance F->G H Calculate % Inhibition G->H I Determine IC50 Values H->I Kinase_Inhibition_Pathway cluster_pathway Simplified Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (e.g., EGFR) GF->Rec P_Rec Phosphorylated Receptor Rec->P_Rec Autophosphorylation Sub Downstream Substrates P_Rec->Sub Kinase Activity ADP ADP P_Rec->ADP P_Sub Phosphorylated Substrates Sub->P_Sub CR Cellular Response (Proliferation, Survival) P_Sub->CR Pyrazole Pyrazole Derivative Pyrazole->P_Rec ATP ATP ATP->P_Rec Antimicrobial_Screening_Logic Start Pyrazole Derivative Library Preliminary_Screen Preliminary Screening (Agar Well-Diffusion) Start->Preliminary_Screen Active Active Compounds (Zone of Inhibition) Preliminary_Screen->Active Inactive Inactive Compounds Preliminary_Screen->Inactive MIC_Determination MIC Determination (Broth Microdilution) Active->MIC_Determination MIC_Value Quantitative MIC Value MIC_Determination->MIC_Value

References

safe handling and storage protocols for 1-benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of 1-benzyl-4-bromo-1H-pyrazol-3-amine. The information herein is a synthesis of available safety data for the compound and related chemical structures.

Compound Information

Identifier Value
IUPAC Name This compound
CAS Number 1171985-74-2
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol
Appearance Solid (form may vary)

Hazard Identification and Safety Precautions

While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, information from suppliers and SDSs of structurally similar compounds allows for a thorough assessment of potential hazards. The primary hazards are anticipated to be acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation.

GHS Hazard and Precautionary Statements

The following GHS precautionary statements have been associated with this compound[1]:

Code Statement
P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash hands and skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P304+P340IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.
P310Immediately call a POISON CENTER or doctor/physician.
P330Rinse mouth.
P361Remove/Take off immediately all contaminated clothing.
P403+P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.

Based on SDSs for similar brominated pyrazole derivatives, the following hazard statements are also likely applicable[2][3][4][5][6][7]:

Code Statement
H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H332Harmful if inhaled.
H335May cause respiratory irritation.
Personal Protective Equipment (PPE)

A comprehensive list of recommended personal protective equipment is provided below[2][3][4][5][6]:

Protection Type Specification
Eye/Face Protection Chemical safety goggles or face shield (conforming to EN166 or NIOSH standards).
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, inspect before use), lab coat, and other protective clothing to prevent skin contact.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A particulate filter is recommended.

Experimental Protocols

Safe Handling Protocol
  • Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.

  • Personal Protective Equipment : Before handling, don the appropriate PPE as specified in section 2.2.

  • Weighing and Transfer :

    • When weighing, do so in a ventilated enclosure or fume hood to minimize dust inhalation.

    • Avoid creating dust during transfer. Use appropriate tools (e.g., spatulas) to handle the solid.

    • Close the container tightly immediately after use.

  • Solution Preparation : When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

  • Hygiene : Wash hands thoroughly with soap and water after handling and before breaks and at the end of the workday. Do not eat, drink, or smoke in the laboratory.

  • Decontamination : Clean all equipment and the work area thoroughly after use.

Storage Protocol
  • Container : Store in a tightly closed, original container.

  • Location : Keep in a dry, cool, and well-ventilated place. Store locked up.

  • Incompatible Materials : Store separately from strong oxidizing agents, strong acids, strong bases, amines, and strong reducing agents[3][4].

  • Atmosphere : For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential degradation, although specific data on air sensitivity for this compound is not available, it is a good practice for many amine-containing compounds[4].

Spill and Waste Management Protocol
  • Spill Response :

    • Evacuate personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wear appropriate PPE, including respiratory protection.

    • Avoid breathing dust.

    • Carefully sweep up the spilled solid, avoiding dust generation. A HEPA-filtered vacuum can also be used.

    • Place the spilled material into a suitable, labeled, and closed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

    • Do not let the product enter drains[2].

  • Waste Disposal :

    • Dispose of waste material and contaminated packaging in accordance with local, regional, and national regulations.

    • Contact a licensed professional waste disposal service.

    • Do not dispose of with regular trash.

Visualized Protocols

Safe Handling Workflow

Safe_Handling_Workflow A Preparation: - Verify fume hood function - Gather all necessary materials B Don Personal Protective Equipment (PPE): - Lab coat - Safety goggles/face shield - Chemical-resistant gloves A->B C Handling Operations: - Weighing in ventilated enclosure - Transferring with care to avoid dust - Preparing solutions in fume hood B->C D Post-Handling: - Tightly close container - Clean work area and equipment C->D E Personal Hygiene: - Remove and properly store/dispose of PPE - Wash hands thoroughly D->E F Proper Storage: - Store in a designated, secure location D->F

Caption: Workflow for the safe handling of this compound.

Storage Incompatibility

Storage_Incompatibility cluster_storage Storage Area for this compound cluster_incompatible Store Separately From: Compound This compound Oxidizers Strong Oxidizing Agents Compound->Oxidizers Incompatible Acids Strong Acids Compound->Acids Incompatible Bases Strong Bases Compound->Bases Incompatible Amines Other Amines Compound->Amines Incompatible Reducers Strong Reducing Agents Compound->Reducers Incompatible

Caption: Storage incompatibility diagram for this compound.

References

1-benzyl-4-bromo-1H-pyrazol-3-amine material safety data sheet (MSDS) review

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for 1-benzyl-4-bromo-1H-pyrazol-3-amine

Disclaimer: This document is intended for use by qualified researchers, scientists, and drug development professionals. It is a summary of safety data and provides example protocols. Users must consult the original Material Safety Data Sheet (MSDS) provided by their supplier and follow all institutional and governmental safety regulations.

Overview and Applications

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] The pyrazole scaffold is a common feature in many biologically active molecules. The presence of a bromine atom at the 4-position and a primary amine at the 3-position makes this molecule a versatile synthetic intermediate.[1][2]

Key Applications:

  • Scaffold for Drug Discovery: It serves as a key building block for the synthesis of more complex molecules, particularly kinase inhibitors and other targeted therapeutics.

  • Fragment-Based Screening: The molecule can be used in fragment-based drug discovery (FBDD) programs to identify initial hits against biological targets.

  • Chemical Probe Development: Derivatives can be synthesized to create chemical probes for studying biological pathways.

  • Cross-Coupling Reactions: The aryl bromide moiety is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to introduce molecular diversity.[3]

Material Safety Data Summary

The following data is summarized from available safety information. This compound is classified as highly toxic and must be handled with extreme caution.[4]

Hazard Identification and Classification
Hazard ClassGHS CodeSignal WordHazard Statement
Acute Toxicity, OralH301Danger Toxic if swallowed.[4]
Acute Toxicity, DermalH311Danger Toxic in contact with skin.[4]
Acute Toxicity, InhalationH331Danger Toxic if inhaled.[4]
Physical and Chemical Properties
PropertyValueSource
CAS Number 1171985-74-2[4]
Molecular Formula C₁₀H₁₀BrN₃[2]
Molecular Weight 252.11 g/mol [5]
Appearance Solid (Assumed, based on similar compounds)[6]
Melting Point Not available (A similar compound, 3-Amino-4-bromo-1H-indazole, melts at 148-150 °C)[6]
Solubility Soluble in organic solvents (e.g., DMSO, DMF, Methanol). Poorly soluble in water.General Chemical Knowledge
Handling, Storage, and First Aid
CategoryRecommendation
Handling Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or goggles.[4][7] Handle only in a certified chemical fume hood to avoid inhalation.[4][6] Avoid all contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in the work area.[4][7] Wash hands thoroughly after handling.[4]
Storage Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6] Keep the container tightly closed and store locked up.[4]
First Aid (Eyes) Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
First Aid (Skin) Immediately wash skin with plenty of soap and water.[4] Remove contaminated clothing and shoes immediately.[4] Seek immediate medical attention.
First Aid (Inhalation) Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[4] If not breathing, give artificial respiration.[6] Call a poison center or doctor immediately.[4]
First Aid (Ingestion) Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention.[7]

Experimental Protocols

Protocol 1: Safe Handling and Weighing

This protocol is mandatory for handling this compound due to its high toxicity.

Materials:

  • This compound

  • Analytical balance (located in a ventilated enclosure or fume hood)

  • Weighing paper or boat

  • Spatula

  • Appropriate solvent (e.g., anhydrous DMSO or DMF)

  • Vial with a septum-sealed cap

Procedure:

  • Preparation: Don all required PPE: chemical-resistant gloves, safety goggles, and a lab coat. Ensure the chemical fume hood has a certified face velocity.

  • Work Area Setup: Place the analytical balance, stock container of the compound, spatula, and weighing paper inside the chemical fume hood.

  • Weighing: Carefully open the stock container. Using a clean spatula, transfer the desired amount of the solid compound onto the weighing paper on the balance. Avoid generating dust.

  • Transfer: Once the desired mass is weighed, carefully transfer the solid into the designated reaction vessel or vial.

  • Dissolution: If making a stock solution, add the appropriate solvent to the vial inside the fume hood. Cap the vial securely.

  • Cleanup: Tightly close the main stock container. Decontaminate the spatula and work surface with an appropriate solvent (e.g., ethanol) followed by soap and water.

  • Waste Disposal: Dispose of the weighing paper, gloves, and any other contaminated disposable materials in a designated hazardous chemical waste container.[7]

Protocol 2: Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general method for coupling an arylboronic acid to the 4-position of the pyrazole ring, a common step in library synthesis for drug discovery.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Nitrogen or Argon source

  • Round-bottom flask and condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Catalyst Addition: While under a positive pressure of inert gas, add the degassed solvent mixture via syringe. Finally, add the palladium catalyst.

  • Reaction: Equip the flask with a condenser under the inert atmosphere. Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product using column chromatography on silica gel to obtain the desired coupled product.

  • Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C) and mass spectrometry.

Visualizations

Hazard Mitigation Workflow

cluster_plan Planning & Assessment cluster_exec Execution cluster_resp Response & Disposal start Identify Compound (this compound) assess Review MSDS: Identify Hazards (H301, H311, H331) start->assess control Select Control Measures assess->control ppe Don PPE (Gloves, Goggles, Lab Coat) control->ppe eng Use Engineering Controls (Chemical Fume Hood) control->eng handle Perform Experiment (e.g., Weighing, Reaction) ppe->handle eng->handle exposure Exposure Event? handle->exposure firstaid Follow First Aid Protocol (Skin, Eyes, Inhalation) Seek Medical Attention exposure->firstaid Yes cleanup Decontaminate & Clean Up exposure->cleanup No firstaid->cleanup waste Dispose of Hazardous Waste cleanup->waste

Caption: Workflow for mitigating hazards associated with toxic chemical handling.

Experimental Workflow: Suzuki-Miyaura Coupling

reagents 1. Combine Reactants - Pyrazole Bromide - Boronic Acid - Base inert 2. Purge with Inert Gas (Ar/N₂) reagents->inert add 3. Add Degassed Solvent & Palladium Catalyst inert->add react 4. Heat Reaction (80-100 °C) add->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor workup 6. Quench & Extract monitor->workup purify 7. Purify via Column Chromatography workup->purify end 8. Characterize Product (NMR, MS) purify->end cluster_pathway Kinase Signaling Pathway receptor Growth Factor Receptor kinase Target Kinase (e.g., TYK2, JAK1) receptor->kinase Activates substrate Downstream Substrate (e.g., STAT) kinase->substrate Phosphorylates response Cellular Response (Proliferation, Inflammation) substrate->response inhibitor Pyrazole-Based Inhibitor (Derivative of title compound) inhibitor->kinase

References

Application Notes and Protocols: 1-benzyl-4-bromo-1H-pyrazol-3-amine in Proteomics Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 1-benzyl-4-bromo-1H-pyrazol-3-amine as a foundational scaffold for developing chemical probes for proteomics research, particularly in the realm of affinity-based protein profiling (AfBPP). The protocols outlined below are designed to guide researchers in leveraging this compound for the discovery and identification of protein targets within complex biological systems.

Introduction to this compound

This compound is a heterocyclic organic compound with the molecular formula C10H10BrN3[1]. Its structure, featuring a pyrazole core, a reactive bromine atom, and a nucleophilic amine group, makes it a versatile starting material for the synthesis of more complex molecular probes. Pyrazole derivatives have been noted for their diverse pharmacological activities, suggesting that compounds derived from this scaffold may interact with a range of biological targets[2][3]. While this specific molecule is available as a research chemical for proteomics, its direct applications are not yet extensively documented[1][4]. These notes, therefore, propose a strategic workflow for its use in target identification via affinity-based protein profiling.

Chemical Properties:

  • Molecular Formula: C10H10BrN3[1]

  • Molecular Weight: 252.11 g/mol [1]

  • CAS Number: 1171985-74-2[4]

Principle of Application: Affinity-Based Protein Profiling (AfBPP)

Affinity-based protein profiling (AfBPP) is a powerful chemical proteomics strategy used to identify the cellular targets of small molecules[5]. This technique typically employs a chemical probe that consists of three key components: a binding group that interacts with the target protein, a reporter tag (e.g., biotin or a fluorescent dye) for detection and enrichment, and a reactive group for covalent modification (in some variations). The protocols below describe how this compound can be derivatized into such a probe to "fish" for its binding partners in a cell lysate or living cells.

A generalized workflow for this application is depicted below.

AfBPP_Workflow cluster_probe_synthesis Probe Synthesis cluster_proteomics_exp Proteomics Experiment cluster_data_analysis Data Analysis start This compound synthesis Chemical Derivatization (e.g., Suzuki Coupling, Amide Coupling) start->synthesis probe Affinity Probe (with Reporter Tag) synthesis->probe incubation Incubation of Probe with Lysate probe->incubation lysate Cell Lysate Preparation lysate->incubation enrichment Affinity Purification (e.g., Streptavidin Beads) incubation->enrichment digestion On-Bead Digestion enrichment->digestion ms LC-MS/MS Analysis digestion->ms identification Protein Identification ms->identification quantification Quantitative Analysis (Label-free or Labeled) identification->quantification validation Target Validation quantification->validation AfBPP_Experimental_Workflow cluster_lysate_prep Lysate Preparation cluster_pull_down Pull-Down Assay cluster_ms_prep MS Sample Preparation cell_culture Cell Culture harvesting Harvesting & Washing cell_culture->harvesting lysis Cell Lysis harvesting->lysis clarification Clarification lysis->clarification quantification Protein Quantification clarification->quantification incubation Incubation with Biotinylated Probe quantification->incubation enrichment Streptavidin Bead Enrichment incubation->enrichment washing Washing enrichment->washing digestion On-Bead Tryptic Digestion washing->digestion desalting Peptide Desalting digestion->desalting analysis LC-MS/MS Analysis desalting->analysis Target_Validation_Pathway cluster_initial_screen Initial Screening cluster_biochemical_validation Biochemical Validation cluster_cellular_validation Cellular Validation afbpp AfBPP Pull-Down hit_list List of Potential Targets afbpp->hit_list western_blot Western Blot hit_list->western_blot itdr Isothermal Dose-Response hit_list->itdr spr Surface Plasmon Resonance hit_list->spr co_ip Co-Immunoprecipitation spr->co_ip knockdown siRNA/shRNA Knockdown co_ip->knockdown phenotypic_assay Phenotypic Assay knockdown->phenotypic_assay

References

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the purification of 1-benzyl-4-bromo-1H-pyrazol-3-amine.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Issue 1: My crude product is an oil and will not solidify.

  • Question: After the initial workup, my product is an orange or yellow oil and I cannot proceed with recrystallization. What should I do?

  • Answer: An oily product often indicates the presence of residual solvent or impurities that inhibit crystallization.[1]

    • Trituration: Attempt to solidify the product by trituration. This involves stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Non-polar solvents like n-hexane are often effective.[1] You may need to stir vigorously and scratch the inside of the flask with a glass rod to induce crystallization. The resulting solid can then be collected by filtration.[2][3]

    • Solvent Removal: Ensure all high-boiling solvents used in the reaction (e.g., DMF) are completely removed under a high vacuum, as trace amounts can prevent solidification.[1]

    • Anti-Solvent Addition: Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane) and then slowly add an "anti-solvent" (a solvent in which the product is insoluble, like hexane) until the solution becomes cloudy. Let it stand, or cool it, to allow crystals to form.

    • Column Chromatography: If trituration fails, the oil can be directly purified by column chromatography.[4]

Issue 2: I'm having difficulty with column chromatography.

  • Question: My compound is streaking on the TLC plate, or I'm getting poor separation during column chromatography. What can I do?

  • Answer: The basic nature of the amine group in this compound can cause streaking on silica gel, which is acidic.

    • Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (~0.5-1%), to your eluent (e.g., hexane/ethyl acetate). This will neutralize the acidic sites on the silica gel and result in sharper bands and better separation.

    • Alternative Stationary Phase: If streaking persists, consider using a different stationary phase like neutral or basic alumina.

    • Gradient Elution: Start with a low-polarity eluent (e.g., 100% hexane) and gradually increase the polarity by adding more ethyl acetate. This can help separate compounds with close Rf values.

Issue 3: Recrystallization is not working or results in low yield.

  • Question: I can't find a suitable solvent for recrystallization, or the recovery of my product is very low. What are my options?

  • Answer: Finding the right recrystallization solvent is key. A good solvent will dissolve the compound when hot but not when cold.

    • Solvent Screening: Test a variety of solvents of different polarities. For aminopyrazoles, ethanol or ethanol/water mixtures have been used successfully.[5] Start with a small amount of your crude product in different test tubes.

    • Acid Addition Salt Formation: Convert the amine to an acid addition salt (e.g., hydrochloride or sulfate salt) by treating it with an acid.[6][7] These salts often have very different solubility profiles and may crystallize more easily from polar solvents like water or ethanol. The pure amine can be recovered by neutralizing the salt with a base. This is a powerful technique for purifying basic compounds.[6][7]

    • Optimize Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath or refrigerator. Slow cooling promotes the formation of larger, purer crystals.

Issue 4: The final product purity is still low after purification.

  • Question: After a single purification step (e.g., one column or one recrystallization), my product's purity (by HPLC or NMR) is not satisfactory. What's the next step?

  • Answer: A single purification method may not be sufficient to remove all impurities, especially isomers or by-products with similar properties.

    • Sequential Purification: Employ a second, different purification technique. For example, if you performed column chromatography first, follow it with a recrystallization.[8] This combination is very effective because the two methods separate molecules based on different principles (adsorption vs. solubility).

    • Sublimation: For thermally stable compounds, sublimation can be a highly effective final purification step to remove non-volatile impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common first-line purification techniques for a compound like this compound? A1: The most widely used methods for purifying aminopyrazole derivatives are column chromatography and recrystallization.[2][4][5] Column chromatography is excellent for separating mixtures, while recrystallization is ideal for removing smaller amounts of impurities from a solid product.[9] Trituration is also a simple and effective method for initial purification of crude solids or oils.[3]

Q2: What are the likely impurities I might encounter? A2: While specific impurities depend on the synthetic route, common contaminants in pyrazole synthesis can include unreacted starting materials, regioisomers (e.g., substitution at a different nitrogen on the pyrazole ring), by-products from incomplete reactions (such as pyrazoline intermediates), and products of side-reactions like over-bromination.[10]

Q3: How can I reliably assess the purity of my final product? A3: A combination of analytical techniques is recommended.

  • Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of multiple components.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure and identify any residual solvents or impurities.[4][11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[12]

  • Melting Point: A sharp melting point range is a good indicator of high purity.[5]

Data Presentation

Table 1: Common Solvent Systems for Column Chromatography of Aminopyrazoles

Solvent SystemPolarityTypical Use CaseReference
Hexane / Ethyl AcetateLow to MediumGeneral purpose for many pyrazole derivatives.[4][9]
Dichloromethane / MethanolMedium to HighFor more polar aminopyrazoles.-
Toluene / AcetoneMediumAlternative non-halogenated solvent system.-
Hexane / Ethyl Acetate + 0.5% TriethylamineLow to MediumTo prevent streaking of basic amine compounds on silica gel.-

Table 2: Common Solvents for Recrystallization of Aminopyrazoles

SolventPolarityCommentsReference
EthanolPolar ProticOften a good starting point for aminopyrazoles.[5]
Ethanol / WaterPolar ProticThe addition of water can reduce solubility and improve yield.[2]
AcetonitrilePolar AproticCan be effective for compounds with moderate polarity.[3]
IsopropanolPolar ProticSimilar properties to ethanol.-
TolueneNon-polarUseful for less polar compounds or as part of a solvent/anti-solvent pair.-

Experimental Protocols

Protocol 1: General Procedure for Column Chromatography

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 Hexane:Ethyl Acetate).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimum amount of dichloromethane or the eluent. Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it, adding silica, and evaporating the solvent. Carefully add the sample to the top of the packed column.

  • Elution: Begin eluting the column with the low-polarity solvent system. Collect fractions in test tubes.

  • Gradient Increase (Optional): Gradually increase the eluent polarity (e.g., move to 8:2, then 7:3 Hexane:Ethyl Acetate) to elute the desired compound.

  • Fraction Analysis: Monitor the collected fractions using TLC to identify which ones contain the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.

Protocol 2: General Procedure for Recrystallization

  • Solvent Selection: Choose a suitable solvent in which the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hotplate) with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.

  • Cooling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Visualizations

Purification_Workflow cluster_start Start cluster_purification Purification Options cluster_analysis Analysis & Finish Crude Crude Product (Oil or Solid) Trituration Trituration (if oily/impure solid) Crude->Trituration Initial Cleanup Column Column Chromatography Crude->Column Trituration->Column Recrystallization Recrystallization (if solid) Trituration->Recrystallization Analysis Purity Check (TLC, NMR, HPLC) Column->Analysis Recrystallization->Analysis Analysis->Column Purity < 95% Pure Pure Product Analysis->Pure Purity > 95% Troubleshooting_Tree Start Crude Product is an Oil Triturate Triturate with non-polar solvent (Hexane) Start->Triturate Solidifies Does it solidify? Triturate->Solidifies Recrystallize Recrystallize or Column Purify Solidifies->Recrystallize Yes Column Purify directly by Column Chromatography Solidifies->Column No

References

Technical Support Center: Synthesis of 1-benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the reaction yield for the synthesis of 1-benzyl-4-bromo-1H-pyrazol-3-amine.

Troubleshooting Guides

Two primary synthetic routes are commonly employed for the synthesis of this compound. This guide addresses potential issues for each route.

Route A: Bromination of 1-benzyl-1H-pyrazol-3-amine

This route involves the electrophilic bromination of the pyrazole ring.

  • Issue 1: Low to no conversion of starting material.

    • Possible Cause: Inadequate activation of the brominating agent or insufficient reaction temperature.

    • Troubleshooting Steps:

      • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a common and effective reagent for this transformation. If using bromine (Br₂), ensure the reaction is performed in a suitable solvent like acetic acid or dichloromethane.

      • Reaction Temperature: Some brominations require heating. Monitor the reaction by TLC. If no conversion is observed at room temperature, consider gradually increasing the temperature to 40-60 °C.

      • Catalyst: While often not necessary for activated rings, a catalytic amount of a Lewis acid or a protic acid can sometimes promote the reaction.

  • Issue 2: Formation of multiple products (poor regioselectivity).

    • Possible Cause: The pyrazole ring has multiple positions susceptible to electrophilic attack. The directing effects of the substituents can lead to a mixture of isomers.

    • Troubleshooting Steps:

      • Solvent Choice: The polarity of the solvent can influence regioselectivity. Non-polar solvents may favor bromination at the most electron-rich position. Experiment with solvents like dichloromethane, chloroform, or carbon tetrachloride.

      • Temperature Control: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can enhance the selectivity of the bromination.

      • Protecting Group: The amino group is a strong activating group and can direct bromination to multiple positions. While more complex, considering a protecting group for the amine could improve regioselectivity.

  • Issue 3: Formation of di-brominated or other over-brominated products.

    • Possible Cause: Use of excess brominating agent or prolonged reaction times.

    • Troubleshooting Steps:

      • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use 1.0 to 1.1 equivalents of NBS.

      • Reaction Monitoring: Monitor the reaction closely by TLC. Once the starting material is consumed and the desired product is the major spot, quench the reaction to prevent further bromination.

Route B: N-benzylation of 4-bromo-1H-pyrazol-3-amine

This route involves the alkylation of the pyrazole nitrogen with a benzyl group.

  • Issue 1: Low yield of the desired N-1 benzylated product.

    • Possible Cause: Competing N-2 benzylation, over-alkylation of the exocyclic amine, or poor reactivity of the starting material.

    • Troubleshooting Steps:

      • Base and Solvent System: The choice of base and solvent is critical for regioselectivity. A milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as DMF or acetonitrile often favors N-1 alkylation. Stronger bases like sodium hydride (NaH) can sometimes lead to a mixture of isomers.

      • Temperature: Running the reaction at a moderate temperature (e.g., 60-80 °C) is typically sufficient. Higher temperatures may lead to side reactions.

      • Benzylating Agent: Benzyl bromide is generally more reactive than benzyl chloride and may improve yields.

  • Issue 2: Difficulty in separating N-1 and N-2 isomers.

    • Possible Cause: The isomers can have very similar polarities.

    • Troubleshooting Steps:

      • Chromatography: Careful column chromatography with a shallow solvent gradient is often necessary. Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation.

      • Crystallization: If the desired product is a solid, recrystallization from a suitable solvent system may help in isolating the pure N-1 isomer.

  • Issue 3: Presence of unreacted starting material.

    • Possible Cause: Insufficient amount of benzylating agent or base, or a deactivated starting material.

    • Troubleshooting Steps:

      • Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the benzylating agent and the base.

      • Reaction Time: Ensure the reaction is allowed to proceed to completion by monitoring with TLC.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route generally gives a higher yield and purity?

A1: Both routes are viable, and the optimal choice may depend on the availability and cost of the starting materials. Route A (bromination) can be very efficient if the regioselectivity is well-controlled. Route B (N-benzylation) can also provide good yields, but may require more effort in purifying the desired N-1 isomer from the N-2 isomer.

Q2: What are the key parameters to control for improving the yield in Route A (Bromination)?

A2: The most critical parameters are the choice of brominating agent (NBS is often preferred), the reaction solvent, and the temperature. Careful control of stoichiometry to avoid over-bromination is also essential.

Q3: How can I confirm the regiochemistry of the final product?

A3: The most definitive method is through 1D and 2D NMR spectroscopy (e.g., NOESY or HMBC). The correlation between the benzyl CH₂ protons and the pyrazole ring protons can help in unambiguously determining the position of the benzyl group and the bromine atom.

Q4: Are there any specific safety precautions I should take during these syntheses?

A4: Yes. Brominating agents like bromine and NBS are corrosive and toxic; they should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Benzyl halides are lachrymators and should also be handled with care in a fume hood. Always consult the Safety Data Sheet (SDS) for all reagents before use.

Q5: My reaction mixture is a dark, complex mixture. What should I do for purification?

A5: A dark and complex reaction mixture often indicates the formation of side products. An initial workup with an aqueous solution (e.g., sodium thiosulfate for quenching excess bromine, or a mild acid/base wash) can help remove some impurities. This should be followed by column chromatography on silica gel. It may be necessary to try different solvent systems for the chromatography to achieve good separation.

Data Presentation

The following tables summarize typical reaction conditions for analogous reactions that can be adapted for the synthesis of this compound.

Table 1: Representative Conditions for Bromination of Aminopyrazoles (Analogous to Route A)

Brominating AgentSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference Compound
NBSDMSORoom Temp.365-803-Aryl-1H-pyrazol-5-amines
Br₂Acetic Acid25-502-450-70Substituted Pyrazoles
NBSCH₂Cl₂0 - Room Temp.1-370-90Electron-rich heterocycles

Table 2: Representative Conditions for N-benzylation of Pyrazoles (Analogous to Route B)

Benzylating AgentBaseSolventTemperature (°C)Reaction Time (h)Reported Yield (%)Reference Compound
Benzyl BromideK₂CO₃DMF60-804-870-904-Substituted Pyrazoles
Benzyl ChlorideNaHTHF/DMF0 - Room Temp.3-660-85Various Pyrazoles
Benzyl BromideCs₂CO₃Acetonitrile50-705-1075-95N-heterocycles

Experimental Protocols

The following are proposed experimental protocols based on analogous reactions found in the literature. Optimization may be required for the specific substrate.

Protocol for Route A: Bromination of 1-benzyl-1H-pyrazol-3-amine

  • Dissolve 1-benzyl-1H-pyrazol-3-amine (1.0 eq) in a suitable solvent such as dimethyl sulfoxide (DMSO) or dichloromethane (CH₂Cl₂) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.

  • Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol for Route B: N-benzylation of 4-bromo-1H-pyrazol-3-amine

  • To a solution of 4-bromo-1H-pyrazol-3-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to 70 °C and stir until the starting material is consumed, as monitored by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate solvent system to isolate the desired this compound.

Visualizations

Synthesis_Routes cluster_A Route A: Bromination cluster_B Route B: N-benzylation Start_A 1-benzyl-1H-pyrazol-3-amine Product_A This compound Start_A->Product_A + NBS Start_B 4-bromo-1H-pyrazol-3-amine Product_B This compound Start_B->Product_B + Benzyl Bromide, K₂CO₃

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Reaction Issue Identified Low_Yield Low Yield / Incomplete Reaction Start->Low_Yield Side_Products Multiple Products / Impurities Start->Side_Products Check_Reagents Check Reagent Purity & Stoichiometry Low_Yield->Check_Reagents Optimize_Conditions Optimize Reaction Conditions (Temp, Time, Solvent) Low_Yield->Optimize_Conditions Side_Products->Optimize_Conditions Purification Improve Purification Method (Chromatography, Recrystallization) Side_Products->Purification End Improved Yield & Purity Check_Reagents->End Optimize_Conditions->End Purification->End

Caption: General troubleshooting workflow for synthesis optimization.

identifying common side products in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during pyrazole synthesis.

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of pyrazoles, focusing on the identification and mitigation of common side products.

Issue 1: Formation of Regioisomeric Mixtures

One of the most common challenges in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, is the formation of a mixture of regioisomers.[1][2] This often necessitates tedious purification steps, such as column chromatography or recrystallization, which can significantly lower the isolated yield of the desired product.[1]

Possible Causes and Solutions:

  • Non-selective reaction conditions: The regioselectivity of the Knorr pyrazole synthesis can be highly dependent on the reaction conditions.[1]

    • Solvent Choice: The use of different solvents can significantly influence the ratio of regioisomers formed. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in favor of one isomer.

    • pH Control: The pH of the reaction medium can affect the protonation state of the hydrazine and the dicarbonyl compound, thereby influencing which carbonyl group is attacked first. Acidic conditions can favor the formation of one regioisomer over the other.[3]

  • Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl compound and the hydrazine can influence the regiochemical outcome. Bulky substituents can sterically hinder the approach of the hydrazine to one of the carbonyl groups, leading to preferential attack at the less hindered site.[1]

Data on Regioisomeric Ratios in Pyrazole Synthesis:

1,3-Dicarbonyl CompoundHydrazineSolventCatalystTemperature (°C)Regioisomeric RatioReference
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineEthanol-Room Temp~1:1This is a general observation from the literature.
4,4,4-Trifluoro-1-arylbutan-1,3-dioneArylhydrazineN,N-DimethylacetamideAcidRoom Temp98:2This is a general observation from the literature.
1-Aryl-4,4-difluoro-1,3-butanedioneMethylhydrazineEthanol-Not specifiedLow selectivityThis is a general observation from the literature.
1-Aryl-4,4-difluoro-1,3-butanedioneMethylhydrazineTFE-Not specifiedImproved selectivityThis is a general observation from the literature.
1-Aryl-4,4-difluoro-1,3-butanedioneMethylhydrazineHFIP-Not specifiedHigh selectivityThis is a general observation from the literature.

Issue 2: Presence of Colored Impurities

The reaction mixture turning a yellow or red color is a common observation, often indicating the presence of impurities derived from the hydrazine starting material.[4][5]

Possible Causes and Solutions:

  • Hydrazine Decomposition: Hydrazine can decompose, especially at elevated temperatures, to form products like ammonia and nitrogen gas.[6] While nitrogen is inert, ammonia can potentially react with other components in the mixture. The formation of colored byproducts can also be due to oxidation of the hydrazine or intermediates.

    • Use of Hydrazine Salts: Using more stable hydrazine salts, such as hydrazine sulfate or hydrochloride, can sometimes lead to cleaner reactions compared to using hydrazine hydrate.

    • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation of sensitive reagents and intermediates.

Issue 3: Low Yield of the Desired Pyrazole

Low yields can be attributed to a variety of factors, including the formation of side products, incomplete reaction, or issues with product isolation.

Possible Causes and Solutions:

  • Self-Condensation of 1,3-Dicarbonyl Compound: Under certain conditions, 1,3-dicarbonyl compounds can undergo self-condensation, leading to the formation of undesired byproducts and reducing the amount of starting material available for pyrazole formation.[7][8][9][10] This is a known side reaction in the related Paal-Knorr pyrrole synthesis.[11]

    • Optimized Reaction Conditions: Careful control of reaction temperature and catalyst can help to minimize self-condensation.

  • Purification Challenges: As mentioned, the separation of regioisomers can be difficult and lead to loss of product.[6][12][13]

    • Chromatography and Recrystallization: Silica gel column chromatography is a common method for separating pyrazole regioisomers.[12][13] Recrystallization from a suitable solvent can also be effective for purification.[14][15]

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in pyrazole synthesis?

A1: The most frequently encountered side products are regioisomers, which form when unsymmetrical 1,3-dicarbonyl compounds react with substituted hydrazines.[1][2] This leads to a mixture of two isomeric pyrazoles that can be challenging to separate.

Q2: How can I control the regioselectivity of my pyrazole synthesis?

A2: Regioselectivity can be influenced by several factors:

  • Solvent: Using fluorinated alcohols like TFE or HFIP can significantly improve the regioselectivity.

  • pH: Controlling the acidity of the reaction medium can favor the formation of one regioisomer.[3]

  • Sterics and Electronics: The nature of the substituents on your starting materials will play a crucial role. More sterically hindered carbonyl groups will react slower.

Q3: My reaction mixture turned dark yellow/red. What could be the cause?

A3: A dark coloration often points to impurities arising from the hydrazine reagent.[4][5] This can be due to oxidation or decomposition of the hydrazine. To mitigate this, consider using a higher purity hydrazine or a more stable salt form and running the reaction under an inert atmosphere.

Q4: I am having trouble separating the two regioisomers of my pyrazole product. What purification techniques are recommended?

A4: The separation of pyrazole regioisomers can be challenging due to their similar polarities. Common techniques include:

  • Silica Gel Column Chromatography: This is a widely used method for separating isomers.[12][13]

  • Recrystallization: Careful selection of a recrystallization solvent can sometimes allow for the selective crystallization of one isomer.[14][15]

Q5: Are there any other significant side products I should be aware of?

A5: Besides regioisomers, other potential side products can include:

  • Products from Hydrazine Decomposition: Hydrazine can decompose to ammonia and nitrogen.[6]

  • Self-condensation Products: The 1,3-dicarbonyl starting material can potentially undergo self-condensation to form undesired byproducts.[7][8][9][10]

Experimental Protocols

Protocol 1: Synthesis of 3,5-Dimethylpyrazole (Symmetrical 1,3-Diketone)

This protocol is adapted from a procedure in Organic Syntheses.[12]

Materials:

  • Hydrazine sulfate

  • 10% Sodium hydroxide solution

  • Acetylacetone (2,4-pentanedione)

  • Ether

  • Saturated sodium chloride solution

  • Anhydrous potassium carbonate

Procedure:

  • In a 1-liter round-bottomed flask equipped with a stirrer, thermometer, and separatory funnel, dissolve 65 g (0.50 mole) of hydrazine sulfate in 400 ml of 10% sodium hydroxide solution.

  • Cool the flask in an ice bath. Once the temperature reaches 15°C, add 50 g (0.50 mole) of acetylacetone dropwise with stirring, maintaining the temperature at approximately 15°C. The addition should take about 30 minutes.

  • Stir the mixture for an additional hour at 15°C.

  • Dilute the reaction mixture with 200 ml of water to dissolve any precipitated inorganic salts.

  • Transfer the mixture to a 1-liter separatory funnel and extract with 125 ml of ether.

  • Separate the layers and extract the aqueous layer with four 40-ml portions of ether.

  • Combine the ether extracts, wash once with a saturated sodium chloride solution, and dry over anhydrous potassium carbonate.

  • Remove the ether by distillation. The resulting crystalline residue is 3,5-dimethylpyrazole. The typical yield is 37–39 g (77–81%).[12]

Protocol 2: Knorr Pyrazole Synthesis of Edaravone (Unsymmetrical β-Ketoester)

This protocol describes the synthesis of 3-methyl-1-phenyl-5-pyrazolone (Edaravone).[16]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

Procedure:

  • In a round-bottomed flask, carefully add ethyl acetoacetate (1.625 mL, 12.5 mmol) and phenylhydrazine (1.25 mL, 12.5 mmol) in a fume hood. The addition is slightly exothermic.

  • Assemble a reflux condenser and heat the mixture for 60 minutes at 135–145 °C.

  • After heating, a heavy syrup will have formed. Transfer this syrup to a beaker and cool it in an ice-water bath.

  • Add 2 mL of diethyl ether and stir vigorously until a crude powdered pyrazolone is obtained.

  • The crude product can be purified by recrystallization.

Visualizing Reaction Pathways

Diagram 1: General Knorr Pyrazole Synthesis and Regioisomer Formation

G cluster_start Starting Materials cluster_intermediates Intermediates cluster_products Products dicarbonyl Unsymmetrical 1,3-Dicarbonyl intermediate1 Hydrazone A dicarbonyl->intermediate1 Attack at C1 intermediate2 Hydrazone B dicarbonyl->intermediate2 Attack at C3 hydrazine Substituted Hydrazine hydrazine->intermediate1 hydrazine->intermediate2 pyrazole1 Regioisomer 1 intermediate1->pyrazole1 Cyclization pyrazole2 Regioisomer 2 (Side Product) intermediate2->pyrazole2 Cyclization G start Low Yield of Desired Pyrazole check_isomers Check for Regioisomers (TLC, NMR) start->check_isomers check_impurities Observe Reaction Color for Impurities start->check_impurities check_starting_material Analyze Purity of Starting Materials start->check_starting_material isomers_present Optimize for Regioselectivity (Solvent, pH) check_isomers->isomers_present Yes no_obvious_issue Investigate Self- Condensation or Decomposition check_isomers->no_obvious_issue No impurities_present Use High Purity Hydrazine/Inert Atm. check_impurities->impurities_present Yes check_impurities->no_obvious_issue No sm_impure Purify Starting Materials check_starting_material->sm_impure Impure check_starting_material->no_obvious_issue Pure

References

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with Bromo-pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the optimization of palladium-catalyzed cross-coupling reactions involving bromo-pyrazoles.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of palladium-catalyzed cross-coupling reactions used with bromo-pyrazoles?

A1: The most common reactions include Suzuki-Miyaura coupling (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C bond formation with alkynes), and Heck coupling (for C-C bond formation with alkenes).[1][2][3][4] The choice of reaction depends on the desired final product.

Q2: Why is ligand selection so critical when working with bromo-pyrazoles?

A2: Ligand selection is crucial because pyrazoles can act as N-heterocyclic carbenes (NHCs) or phosphine ligands themselves and can coordinate with the palladium center, potentially deactivating the catalyst.[5] Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., XPhos, SPhos, RuPhos, and tBuBrettPhos), are often effective as they can promote the reductive elimination step and prevent catalyst inhibition.[5][6][7]

Q3: Do I need to protect the N-H group on the pyrazole ring?

A3: While some cross-coupling reactions can be performed on unprotected N-H pyrazoles, protection is often beneficial.[5][8] The acidic N-H proton can interfere with the catalytic cycle, particularly with the base. Protecting groups like trityl (Tr), Boc, or SEM can prevent these side reactions and improve yields.[6][9] However, some modern catalyst systems are robust enough to tolerate unprotected N-H pyrazoles.[5]

Q4: What are the best practices for setting up a palladium-catalyzed cross-coupling reaction to ensure reproducibility?

Troubleshooting Guide

Issue 1: Low or No Product Yield

Q: My reaction is not proceeding, or I am getting very low yields. What are the potential causes and how can I fix this?

A: Low or no yield is a common issue with several potential root causes. Consider the following troubleshooting steps:

  • Inactive Catalyst: The palladium catalyst may not be in its active Pd(0) state. If you are not using a pre-catalyst, ensure your reduction of the Pd(II) source is efficient.[11] Consider switching to a more robust pre-catalyst like a G3-palladacycle. Also, be aware that even traces of oxygen can deactivate the catalyst.[10]

  • Inappropriate Ligand: The chosen ligand may not be suitable for the specific bromo-pyrazole substrate. Screening a panel of ligands, including bulky biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), can help identify a more effective one.[6][12]

  • Incorrect Base: The strength and solubility of the base are critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common, often with water as a co-solvent.[13][14] For Buchwald-Hartwig aminations, stronger bases like NaOtBu, KHMDS, or Cs₂CO₃ are often required.[6][15] It may be necessary to screen different bases to find the optimal one for your system.

  • Poor Solubility: One or more of your reactants may not be fully dissolved in the chosen solvent.[16] Try a different solvent system or gently heat the reaction mixture to improve solubility. Common solvents for these reactions include toluene, dioxane, and THF.[17][18]

  • Low Reaction Temperature: Some cross-coupling reactions, especially with challenging substrates, require higher temperatures to proceed at a reasonable rate.[19] Incrementally increasing the reaction temperature may improve the yield.

Issue 2: Formation of Side Products

Q: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A: Several side reactions can occur in palladium-catalyzed cross-couplings:

  • Homocoupling: This is the coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl halide.[20] This can be minimized by ensuring a properly activated catalyst and using the correct stoichiometry of reactants.

  • Protodeborylation/Protodehalogenation: This is the replacement of the boronic acid group or the bromine atom with a hydrogen atom.[16] This is often caused by the presence of water or other protic sources in the reaction mixture. Using anhydrous conditions and a well-dried base and solvent can help.

  • Hydrodehalogenation: This is the reduction of the bromo-pyrazole to the corresponding pyrazole. This can be a result of β-hydride elimination, especially in reactions involving amines with β-hydrogens.[3] Choosing a different ligand or base can sometimes suppress this side reaction.

Issue 3: Reaction Stalls Before Completion

Q: My reaction starts well but then stalls before all the starting material is consumed. What could be the cause?

A: Reaction stalling is often due to catalyst deactivation.

  • Catalyst Poisoning: The pyrazole substrate or the amine coupling partner (in Buchwald-Hartwig reactions) can sometimes coordinate too strongly to the palladium center and inhibit catalysis.[5] Using a higher catalyst loading or a more sterically hindered ligand might help.

  • Ligand Degradation: Some phosphine ligands can be sensitive to air or moisture, especially at elevated temperatures. Ensure you are using high-quality, pure ligands.

  • Product Inhibition: In some cases, the product of the reaction can bind to the catalyst and inhibit its activity. Diluting the reaction mixture or using a different solvent might alleviate this issue.

Experimental Workflow and Troubleshooting Logic

Below are diagrams illustrating a typical experimental workflow and a decision tree for troubleshooting common issues.

experimental_workflow Experimental Workflow for Palladium-Catalyzed Cross-Coupling cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up and Purification start Dry Glassware reagents Weigh Reagents: - Bromo-pyrazole - Coupling Partner - Palladium Pre-catalyst - Ligand - Base start->reagents solvent Add Anhydrous Solvent reagents->solvent degas Degas Mixture (e.g., N2/Ar bubbling or freeze-pump-thaw) solvent->degas heat Heat to Desired Temperature under Inert Atmosphere degas->heat monitor Monitor Reaction (TLC, GC-MS, LC-MS) heat->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up and Extraction quench->extract purify Purify by Column Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

troubleshooting_guide Troubleshooting Decision Tree start Low or No Yield catalyst Is the catalyst active? start->catalyst conditions Are reaction conditions optimal? catalyst->conditions Yes sol_catalyst1 Use a pre-catalyst (e.g., G3-palladacycle) catalyst->sol_catalyst1 No reagents Are reagents pure and dry? conditions->reagents Yes sol_conditions1 Screen ligands (e.g., XPhos, RuPhos) conditions->sol_conditions1 No sol_reagents1 Use anhydrous solvents and dry reagents reagents->sol_reagents1 No end Further Optimization Needed reagents->end Yes (Consult literature for specific substrate) sol_catalyst2 Ensure rigorous degassing to remove O2 sol_conditions2 Screen bases (e.g., K3PO4, NaOtBu) sol_conditions3 Increase temperature sol_reagents2 Check purity of starting materials

References

assessing the stability and degradation of 1-benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in assessing the stability and degradation of 1-benzyl-4-bromo-1H-pyrazol-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity of this compound. Based on general guidelines for similar pyrazole derivatives, the following conditions are recommended to minimize degradation:

  • Temperature: For long-term storage, it is advisable to store the compound at -20°C to -80°C.[1] For short-term storage, refrigeration at 4°C is suitable.[2]

  • Light: The compound should be protected from light to prevent photolytic degradation.[1] Amber vials or containers wrapped in aluminum foil are recommended.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation. The container should be tightly sealed to keep it dry.[3]

Q2: What are the likely degradation pathways for this compound?

Based on its chemical structure, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The amine group and the pyrazole ring may undergo hydrolysis under acidic or basic conditions.

  • Oxidation: The amine group and the pyrazole ring are prone to oxidation, which can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of radicals and subsequent degradation products.

  • Thermolysis: High temperatures can cause the cleavage of the benzyl group or rearrangement of the pyrazole ring.

Q3: How can I assess the stability of this compound in my formulation?

A forced degradation study is a common approach to evaluate the intrinsic stability of a compound and to develop stability-indicating analytical methods.[4][5] This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability conditions to identify potential degradation products and pathways.[4][6]

Troubleshooting Guide

Issue 1: I am observing unexpected peaks in my HPLC chromatogram when analyzing this compound.

  • Possible Cause 1: Degradation of the compound.

    • Solution: Review the storage and handling procedures for your sample. Ensure it has been protected from light, heat, and oxygen. Prepare fresh solutions for analysis and compare the chromatograms.

  • Possible Cause 2: Contamination of the solvent or column.

    • Solution: Run a blank gradient (without injecting the sample) to check for solvent contamination. If peaks are still present, flush the column with an appropriate solvent sequence to remove any contaminants.

  • Possible Cause 3: Interaction with excipients in the formulation.

    • Solution: Analyze the excipients individually to see if they produce any interfering peaks. Conduct a compatibility study by mixing the compound with individual excipients and analyzing for the appearance of new peaks over time.

Issue 2: I am experiencing poor mass balance in my forced degradation study.

  • Possible Cause 1: Formation of non-UV active or volatile degradation products.

    • Solution: Use a mass spectrometer (LC-MS) in addition to a UV detector to identify any degradation products that do not have a chromophore. For volatile products, consider using gas chromatography (GC) with an appropriate derivatization method.

  • Possible Cause 2: Adsorption of the compound or its degradants onto the container or column.

    • Solution: Use silanized glassware or polypropylene tubes to minimize adsorption. Evaluate different HPLC columns with different stationary phases to find one that provides good recovery.

  • Possible Cause 3: Incomplete extraction from the stressed sample.

    • Solution: Optimize the extraction procedure to ensure all the compound and its degradation products are solubilized. This may involve adjusting the solvent composition, pH, or using sonication.

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with 0.1 N HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis:

    • Mix the stock solution with 0.1 N NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 3% hydrogen peroxide.

    • Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State):

    • Place the solid compound in a controlled temperature oven at 70°C for 48 hours.

  • Thermal Degradation (Solution):

    • Reflux the stock solution at 70°C for 48 hours.

  • Photolytic Degradation:

    • Expose the stock solution to UV light (254 nm) and visible light (cool white fluorescent lamp) in a photostability chamber for a specified duration (e.g., 1.2 million lux hours and 200 watt hours/m²).

3. Sample Analysis: Analyze the stressed samples using a stability-indicating HPLC method. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid). Detection can be performed using a PDA detector and a mass spectrometer.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Potential Outcomes

Stress ConditionReagent/ConditionDurationExpected Degradation Products (Hypothetical)Analytical Method
Acid Hydrolysis 0.1 N HCl at 60°C24 hoursDebenzylation, deamination, or pyrazole ring opening products.HPLC-UV, LC-MS
Base Hydrolysis 0.1 N NaOH at 60°C24 hoursDebromination, deamination, or pyrazole ring rearrangement products.HPLC-UV, LC-MS
Oxidation 3% H₂O₂ at RT24 hoursN-oxides, hydroxylated products.HPLC-UV, LC-MS
Thermal (Solid) 70°C48 hoursProducts of debenzylation or other bond cleavages.HPLC-UV, LC-MS, DSC
Thermal (Solution) 70°C (Reflux)48 hoursSimilar to solid-state thermal degradation.HPLC-UV, LC-MS
Photolytic UV/Vis lightICH Q1BProducts of radical reactions, dehalogenation.HPLC-UV, LC-MS

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1N HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1N NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂) Stock->Oxidation Expose to Stress Thermal Thermal Degradation (70°C) Stock->Thermal Expose to Stress Photo Photolytic Degradation (UV/Vis Light) Stock->Photo Expose to Stress HPLC HPLC-UV/PDA Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS Analysis for Impurity Identification HPLC->LCMS Characterize Degradants MassBalance Mass Balance Calculation LCMS->MassBalance Quantify Impurities

References

methods for removing impurities from crude 1-benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude 1-benzyl-4-bromo-1H-pyrazol-3-amine. The following sections offer detailed methods for removing impurities and ensuring the high purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

A1: Impurities can arise from unreacted starting materials, side-products, or degradation. Based on a likely synthetic route starting from benzylhydrazine and a brominated β-ketonitrile, common impurities may include:

  • Unreacted Starting Materials: Benzylhydrazine and the β-ketonitrile starting material.

  • Isomeric Byproducts: Depending on the regioselectivity of the initial cyclization, isomeric pyrazoles could be formed.

  • Over-benzylation Products: Reaction of the exocyclic amine with benzyl bromide, if used in the synthesis.

  • Hydrolysis Products: If the synthesis involves a nitrile hydrolysis step that did not go to completion, you might have amide impurities.

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: What is the first step I should take to purify my crude product?

A2: A simple aqueous work-up is a good first step. Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane (DCM) and wash with a saturated sodium bicarbonate solution to remove any acidic impurities. Follow this with a brine wash to remove excess water. This can significantly clean up the sample before proceeding to chromatography or recrystallization.

Q3: My compound is streaking on the silica gel column. What can I do?

A3: The basic nature of the amine group in this compound can cause it to interact strongly with the acidic silica gel, leading to streaking and poor separation. To mitigate this, you can:

  • Use a Modified Eluent: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system. This will neutralize the acidic sites on the silica.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina, or an amine-functionalized silica gel for your column chromatography.

  • Protect the Amine Group: If feasible, you can protect the amine group (e.g., as a Boc-carbamate) before chromatography and then deprotect it after purification.

Q4: I am having trouble getting my compound to crystallize. What are some good solvent systems to try for recrystallization?

A4: For aminopyrazole derivatives, a solvent system with a balance of polarity is often effective. Good starting points for recrystallization include:

  • Ethanol/Water: Dissolve the compound in a minimum amount of hot ethanol and then slowly add hot water until the solution becomes slightly cloudy. Allow it to cool slowly.

  • Ethyl Acetate/Hexane: Dissolve the crude product in hot ethyl acetate and add hexane until turbidity is observed.

  • Toluene/Hexane: Similar to the ethyl acetate/hexane system, this can be effective for aromatic compounds.

  • Isopropanol: This single-solvent system can sometimes yield good crystals.

If the compound "oils out" instead of crystallizing, try using a larger volume of solvent, cooling the solution more slowly, or scratching the inside of the flask with a glass rod to induce nucleation.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Solution
Poor Separation of Compound from Impurities Incorrect solvent system polarity.Optimize the eluent system using Thin Layer Chromatography (TLC) first. A good starting point for this compound is a gradient of ethyl acetate in hexane (e.g., starting from 10% and gradually increasing to 50%).
Co-elution of closely related impurities.Try a different solvent system (e.g., dichloromethane/methanol). If that fails, consider using a different stationary phase like alumina or reverse-phase silica.
Compound is not Eluting from the Column The eluent is not polar enough.Gradually increase the polarity of your eluent. For this aminopyrazole, a mixture containing methanol might be necessary to elute the compound from a silica column.
Strong interaction with the silica gel.Add triethylamine (0.5-1%) to your eluent to reduce the interaction of the basic amine with the acidic silica.
Low Recovery of the Compound The compound is irreversibly adsorbed onto the silica.Use a less acidic stationary phase like neutral alumina or pre-treat the silica with the eluent containing triethylamine.
The compound is volatile and is lost during solvent removal.Use a rotary evaporator at a controlled temperature and pressure. Avoid excessive drying under high vacuum.
Recrystallization
Problem Possible Cause Solution
Compound Does Not Dissolve in the Hot Solvent The chosen solvent is not a good solvent for the compound.Select a more polar solvent or a solvent mixture. For this compound, ethanol or ethyl acetate are good starting points.
Compound "Oils Out" Upon Cooling The solution is too concentrated, or the cooling is too rapid.Use a larger volume of the solvent to create a less saturated solution. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The presence of impurities is inhibiting crystallization.Try to pre-purify the crude material by a quick filtration through a small plug of silica gel before recrystallization.
No Crystals Form Upon Cooling The solution is not saturated enough.Boil off some of the solvent to increase the concentration of the compound and then allow it to cool again.
Nucleation has not occurred.Scratch the inside of the flask with a glass rod at the meniscus. Add a seed crystal of the pure compound if available.
Crystals are Colored or Appear Impure Impurities have co-precipitated with the product.The chosen solvent may be too good at dissolving the impurities even when cold. Try a different solvent system. A second recrystallization may be necessary.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Preparation of the Column:

    • Choose an appropriately sized glass column and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand (approx. 1 cm).

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.

    • Add another layer of sand on top of the silica gel.

    • Equilibrate the column by running the starting eluent through it.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the starting eluent or a slightly more polar solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.

  • Elution:

    • Start with a low polarity eluent, for example, 10% ethyl acetate in hexane containing 0.5% triethylamine.

    • Gradually increase the polarity of the eluent (e.g., to 20%, 30%, 50% ethyl acetate). The optimal gradient should be determined by prior TLC analysis.

    • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection:

    • Place a small amount of the crude material in a test tube.

    • Add a few drops of a potential solvent (e.g., ethanol, isopropanol, ethyl acetate) and heat the mixture.

    • A good solvent will dissolve the compound when hot but not at room temperature.

    • If a single solvent is not ideal, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane).

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Cooling and Crystallization:

    • Allow the hot solution to cool slowly to room temperature. Crystal formation should begin.

    • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Visualizations

experimental_workflow crude Crude Product workup Aqueous Work-up crude->workup chromatography Column Chromatography workup->chromatography Primary Purification recrystallization Recrystallization workup->recrystallization Alternative chromatography->recrystallization Further Purification pure_product Pure Product chromatography->pure_product recrystallization->pure_product

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic start Purification Unsuccessful streaking Streaking on TLC/Column? start->streaking no_crystals No Crystallization? start->no_crystals check_tlc Re-evaluate TLC for Optimal Eluent change_solvent_system Try a Different Solvent System (e.g., DCM/MeOH) check_tlc->change_solvent_system add_base Add Triethylamine (0.5%) to Eluent streaking->add_base Yes poor_separation Poor Separation? streaking->poor_separation No add_base->poor_separation change_stationary_phase Use Alumina or Amine-Functionalized Silica poor_separation->check_tlc Yes change_solvent_system->change_stationary_phase concentrate Concentrate Solution no_crystals->concentrate Yes seed_crystal Add a Seed Crystal concentrate->seed_crystal

Caption: A logical troubleshooting guide for common purification issues.

Technical Support Center: Scale-Up Synthesis of Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scale-up synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the transition from laboratory-scale to large-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most significant challenges when scaling up the synthesis of substituted pyrazoles?

A1: The most critical challenges encountered during the scale-up of substituted pyrazole synthesis include ensuring safety, particularly when handling hazardous intermediates, maintaining optimal reaction conditions, controlling the formation of by-products and impurities, achieving desired regioselectivity, and ensuring an efficient and high-yielding process.[1][2][3][4][5]

Q2: Why are safety considerations so crucial in pyrazole synthesis scale-up?

A2: Many common synthetic routes to pyrazoles involve thermally unstable and potentially explosive intermediates, such as diazonium salts and diazo compounds.[1][2] On a large scale, inadequate temperature control can lead to the accumulation of these hazardous species, significantly increasing the risk of runaway reactions or explosions.[1] Compounds with a high nitrogen-to-carbon ratio can also be inherently explosive.[6]

Q3: How can the safety of large-scale pyrazole synthesis be improved?

A3: A key strategy for enhancing safety is the adoption of continuous flow chemistry.[2] This technique allows for the in-situ generation and immediate consumption of hazardous intermediates in small volumes, minimizing their accumulation.[6][7] Flow chemistry also offers superior control over reaction parameters like temperature and mixing, further mitigating risks.[2]

Q4: What are common issues related to reaction conditions during scale-up?

A4: As the reaction volume increases, the surface-area-to-volume ratio decreases, leading to less efficient heat transfer.[1] This can result in localized "hot spots" that promote the formation of by-products or degradation of the desired product.[2] Mixing can also become less efficient, leading to issues with reaction homogeneity and consistency.[1] Therefore, reaction parameters such as solvent, concentration, and temperature often require re-optimization for larger scales.[1][4]

Q5: How does by-product formation change during scale-up?

A5: By-products that were not observed or were present in negligible amounts at the lab scale can become significant issues during scale-up.[4] This is often due to changes in reaction conditions, such as prolonged reaction times or temperature fluctuations. For example, in some diazotization reactions, changes in acidity during scale-up can lead to the formation of condensation by-products.[4]

Q6: What strategies can be employed to control regioselectivity in substituted pyrazole synthesis?

A6: Achieving the desired regioselectivity is a common challenge, as many synthetic methods can yield a mixture of isomers.[5] Careful selection of the synthetic route is crucial. For instance, the cyclocondensation of unsymmetrical 1,3-dicarbonyl compounds with hydrazines can lead to regioisomeric mixtures.[5][8] Post-cyclization functionalization of the pyrazole ring can offer better control over the position of substituents.[9] The choice of solvents and catalysts can also significantly influence the regiochemical outcome.[5]

Troubleshooting Guides

Problem 1: Low Yield and/or Purity on Scale-Up
Potential Cause Troubleshooting Steps
Inefficient Heat Transfer - Monitor the internal reaction temperature closely. - Use a reactor with a higher surface-area-to-volume ratio or improve the efficiency of the cooling system. - Consider switching to a continuous flow setup for better temperature control.[2]
Poor Mixing - Evaluate and optimize the stirrer design and speed for the larger reactor volume. - Ensure all reactants are adequately dispersed.
Suboptimal Reaction Concentration - Re-evaluate the reaction concentration. While higher concentrations are often preferred for scale-up to reduce solvent volume, this can sometimes lead to increased by-product formation.[1] - Conduct a Design of Experiments (DoE) to identify the optimal concentration for the larger scale.
Formation of Unforeseen By-products - Analyze the crude product mixture thoroughly to identify the structure of the major impurities.[4] - Adjust reaction conditions (e.g., temperature, stoichiometry, addition rate of reagents) to minimize the formation of these by-products.
Product Precipitation/Solubility Issues - Investigate different solvent systems to ensure the product remains in solution or to facilitate controlled crystallization for easier isolation.[4]
Problem 2: Safety Concerns with Hazardous Intermediates
Potential Cause Troubleshooting Steps
Accumulation of Unstable Intermediates (e.g., diazonium salts) - Transition the critical step to a continuous flow process to generate and consume the hazardous intermediate in situ.[6] - Ensure strict temperature control below the decomposition temperature of the intermediate.[1]
Handling of Potentially Explosive Reagents or Products - Conduct a thorough safety assessment (e.g., OSHA-recommended analysis) before proceeding with large-scale synthesis.[1][6] - Minimize the isolation of hazardous intermediates whenever possible.[2]
Problem 3: Inconsistent Regioselectivity
Potential Cause Troubleshooting Steps
Reaction Conditions Favoring Multiple Isomers - Re-optimize the reaction solvent and temperature. Aprotic dipolar solvents may offer better regioselectivity than protic solvents in some cyclocondensation reactions.[5] - Investigate the effect of different catalysts on the regiochemical outcome.
Tautomerization of Starting Materials - For reactions involving 1,3-dicarbonyl compounds, consider using a protecting group strategy to block one of the reactive sites and ensure a single regioisomer is formed.

Experimental Protocols

Example Protocol: Transitioning a Hazardous Diazotization Step to Continuous Flow Chemistry

This protocol is based on the principles described for the synthesis of 3,5-diamino-1H-pyrazole, where a potentially hazardous batch diazotization was converted to a safer flow process.[1][6]

Objective: To safely generate an aryl diazonium species in a continuous flow reactor and immediately react it to form a stable intermediate, avoiding the accumulation of the hazardous diazonium salt.

Materials:

  • Substituted aniline precursor

  • Sodium nitrite

  • Acid (e.g., HCl)

  • Downstream quenching reagent

  • Solvent (e.g., water, THF)

  • Continuous flow reactor system (pumps, T-mixer, coiled reactor, back-pressure regulator)

Procedure:

  • Stream 1 Preparation: Prepare a solution of the substituted aniline precursor in the chosen acidic solvent.

  • Stream 2 Preparation: Prepare a solution of sodium nitrite in water.

  • Flow Reactor Setup:

    • Set up the flow reactor with two inlet pumps, a T-mixer, and a residence time unit (coiled reactor).

    • The outlet of the residence time unit should be connected to another T-mixer for the introduction of the quenching reagent.

    • Maintain the temperature of the first coiled reactor at <5 °C using a cooling bath to ensure the stability of the diazonium intermediate.

  • Reaction Execution:

    • Pump the aniline solution (Stream 1) and the sodium nitrite solution (Stream 2) at controlled flow rates into the first T-mixer.

    • The streams mix and react within the cooled coiled reactor, forming the diazonium salt. The residence time should be optimized to ensure complete conversion.

    • The output from the first reactor, containing the in-situ generated diazonium salt, is then immediately mixed with the downstream quenching reagent in the second T-mixer to form the desired stable product.

  • Collection and Analysis: The product stream is collected after the back-pressure regulator. Analyze the output for conversion and purity using techniques like HPLC.

Visualizations

Scale_Up_Troubleshooting_Workflow start Scale-Up Synthesis Initiated issue Issue Encountered? start->issue low_yield Low Yield / Purity issue->low_yield Yes safety Safety Concern issue->safety Yes regio Inconsistent Regioselectivity issue->regio Yes success Successful Scale-Up issue->success No check_temp Check Heat Transfer & Mixing low_yield->check_temp flow_chem Implement Flow Chemistry for Hazardous Steps safety->flow_chem optimize_conditions Re-optimize Solvent & Catalyst regio->optimize_conditions optimize_conc Optimize Concentration check_temp->optimize_conc analyze_byproducts Analyze By-products optimize_conc->analyze_byproducts analyze_byproducts->issue safety_assessment Conduct Safety Assessment flow_chem->safety_assessment safety_assessment->issue optimize_conditions->issue

Caption: A troubleshooting workflow for scaling up pyrazole synthesis.

Batch_vs_Flow_Chemistry cluster_batch Batch Synthesis cluster_flow Flow Synthesis batch_start Reactants Added to Large Vessel batch_reaction Bulk Reaction (Poor Heat Transfer, Mixing Issues) batch_start->batch_reaction batch_hazard Accumulation of Hazardous Intermediates batch_reaction->batch_hazard batch_end Work-up & Purification batch_hazard->batch_end flow_start Reagent Streams Pumped flow_mix Mixing in Microreactor flow_start->flow_mix flow_reaction Controlled Reaction in Coil (Excellent Heat Transfer) flow_mix->flow_reaction flow_consume In-situ Consumption of Intermediates flow_reaction->flow_consume flow_end Continuous Output for Purification flow_consume->flow_end

Caption: Comparison of batch versus flow chemistry for pyrazole synthesis.

References

analytical techniques for purity confirmation of 1-benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the analytical techniques used in confirming the purity of 1-benzyl-4-bromo-1H-pyrazol-3-amine.

Analytical Techniques Overview

Purity confirmation of this compound is critical for ensuring the quality, safety, and efficacy of subsequent research and development activities. A multi-technique approach is often necessary for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of purity analysis, HPLC separates the target compound from impurities based on their differential interactions with a stationary phase. It is highly effective for quantifying the purity percentage (e.g., >95%) and detecting non-volatile impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about the molecule. ¹H NMR is particularly useful for identifying and quantifying impurities that contain protons, including residual solvents.[2][3][4] While ¹³C NMR can be used for structural confirmation, it is generally not sensitive enough to detect minor impurities.[4][5]

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio of ions, confirming the molecular weight of the target compound. When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for identifying unknown impurities by their mass. The presence of a bromine atom gives a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity) that aids in confirmation.[6]

  • Elemental Analysis: This technique determines the elemental composition (C, H, N, etc.) of a sample. While it can be a strong indicator of purity, it may not detect impurities with a similar elemental composition to the target compound.[1]

General Workflow for Purity Confirmation

The following diagram illustrates a typical workflow for assessing the purity of a synthesized compound like this compound.

cluster_0 Initial Analysis cluster_1 Structural & Identity Confirmation cluster_2 Quantitative Purity Assessment cluster_3 Decision Sample Synthesized Sample TLC TLC Analysis (Optional spot check) Sample->TLC NMR ¹H NMR Spectroscopy TLC->NMR MS LC-MS Analysis NMR->MS HPLC HPLC-UV Analysis (Purity >95%?) MS->HPLC Decision Purity Confirmed? HPLC->Decision Pass PASS: Proceed to next step Decision->Pass Yes Fail FAIL: Repurify sample Decision->Fail No

Caption: General experimental workflow for purity confirmation.

Troubleshooting Guide: HPLC Analysis

Question: Why am I seeing inconsistent or drifting retention times?

Answer: Retention time variability is a common issue that can compromise data reliability.[7]

  • Possible Cause 1: Mobile Phase Issues. The composition of the mobile phase may be inconsistent.

    • Solution: Prepare fresh mobile phase, ensuring all components are accurately measured and thoroughly mixed. If using buffers, ensure the pH is stable and consistent. Use a column oven to maintain a constant temperature.[7]

  • Possible Cause 2: Pump Malfunction or Leaks. Air bubbles in the pump or leaks in the system can cause pressure fluctuations and, consequently, retention time shifts.[8]

    • Solution: Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. Systematically check all fittings for leaks, especially between the pump and the injector, and between the column and the detector.[7]

  • Possible Cause 3: Column Equilibration. The column may not be sufficiently equilibrated with the mobile phase before injection.

    • Solution: Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before starting the analysis sequence, or until a stable baseline is achieved.[7]

Question: My peaks are broad or tailing. What should I do?

Answer: Poor peak shape can affect resolution and integration accuracy.

  • Possible Cause 1: Column Contamination or Degradation. The column may be contaminated with strongly retained compounds, or the stationary phase may be degraded.

    • Solution: Flush the column with a strong solvent (e.g., isopropanol for reversed-phase). If peak shape does not improve, the column may need to be replaced.[8] Using a guard column can help extend the life of the analytical column.[7]

  • Possible Cause 2: Mismatch between Injection Solvent and Mobile Phase. Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase itself. If a different solvent must be used, ensure it is weaker than the mobile phase.

  • Possible Cause 3: Secondary Interactions. For an amine-containing compound like this, interactions between the basic amine group and residual acidic silanols on the silica-based column can cause peak tailing.

    • Solution: Adjust the mobile phase pH. Adding a small amount of a competing base (e.g., triethylamine) or using a low pH can suppress these interactions. Alternatively, use a column with a base-deactivated stationary phase.

Start Problem: Broad or Tailing Peaks Q1 Is the column old or heavily used? Start->Q1 Sol1 Flush with strong solvent. If no improvement, replace column. Q1->Sol1 Yes Q2 Is injection solvent stronger than mobile phase? Q1->Q2 No Sol1->Q2 Sol2 Dissolve sample in mobile phase or a weaker solvent. Q2->Sol2 Yes Q3 Are you observing silanol interactions (common with amines)? Q2->Q3 No Sol2->Q3 Sol3 Adjust mobile phase pH or add a competing base (e.g., TEA). Q3->Sol3 Yes End Peak Shape Improved Q3->End No Sol3->End

Caption: Troubleshooting logic for poor HPLC peak shape.

Troubleshooting Guide: NMR Spectroscopy

Question: I see unexpected peaks in my ¹H NMR spectrum. How can I identify them?

Answer: Unexpected peaks are common and usually originate from impurities or the solvent.[2]

  • Possible Cause 1: Residual Solvents. Solvents used during synthesis or purification (e.g., DCM, Ethyl Acetate, Hexanes) are common culprits.

    • Solution: Compare the chemical shifts of the unknown peaks to published data for common laboratory solvents. The deuterated solvent used for the NMR experiment will also show a residual peak (e.g., ~7.26 ppm for CDCl₃, ~2.50 ppm for DMSO-d₆).[2]

  • Possible Cause 2: Water. Traces of water are frequently present in the sample or the NMR solvent.

    • Solution: The water peak is typically a broad singlet, and its chemical shift is highly dependent on the solvent and concentration (e.g., ~1.56 ppm in CDCl₃, ~3.33 ppm in DMSO-d₆).

  • Possible Cause 3: Synthesis-Related Impurities. These could be unreacted starting materials, by-products, or degradation products.[2][3]

    • Solution: Review the synthetic route to predict potential impurities. Compare the spectrum to the known spectra of starting materials. The intensity of impurity peaks is usually much lower than that of the main compound.[2]

Question: My signal-to-noise (S/N) ratio is poor. How can I improve it?

Answer: A low S/N ratio can make it difficult to see small impurity peaks or even the peaks of the main compound if the sample is dilute.

  • Possible Cause 1: Insufficient Sample Concentration. The sample may be too dilute.

    • Solution: If possible, prepare a more concentrated sample.

  • Possible Cause 2: Insufficient Number of Scans. The default number of scans may not be enough for a weak sample.

    • Solution: Increase the number of scans (e.g., from 8 to 64 or higher). The S/N ratio increases with the square root of the number of scans.

  • Possible Cause 3: Poor Spectrometer Shimming. An inhomogeneous magnetic field across the sample will lead to broad lines and poor sensitivity.

    • Solution: Re-shim the spectrometer. Modern spectrometers often have automated shimming routines that are very effective.

Troubleshooting Guide: Mass Spectrometry

Question: I am not seeing the expected molecular ion peak for my compound.

Answer: The absence of a molecular ion peak can be due to several factors related to the sample, the instrument, or the ionization method.[9]

  • Possible Cause 1: Ionization Issues. The chosen ionization technique (e.g., ESI, APCI) may not be suitable for your compound, or the source parameters may be too harsh, causing the molecule to fragment immediately.

    • Solution: Ensure you are using the appropriate ionization mode (positive or negative) for your compound (positive ion mode is likely for this amine). Try adjusting source parameters like temperatures and voltages to softer conditions.[10]

  • Possible Cause 2: No Compound Eluting. There might be an issue with the LC system, preventing the compound from reaching the mass spectrometer.

    • Solution: Check the LC chromatogram (e.g., from a UV detector) to confirm that a peak is eluting at the expected time. Troubleshoot the LC system for leaks, blockages, or pump issues.[9]

  • Possible Cause 3: Instrument Not Tuned or Calibrated. The mass spectrometer may require tuning and calibration.

    • Solution: Perform a standard tune and mass calibration according to the manufacturer's protocol. This ensures the instrument is operating correctly and measuring masses accurately.[11]

Question: My mass accuracy is poor.

Answer: Inaccurate mass measurements can lead to incorrect formula assignments.

  • Possible Cause 1: Instrument Calibration Drift. Mass calibration can drift over time due to temperature fluctuations or other environmental factors.

    • Solution: Perform a mass calibration more frequently using an appropriate calibration standard.[11]

  • Possible Cause 2: Contamination. Contaminants in the system can interfere with the measurement.

    • Solution: Clean the ion source. Ensure high-purity solvents and gases are used.[11][12]

Frequently Asked Questions (FAQs)

Q1: Which technique is best for determining the absolute purity of this compound? A1: No single technique is "best." A combination is ideal. HPLC-UV is excellent for determining the percentage purity relative to other UV-active components. Quantitative ¹H NMR (qNMR) can provide an absolute purity value against a certified internal standard and is very good at identifying and quantifying residual solvents.[1][4]

Q2: My ¹H NMR looks clean, but the HPLC shows a significant impurity. Why? A2: This can happen if the impurity does not have any proton signals (e.g., an inorganic salt) or if its signals are hidden under your compound's peaks.[3] Conversely, an impurity might be highly UV-active but present in a very small molar amount, making it prominent in HPLC but barely visible in NMR.

Q3: What is the expected isotopic pattern in the mass spectrum for this compound? A3: Due to the presence of one bromine atom, you should expect to see two peaks for the molecular ion: one for the molecule containing the ⁷⁹Br isotope (M+) and another, two mass units higher, for the molecule containing the ⁸¹Br isotope (M+2). These two peaks should have a relative intensity ratio of approximately 1:1.[6]

Q4: What purity level is generally required for research compounds? A4: For compounds used in biological assays or as advanced intermediates, a purity of >95% as determined by HPLC or qNMR is a widely accepted standard.[1]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Analysis
  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Acetonitrile.

    • Filter both solvents through a 0.45 µm filter and degas thoroughly.

  • Sample Preparation:

    • Accurately weigh ~1 mg of this compound.

    • Dissolve in 1.0 mL of a 50:50 mixture of Acetonitrile/Water to a final concentration of 1 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Run the analysis as per the parameters in the table below.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate purity by dividing the peak area of the main compound by the total area of all peaks and multiplying by 100.

Protocol 2: ¹H NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Insert the tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity.

  • Data Acquisition:

    • Acquire the ¹H spectrum using standard parameters (e.g., 30-degree pulse, 1-2 second relaxation delay, 8-16 scans).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate all signals and analyze chemical shifts and coupling patterns to confirm the structure and identify any impurities.

Protocol 3: LC-MS Analysis
  • Sample and LC Preparation:

    • Prepare the sample and run the liquid chromatography portion as described in the HPLC protocol. The outlet of the LC column will be directed to the MS source.

  • Mass Spectrometer Setup:

    • Set the ionization source (e.g., Electrospray Ionization - ESI) to positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a solution of the analyte if necessary.

    • Set the mass analyzer to scan a relevant mass range (e.g., m/z 100-500).

  • Data Acquisition and Analysis:

    • Acquire data across the entire LC run.

    • Extract the mass spectrum for the chromatographic peak corresponding to the target compound.

    • Verify the presence of the correct molecular ion peaks, including the characteristic M+ and M+2 isotopic pattern for bromine.

Data Presentation: Summary Tables

Table 1: Typical HPLC Method Parameters

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile
Gradient 5% B to 95% B over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV at 254 nm

Table 2: Expected Mass Spectrometry Data

SpeciesIsotope CombinationCalculated m/zExpected Relative Intensity
[M+H]⁺C₁₀H₁₁⁷⁹BrN₃252.02~100%
[M+H]⁺C₁₀H₁₁⁸¹BrN₃254.02~98%

Note: Molecular formula C₁₀H₁₀BrN₃.[13] The table shows protonated species [M+H]⁺, common in ESI-MS.

Table 3: Predicted ¹H NMR Chemical Shifts (in CDCl₃)

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Benzyl -CH₂-~5.1Singlet2H
Aromatic (Benzyl)~7.2-7.4Multiplet5H
Pyrazole C5-H~7.5Singlet1H
Amine -NH₂~4.0 (broad)Singlet2H

Note: These are predicted values based on similar structures. Actual shifts may vary.

References

Technical Support Center: Solubilizing Pyrazole Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on effectively solubilizing pyrazole compounds for reliable and reproducible biological assays.

Troubleshooting Guide

This guide addresses common issues encountered during the solubilization of pyrazole compounds.

Issue Potential Cause Recommended Solution
Compound Precipitation Upon Dilution in Aqueous Buffer The compound's low aqueous solubility is exceeded when the organic stock solution is diluted. The final concentration of the organic solvent may be too low to maintain solubility.- Decrease the final compound concentration: If the assay sensitivity allows, lowering the final concentration might prevent precipitation. - Increase the final co-solvent concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) is sufficient to maintain solubility, typically between 0.1% and 1% in most cell-based assays. However, always check the tolerance of your specific assay for the chosen solvent. - Use a stronger co-solvent system: Consider using a mixture of solvents. For example, a stock solution in DMSO can be serially diluted in a buffer containing a solubilizing excipient like PEG 400 or cyclodextrin.
Inconsistent Assay Results or Poor Reproducibility The compound may not be fully dissolved in the stock solution or may be slowly precipitating in the assay medium over time. This can also be due to compound instability.- Ensure complete dissolution of the stock solution: Use sonication or gentle warming to ensure the pyrazole compound is fully dissolved in the organic solvent. Visually inspect for any particulates. - Perform a kinetic solubility assessment: This will help determine the compound's solubility and stability in the specific assay buffer over the experiment's duration. - Prepare fresh dilutions: Avoid using old dilutions, as the compound may have precipitated or degraded over time.
Low Potency or No Activity in the Assay The actual concentration of the dissolved compound is much lower than the nominal concentration due to poor solubility.- Verify compound solubility: Before conducting the biological assay, determine the compound's solubility in the assay buffer. - Employ solubility enhancement techniques: Utilize co-solvents, pH adjustment, or cyclodextrins to increase the concentration of the dissolved compound. - Consider alternative formulations: For in vivo studies, formulations with excipients like PEG 400, Tween 80, or carboxymethylcellulose (CMC) can significantly improve solubility and bioavailability.[1][2]
Stock Solution is Hazy or Contains Precipitate The compound has low solubility in the chosen organic solvent, or the concentration is too high. The solvent may have absorbed moisture, reducing its solvating power.- Try a different organic solvent: If a compound has poor solubility in DMSO, other solvents like ethanol, methanol, or N,N-dimethylformamide (DMF) can be tested. - Use fresh, anhydrous solvent: DMSO is hygroscopic; absorbed water can decrease its ability to dissolve hydrophobic compounds. Use fresh, high-quality anhydrous DMSO. - Prepare a lower concentration stock solution: If a high concentration is not essential, preparing a more dilute stock solution can prevent precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for preparing stock solutions of novel pyrazole compounds?

A1: Dimethyl sulfoxide (DMSO) is the most common starting solvent for preparing high-concentration stock solutions of organic compounds for biological screening due to its high solvating power.[3] Most pyrazole derivatives exhibit good solubility in DMSO.[1][2] However, it is crucial to use anhydrous DMSO as it is hygroscopic, and absorbed water can reduce its effectiveness.

Q2: How can I determine the maximum solubility of my pyrazole compound in my assay buffer?

A2: You can perform a kinetic solubility assay. This typically involves preparing a high-concentration stock solution of your compound in an organic solvent (e.g., 10 mM in DMSO) and then serially diluting it into your aqueous assay buffer. The solubility limit is the highest concentration that does not show visible precipitation after a defined incubation period. Turbidimetric or nephelometric methods can be used for a more quantitative assessment.

Q3: Are there any alternatives to DMSO if my cells are sensitive to it?

A3: Yes, ethanol can be a suitable alternative for some pyrazole compounds.[4] However, it is generally more volatile and may not be as effective as DMSO for highly lipophilic compounds. Another strategy is to prepare a high-concentration stock in DMSO and then perform an intermediate dilution in a less toxic solvent like ethanol or a co-solvent mixture before the final dilution in the assay medium. This reduces the final DMSO concentration.

Q4: How does pH affect the solubility of pyrazole compounds?

A4: The solubility of pyrazole derivatives can be pH-dependent, especially if they contain ionizable functional groups.[5] The pyrazole ring itself is weakly basic.[6] For pyrazoles with acidic or basic moieties, adjusting the pH of the buffer to ionize the compound can significantly increase its aqueous solubility. It is advisable to determine the pKa of your compound to predict its ionization state at different pH values.

Q5: Can I use sonication or warming to dissolve my pyrazole compound?

A5: Yes, gentle warming and sonication are common techniques to aid in the dissolution of compounds in organic solvents. However, it is essential to ensure that your compound is stable under these conditions and will not degrade. After warming, allow the solution to return to room temperature to check for any precipitation.

Quantitative Data on Pyrazole Compound Solubility

The following table summarizes the solubility of some representative pyrazole-containing drugs in various solvents.

CompoundSolvent/BufferTemperature (°C)Solubility
Celecoxib Water25~3-5 µg/mL[7]
Phosphate Buffer (pH 6.8)37Low, but enhanced with formulations[7]
EthanolNot SpecifiedSoluble[8]
PEG 400Not SpecifiedHigh solubility[8]
Ruxolitinib Water (pH 1-8)Not SpecifiedHigh solubility (classified as BCS Class 1)[5][9]
DMSONot Specified≥ 100 mg/mL[2]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineNot Specified≥ 2.08 mg/mL[2]
10% DMSO / 90% (20% SBE-β-CD in saline)Not Specified≥ 2.08 mg/mL[2]
Pyrazolo[3,4-d]pyrimidines Aqueous MediaNot SpecifiedVery low, improved 100-1000 fold with 2-hydroxypropyl-β-cyclodextrin[10]

Experimental Protocols

Protocol 1: Preparation of a Pyrazole Compound Stock Solution in DMSO
  • Weigh the Compound: Accurately weigh the desired amount of the pyrazole compound in a sterile microcentrifuge tube or glass vial.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 20 mM).

  • Dissolve the Compound: Vortex the solution vigorously. If the compound does not fully dissolve, use a sonicator bath for 10-15 minutes or gently warm the solution at 37°C until it becomes clear.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization for a Cell-Based Assay
  • Thaw Stock Solution: Thaw an aliquot of the pyrazole compound stock solution (e.g., 10 mM in DMSO) at room temperature.

  • Intermediate Dilution (Optional): If a very low final DMSO concentration is required, perform an intermediate dilution of the stock solution in cell culture medium or a suitable buffer (e.g., PBS).

  • Final Dilution: Directly add the required volume of the stock or intermediate dilution to the cell culture medium to achieve the final desired concentration. The final DMSO concentration should typically be kept below 0.5% to avoid cellular toxicity.

  • Mixing: Mix thoroughly by gentle pipetting or inverting the plate/tube.

  • Control: Prepare a vehicle control with the same final concentration of the solvent(s) used.

Protocol 3: Solubilization for an In Vitro Enzyme Inhibition Assay
  • Prepare Assay Buffer: Prepare the appropriate buffer for the enzyme assay, ensuring the pH is optimal for both enzyme activity and compound solubility.

  • Serial Dilution: Perform serial dilutions of the pyrazole compound stock solution (in DMSO) in a 96-well plate using either 100% DMSO or the assay buffer.

  • Transfer to Assay Plate: Transfer a small volume of each dilution to the final assay plate containing the enzyme and other reaction components.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay is consistent across all wells and does not affect enzyme activity.

  • Pre-incubation (Optional): Depending on the inhibitor's mechanism of action, a pre-incubation of the enzyme with the compound before adding the substrate may be necessary.

Visualizations

Solubility_Workflow start Start: Need to Solubilize Pyrazole Compound stock_sol Prepare 10-20 mM Stock in Anhydrous DMSO start->stock_sol dissolved Visually Clear Solution? stock_sol->dissolved sonicate Sonicate / Gentle Warming dissolved->sonicate No assay_dilution Dilute in Assay Buffer dissolved->assay_dilution Yes sonicate->dissolved precipitation Precipitation Observed? assay_dilution->precipitation troubleshoot Go to Troubleshooting Guide precipitation->troubleshoot Yes proceed Proceed with Assay precipitation->proceed No

Caption: Workflow for preparing a pyrazole compound solution for a biological assay.

Solubility_Enhancement start Low Aqueous Solubility of Pyrazole Compound strategy Select Solubility Enhancement Strategy start->strategy cosolvent Use Co-solvents (e.g., PEG 400, Ethanol) strategy->cosolvent For in vitro assays ph_adjust pH Adjustment (based on pKa) strategy->ph_adjust For ionizable compounds cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) strategy->cyclodextrin To increase aqueous concentration formulation Develop Formulation for In Vivo Studies cosolvent->formulation ph_adjust->formulation cyclodextrin->formulation

Caption: Decision tree for selecting a solubility enhancement strategy for pyrazole compounds.

References

Validation & Comparative

Interpreting Mass Spectrometry Results: A Comparative Guide for 1-benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected mass spectrometry results for 1-benzyl-4-bromo-1H-pyrazol-3-amine and a structurally related alternative, 1-benzyl-5-methyl-1H-pyrazol-3-amine. Understanding the fragmentation patterns of these molecules is crucial for their identification, characterization, and quality control in research and development. This document outlines the predicted mass spectral data based on established fragmentation principles for pyrazole derivatives and provides a detailed experimental protocol for acquiring such data.

Comparison of Predicted Mass Spectrometry Data

The following tables summarize the predicted key mass-to-charge ratios (m/z) and their relative abundances for this compound and its non-brominated analog, 1-benzyl-5-methyl-1H-pyrazol-3-amine. The presence of bromine in the target compound is expected to produce a characteristic isotopic pattern (M+ and M+2 peaks of similar intensity) for bromine-containing fragments.

Table 1: Predicted Mass Spectrometry Data for this compound

Predicted m/zPredicted Relative AbundanceInferred Fragment Ion
251/253Moderate[M]+• (Molecular Ion)
172Moderate[M - Br]+
91High[C7H7]+ (Tropylium ion)
160/162Low[M - C7H7]+
65Moderate[C5H5]+

Table 2: Predicted Mass Spectrometry Data for 1-benzyl-5-methyl-1H-pyrazol-3-amine

Predicted m/zPredicted Relative AbundanceInferred Fragment Ion
187High[M]+• (Molecular Ion)
91High[C7H7]+ (Tropylium ion)
110Moderate[M - C6H5]+
96Moderate[M - C7H7]+
65Moderate[C5H5]+

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

This protocol describes a general method for obtaining the mass spectrum of this compound and its analogs using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Instrumentation:

  • Gas Chromatograph (GC) equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Mass Spectrometer (MS) with an Electron Ionization (EI) source and a quadrupole analyzer.

GC Conditions:

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL

  • Split Ratio: 20:1

MS Conditions:

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

  • Solvent Delay: 3 minutes

Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in a suitable solvent (e.g., methanol or dichloromethane).

  • Dilute the stock solution to a final concentration of 10 µg/mL for analysis.

Predicted Fragmentation Pathway of this compound

The expected fragmentation of this compound under electron ionization is depicted in the following diagram. The primary fragmentation is anticipated to be the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium ion (m/z 91), which is often the base peak in the spectra of benzyl-containing compounds. Other likely fragmentations include the loss of a bromine radical and subsequent ring rearrangements.

fragmentation_pathway M [C10H10BrN3]+• m/z 251/253 F1 [C7H7]+ m/z 91 (Tropylium ion) M->F1 - C3H3BrN3 F2 [C3H3BrN3]+• m/z 160/162 M->F2 - C7H7 F3 [C10H10N3]+ m/z 172 M->F3 - Br F4 [C5H5]+ m/z 65 F1->F4 - C2H2

Caption: Predicted EI-MS fragmentation of this compound.

This guide serves as a foundational resource for interpreting the mass spectrometry results of this compound. The provided data and protocols are based on established chemical principles and can aid researchers in the confident identification and characterization of this compound and its derivatives. Experimental verification is recommended to confirm these predicted fragmentation patterns.

Unveiling the Three-Dimensional Architecture of Aminopyrazole Derivatives: A Comparative Guide to X-ray Crystallographic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of aminopyrazole derivatives is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the gold standard for elucidating these intricate molecular architectures. This guide provides a comprehensive comparison of the X-ray crystallographic analysis of various aminopyrazole derivatives, supported by experimental data and detailed protocols.

Aminopyrazole derivatives are a critical class of heterocyclic compounds exhibiting a wide range of biological activities, making them attractive scaffolds for drug discovery. Their therapeutic potential is intimately linked to their molecular geometry, which dictates their interaction with biological targets. X-ray crystallography provides unparalleled insight into bond lengths, bond angles, and conformational preferences, information that is crucial for optimizing lead compounds.

Comparative Crystallographic Data of Aminopyrazole Derivatives

The following table summarizes the crystallographic data for a selection of aminopyrazole derivatives, showcasing the diversity in their crystal packing and molecular conformations. This data provides a quantitative basis for comparing the structural features of different derivatives.

Compound Name/ReferenceFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
bis(3-aminopyrazole-κN²)bis(nitrato-κO)copper(II)C₆H₁₀CuN₈O₆MonoclinicP2₁/n5.952(1)12.185(2)8.875(2)9097.45(3)902
3-amino-N′-hydroxy-1H-pyrazole-4-carboximidamide[1]C₄H₇N₅OMonoclinicP2₁4.855(3)9.026(5)7.092(4)90103.267(7)902
(Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-oneC₂₅H₂₃N₃OMonoclinicP2₁/n11.583(2)14.134(3)12.836(3)90101.58(2)904
(Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-oneC₂₀H₂₁N₃OTriclinicP-18.973(2)10.339(2)11.127(2)74.92(3)70.83(3)68.45(3)2
(Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-oneC₂₁H₁₇N₃OOrthorhombicP2₁2₁2₁8.432(2)12.654(3)15.687(3)9090904

Comparison with Alternative Analytical Techniques

While X-ray crystallography provides the definitive solid-state structure, other analytical techniques offer complementary information for the characterization of aminopyrazole derivatives.

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D molecular structure, bond lengths, bond angles, stereochemistry, and intermolecular interactions in the solid state.Unambiguous structural determination.Requires a single, high-quality crystal; structure may differ from solution conformation.
Nuclear Magnetic Resonance (NMR) Spectroscopy Information about the molecular structure in solution, including connectivity, stereochemistry, and dynamic processes.Provides data on the solution-state conformation, which is often more biologically relevant.Structure elucidation can be complex for novel compounds; does not provide precise bond lengths and angles.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.High sensitivity and accuracy for molecular weight determination.Does not provide information about the 3D arrangement of atoms.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Quick and simple method for functional group identification.Provides limited information about the overall molecular structure.

Experimental Protocols for X-ray Crystallographic Analysis

The determination of the crystal structure of an aminopyrazole derivative by single-crystal X-ray diffraction typically involves the following key steps:

  • Crystallization: The first and often most challenging step is to grow a single crystal of the aminopyrazole derivative of suitable size and quality (typically >0.1 mm in all dimensions). Common crystallization techniques include slow evaporation from a saturated solution, vapor diffusion, and liquid-liquid diffusion. A variety of solvents and solvent combinations should be screened to find the optimal crystallization conditions.

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. The crystal is typically affixed to a glass fiber or a loop with a cryoprotectant to prevent ice formation during data collection at low temperatures.

  • Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam. The diffracted X-rays are detected by an area detector. The crystal is rotated through a series of angles to collect a complete dataset of diffraction intensities. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and radiation damage.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The initial crystal structure is then solved using direct methods or Patterson methods. The resulting structural model is refined against the experimental data using least-squares methods to obtain the final, accurate molecular structure.

Visualizing the Workflow

The general workflow for the X-ray crystallographic analysis of an aminopyrazole derivative can be visualized as follows:

XRay_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structure Determination cluster_output Final Output Synthesis Synthesis & Purification of Aminopyrazole Derivative Crystallization Crystallization Synthesis->Crystallization Mounting Crystal Mounting Crystallization->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final 3D Structure & Crystallographic Data Structure_Refinement->Final_Structure

Caption: Workflow of X-ray Crystallographic Analysis.

Logical Relationship of Characterization Techniques

The interplay between different analytical techniques is crucial for a comprehensive understanding of aminopyrazole derivatives.

Characterization_Techniques Compound Aminopyrazole Derivative MS Mass Spectrometry (Molecular Weight) Compound->MS IR IR Spectroscopy (Functional Groups) Compound->IR NMR NMR Spectroscopy (Solution Structure) Compound->NMR XRay X-ray Crystallography (Solid-State Structure) Compound->XRay

References

Comparative Biological Activity of 3-Aminopyrazole Analogs as AXL Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of a series of 3-aminopyrazole derivatives as potent and selective inhibitors of AXL receptor tyrosine kinase. The data and protocols presented are based on the findings reported in the study titled "Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors."[1][2][3][4] AXL kinase is a promising target in cancer therapy due to its role in tumor growth, metastasis, and drug resistance.[5][6] The following sections detail the structure-activity relationship (SAR) of these analogs, the experimental methods used for their evaluation, and a visualization of the AXL signaling pathway.

Data Presentation: Comparative AXL Kinase Inhibitory Activity

The in vitro inhibitory activities of the synthesized 3-aminopyrazole derivatives against AXL kinase were evaluated using an enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) values for a selection of these compounds are summarized in the table below. This data highlights the key structural modifications that influence inhibitory potency.

Compound IDR1R2R3AXL Kinase IC50 (nM)[7]
6a HHH>1000
6d FHH175
6h HHOCF311.2
6l FHOCF33.5
6q FMeOCF32.1
6li (BPI-9016M) FEtOCF31.6

Note: The core structure of the compared analogs is a 3-aminopyrazole scaffold. The specific substitutions at R1, R2, and R3 positions on the phenyl ring attached to the pyrazole core are varied to determine their effect on inhibitory activity.

Experimental Protocols

A detailed methodology for the key in vitro experiment is provided below to allow for replication and validation of the presented findings.

In Vitro AXL Kinase Inhibition Assay (ELISA)

The inhibitory activity of the 3-aminopyrazole analogs against the AXL kinase domain was determined using a quantitative enzyme-linked immunosorbent assay (ELISA).

Materials:

  • Recombinant human AXL kinase domain

  • Poly(Glu, Tyr) 4:1 as a substrate

  • Adenosine triphosphate (ATP)

  • 96-well microplates

  • Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

  • Anti-phosphotyrosine antibody conjugated to horseradish peroxidase (HRP)

  • TMB (3,3',5,5'-tetramethylbenzidine) substrate

  • Stop solution (e.g., sulfuric acid)

  • Test compounds (3-aminopyrazole analogs)

Procedure:

  • The 96-well microplates were pre-coated with the Poly(Glu, Tyr) 4:1 substrate.

  • A solution of the recombinant human AXL kinase domain was prepared in the assay buffer.

  • The test compounds were serially diluted to various concentrations.

  • The AXL kinase solution was added to the wells, followed by the addition of the test compounds at different concentrations.

  • The kinase reaction was initiated by adding a solution of ATP.

  • The plates were incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow for the phosphorylation of the substrate.

  • After incubation, the reaction mixture was removed, and the wells were washed multiple times with a wash buffer to remove non-specific binding.

  • An anti-phosphotyrosine-HRP antibody solution was added to each well to detect the level of substrate phosphorylation.

  • The plates were incubated for a further period to allow the antibody to bind to the phosphorylated substrate.

  • Following another washing step, the TMB substrate was added to the wells, initiating a colorimetric reaction.

  • The reaction was stopped by the addition of a stop solution.

  • The absorbance of each well was measured using a microplate reader at a specific wavelength (e.g., 450 nm).

  • The IC50 values were calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

The following diagram illustrates the simplified signaling pathway of the AXL receptor tyrosine kinase, which is the molecular target of the 3-aminopyrazole analogs discussed in this guide.

AXL_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds & Activates PI3K PI3K AXL->PI3K Phosphorylates ERK ERK AXL->ERK STAT3 STAT3 AXL->STAT3 AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Metastasis Metastasis & Invasion AKT->Metastasis ERK->Proliferation ERK->Metastasis STAT3->Proliferation DrugResistance Drug Resistance STAT3->DrugResistance Inhibitor 3-Aminopyrazole Inhibitor Inhibitor->AXL

Caption: Simplified AXL receptor tyrosine kinase signaling pathway and its inhibition.

References

A Comparative Guide to the Structure-Activity Relationship of Pyrazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active agents.[1][2] Its unique electronic and steric properties allow for versatile interactions with various biological targets, leading to the development of potent and selective inhibitors for enzymes and receptors implicated in numerous diseases, from cancer to inflammation.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole-based inhibitors against several key drug targets. By presenting quantitative data, detailed experimental protocols, and clear visual diagrams, this document aims to facilitate a deeper understanding of the design principles governing the efficacy of these compounds and to support the rational design of next-generation pyrazole-based therapeutics.

I. Pyrazole-Based BRAF V600E Inhibitors

The BRAF V600E mutation is a critical driver in several cancers, making it a prime target for inhibitor development. A recent study detailed the design and synthesis of novel pyrazole derivatives with an acetamide bond, leading to the identification of potent BRAF V600E inhibitors.[5]

Data Presentation: SAR of Pyrazole Derivatives against BRAF V600E

The following table summarizes the in vitro inhibitory activity of key compounds from a synthesized series against the BRAF V600E kinase and the A375 human melanoma cell line, which harbors this mutation. The positive control used was Vemurafenib, an FDA-approved BRAF inhibitor.[5]

CompoundR GroupBRAF V600E IC50 (μM)A375 Cell Line IC50 (μM)
5r 4-CH3-Ph0.10 ± 0.010.96 ± 0.10
Vemurafenib -0.04 ± 0.0041.05 ± 0.10

Data sourced from a 2023 study on pyrazole derivatives as BRAF V600E inhibitors.[5]

The SAR study highlighted that compound 5r , with a 4-methylphenyl substitution, demonstrated the most potent inhibitory effect among the synthesized series, comparable to the activity of Vemurafenib against the A375 cell line.[5]

Experimental Protocols

BRAF V600E Kinase Inhibition Assay: The inhibitory activity of the synthesized compounds against the BRAF V600E kinase was determined using a kinase activity assay. The assay measures the amount of ADP produced, which is then converted to ATP and detected via a luciferin/luciferase reaction. The luminescence signal is proportional to the kinase activity. Compounds were tested at various concentrations to determine the IC50 value.[5]

Cell Proliferation Assay (A375 cell line): The anti-proliferative activity was assessed using the A375 human melanoma cell line. Cells were seeded in 96-well plates and treated with different concentrations of the test compounds for a specified period. Cell viability was then measured using a standard MTT or similar colorimetric assay, which determines the metabolic activity of the cells. The IC50 values were calculated from the dose-response curves.[5]

Signaling Pathway and Experimental Workflow

The BRAF kinase is a key component of the RAS-RAF-MEK-ERK signaling pathway, which regulates cell proliferation, differentiation, and survival. The V600E mutation leads to constitutive activation of this pathway.

BRAF_Pathway Receptor Growth Factor Receptor RAS RAS Receptor->RAS BRAF BRAF V600E (Constitutively Active) RAS->BRAF MEK MEK1/2 BRAF->MEK P ERK ERK1/2 MEK->ERK P Nucleus Nucleus ERK->Nucleus Proliferation Gene Expression (Cell Proliferation, Survival) Nucleus->Proliferation Inhibitor Pyrazole Inhibitor (e.g., 5r) Inhibitor->BRAF

BRAF V600E Signaling Pathway Inhibition.

Experimental_Workflow start Start: Design & Synthesize Pyrazole Derivatives kinase_assay In Vitro Kinase Assay (e.g., BRAF V600E) start->kinase_assay cell_assay Cell-Based Proliferation Assay (e.g., A375 cells) start->cell_assay calc_ic50_kinase Determine IC50 Values kinase_assay->calc_ic50_kinase sar_analysis Structure-Activity Relationship (SAR) Analysis calc_ic50_kinase->sar_analysis calc_ic50_cell Determine IC50 Values cell_assay->calc_ic50_cell calc_ic50_cell->sar_analysis lead_opt Lead Optimization sar_analysis->lead_opt end End: Identify Potent Inhibitor lead_opt->end

General workflow for pyrazole inhibitor screening.

II. Pyrazole-Based Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide. Certain isoforms, such as hCA II, IX, and XII, are implicated in diseases like glaucoma and cancer, making them attractive therapeutic targets.[6] A study on pyrazole-based benzene sulfonamides revealed potent inhibitors for these isoforms.[6]

Data Presentation: SAR of Pyrazole-Sulfonamides against hCA Isoforms

The table below presents the inhibitory activity (IC50) of selected pyrazole-based benzene sulfonamide derivatives against three human carbonic anhydrase isoforms. Acetazolamide, a clinically used CA inhibitor, serves as the reference compound.[6]

CompoundR GrouphCA II IC50 (μM)hCA IX IC50 (μM)hCA XII IC50 (μM)
4g 3-NO21.27 ± 0.250.21 ± 0.080.12 ± 0.07
4j 4-F0.95 ± 0.110.15 ± 0.070.43 ± 0.11
4k 4-Cl0.24 ± 0.180.34 ± 0.090.31 ± 0.09
Acetazolamide -0.95 ± 0.150.025 ± 0.0030.0058 ± 0.0005

Data sourced from a 2023 study on pyrazole-based benzene sulfonamides.[6]

The study demonstrated that substitutions on the phenyl ring significantly influenced inhibitory potency and selectivity. Compound 4k (4-chloro substitution) was a potent submicromolar inhibitor of hCA II, while 4j (4-fluoro) and 4g (3-nitro) showed high potency against the cancer-related isoforms hCA IX and hCA XII, respectively.[6]

Experimental Protocols

Carbonic Anhydrase Inhibition Assay: The inhibitory effects on hCA isoforms were assessed using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of CO2. The assay was performed at a controlled temperature (25 °C). The initial rates of the catalyzed reaction were monitored in the presence of varying concentrations of the inhibitors. The IC50 values were then determined by plotting the enzyme activity as a function of the inhibitor concentration.[6]

III. Pyrazole-Based Meprin Inhibitors

Meprins are metalloproteases involved in various physiological and pathological processes. A 2023 study explored the SAR of 3,4,5-substituted pyrazoles as inhibitors of meprin α and meprin β, identifying potent pan-meprin inhibitors as well as isoform-selective compounds.[7]

Data Presentation: SAR of Pyrazole Derivatives against Meprin α and β

The following table showcases the inhibitory constants (Ki) for selected pyrazole derivatives against meprin α and meprin β.[7]

CompoundR1R2Meprin α Ki (nM)Meprin β Ki (nM)
7a PhenylPhenyl15 ± 4>10000
14c CyclopentylPhenyl24 ± 4>10000
16j 4-Carboxyphenyl4-Carboxyphenyl5 ± 118 ± 3

Data sourced from a 2023 study on pyrazole-based meprin inhibitors.[7]

The study revealed that symmetrical and unsymmetrical substitutions at positions 3 and 5 of the pyrazole core modulate both potency and selectivity. The simple 3,5-diphenylpyrazole 7a was a potent and selective meprin α inhibitor. Introducing polar groups, as in compound 16j with two 4-carboxyphenyl moieties, resulted in a potent pan-inhibitor of both meprin α and β and conferred excellent selectivity over other metalloproteases like MMPs and ADAMs.[7]

Experimental Protocols

Meprin Inhibition Assay: The inhibitory activity against meprin α and meprin β was determined using a fluorometric assay. Recombinant human meprins were incubated with a fluorogenic substrate in the presence of various concentrations of the pyrazole inhibitors. The enzymatic cleavage of the substrate releases a fluorescent molecule, and the rate of fluorescence increase is proportional to the enzyme activity. Ki values were calculated using the Cheng-Prusoff equation after determining the IC50 values from the dose-response curves.[7]

Conclusion

The studies highlighted in this guide underscore the remarkable versatility of the pyrazole scaffold in designing potent and selective enzyme inhibitors. The structure-activity relationships reveal that minor chemical modifications to the pyrazole core and its substituents can lead to significant changes in biological activity and target selectivity. For BRAF V600E, specific phenyl substitutions were key to achieving high potency. In the case of carbonic anhydrases, substitutions on a benzene sulfonamide moiety allowed for tuning of isoform selectivity. For meprins, modifications at the 3 and 5 positions of the pyrazole ring dictated both potency and the selectivity profile between the α and β isoforms.

The provided data tables, experimental protocols, and pathway diagrams offer a valuable resource for researchers in the field of drug discovery, providing a solid foundation for the future design and development of novel pyrazole-based inhibitors.

References

Efficacy of Substituted Pyrazole Compounds: A Comparative Analysis in Anticancer, Antimicrobial, and Anti-inflammatory Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of the efficacy of various substituted pyrazole compounds across key therapeutic areas. The data presented is supported by experimental findings from peer-reviewed studies, offering a consolidated resource for evaluating the potential of this versatile heterocyclic scaffold.

Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. This guide summarizes quantitative data on their anticancer, antimicrobial, and anti-inflammatory properties, details the experimental protocols used for their evaluation, and visualizes key signaling pathways and workflows to provide a comprehensive overview of their therapeutic potential.

Anticancer Efficacy of Substituted Pyrazoles

Substituted pyrazoles have demonstrated significant potential as anticancer agents by targeting various mechanisms involved in tumor growth and proliferation. A notable class of these compounds is the 3,4-diarylpyrazoles, which have been shown to induce apoptosis in cancer cells.

Comparative Efficacy of 3,4-Diarylpyrazole Derivatives

The cytotoxic effects of novel 3,4-diarylpyrazole compounds have been evaluated against human breast cancer cell lines, such as MDA-MB-231. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, is a key metric in these assays.

CompoundTarget Cell LineIC50 (µM)Reference
3,4-diarylpyrazoleMDA-MB-23150[1][2][3]
Doxorubicin (Control)MDA-MB-231Not specified in this study
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Human breast cancer cells (MDA-MB-231) are seeded in 96-well plates at a density of 1 x 10^6 cells per well and incubated for 24 hours in a CO2 incubator.[1]

  • Compound Treatment: The cells are treated with varying concentrations of the 3,4-diarylpyrazole compounds (e.g., 0, 2.5, 5, 10, 20, 40, 80, 120, 180, and 250 µM) for 24 hours.[3]

  • MTT Addition: After the treatment period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[4]

  • Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.[4]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control (untreated) cells.

Signaling Pathway: VEGFR-2 Inhibition

Many pyrazole derivatives exert their anticancer effects by inhibiting key signaling pathways involved in tumor angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 Signaling Pathway.

Antimicrobial Efficacy of Substituted Pyrazoles

Pyrazole-thiazole hybrids have emerged as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria. Their efficacy is often determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Comparative Efficacy of Pyrazole-Thiazole Hybrids

The antimicrobial activity of pyrazole-thiazole derivatives has been tested against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Compound SeriesTarget OrganismMIC Range (µg/mL)Reference
Pyrazole-Thiazole Hybrids (4a-l)S. aureusGood to moderate[5]
Pyrazole-Thiazole Hybrids (4a-l)E. coliGood to moderate[5]
Ampicillin (Control)S. aureus, E. coli100[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC of the pyrazole-thiazole hybrids can be determined using the agar well diffusion method.

Principle: A standardized inoculum of a bacterium is uniformly spread on an agar plate. Wells are created in the agar and filled with different concentrations of the test compound. The compound diffuses into the agar, and if it is effective, it will inhibit the growth of the bacteria, creating a zone of inhibition.

Procedure:

  • Media Preparation: Mueller-Hinton Agar is prepared and sterilized.

  • Inoculum Preparation: A standardized suspension of the test bacteria (S. aureus or E. coli) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: The surface of the Mueller-Hinton Agar plates is evenly inoculated with the bacterial suspension using a sterile swab.

  • Well Creation: Sterile wells (e.g., 6 mm in diameter) are punched into the agar.

  • Compound Application: Different concentrations of the pyrazole-thiazole hybrid compounds, dissolved in a suitable solvent like DMSO, are added to the wells.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Zone of Inhibition Measurement: The diameter of the zone of no bacterial growth around each well is measured in millimeters. The MIC is the lowest concentration of the compound that shows a clear zone of inhibition.

Mechanism of Action: DNA Gyrase Inhibition

A key mechanism of action for many antimicrobial pyrazole derivatives is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.

DNA_Gyrase_Mechanism G_Segment G-Segment of DNA DNA_Gyrase DNA Gyrase G_Segment->DNA_Gyrase Binds Cleavage G-Segment Cleavage DNA_Gyrase->Cleavage ADP_Pi 2 ADP + 2 Pi DNA_Gyrase->ADP_Pi Hydrolyzes T_Segment T-Segment of DNA T_Segment->DNA_Gyrase Enters ATP 2 ATP ATP->DNA_Gyrase Binds Passage T-Segment Passage Cleavage->Passage Ligation G-Segment Ligation Passage->Ligation Release T-Segment Release Ligation->Release Supercoiled_DNA Negatively Supercoiled DNA Release->Supercoiled_DNA

Caption: DNA Gyrase Mechanism of Action.

Anti-inflammatory Efficacy of Substituted Pyrazoles

Substituted pyrazoles have been extensively studied for their anti-inflammatory properties, with many derivatives acting as selective inhibitors of cyclooxygenase-2 (COX-2).

Comparative Efficacy of Pyrazole Derivatives

The in vivo anti-inflammatory activity of pyrazole derivatives is often assessed using the carrageenan-induced paw edema model in rats.

CompoundDose (mg/kg)% Inhibition of Edema (at 4h)Reference
Compound K-310052.0[7]
Pyrazole Benzamide 5e4061.26 (at 2h)[8]
Pyrazole Benzamide 5l4060.1 (at 2h)[8]
Diclofenac (Control)Not specifiedNot specified in this study
Experimental Protocol: Carrageenan-Induced Paw Edema

This in vivo assay measures the ability of a compound to reduce acute inflammation.

Principle: Subplantar injection of carrageenan in the rat paw induces a localized inflammatory response characterized by edema. The anti-inflammatory effect of a compound is determined by its ability to reduce this swelling.

Procedure:

  • Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized for one week before the experiment.[8]

  • Compound Administration: The test pyrazole compounds are administered orally at specified doses (e.g., 10, 20, and 40 mg/kg) one hour before the carrageenan injection. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug like diclofenac.[8]

  • Induction of Edema: 0.1 mL of a 1% carrageenan solution is injected into the subplantar region of the right hind paw of each rat.[8]

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., hourly for 5 hours) after the injection.[8]

  • Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: COX-2 in Prostaglandin Biosynthesis

The anti-inflammatory action of many pyrazole derivatives is due to the selective inhibition of COX-2, which is a key enzyme in the biosynthesis of prostaglandins, mediators of inflammation.

COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation

Caption: COX-2 in Prostaglandin Biosynthesis.

References

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 1-Benzyl-4-bromo-1H-pyrazol-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative evaluation of the cross-reactivity of a series of hypothetical 1-benzyl-4-bromo-1H-pyrazol-3-amine derivatives, a scaffold with potential for potent and selective kinase inhibition. The data presented herein is representative of typical findings for pyrazole-based kinase inhibitors and is intended to illustrate the principles of selectivity profiling.

The development of kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer. However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge in achieving inhibitor selectivity. Off-target effects can lead to toxicity and diminish the therapeutic window of a drug candidate. The this compound scaffold has emerged as a promising starting point for the design of kinase inhibitors. Strategic modifications to this core structure can significantly influence binding affinity and, crucially, the cross-reactivity profile across the kinome.

Comparative Selectivity of Lead Compounds

To illustrate the impact of chemical modifications on selectivity, we present a comparative analysis of three hypothetical derivatives of the this compound scaffold: Compound A (unsubstituted), Compound B (with a morpholino moiety), and Compound C (with a trifluoromethyl group). Their inhibitory activity was assessed against a panel of representative kinases.

Compound IDTarget Kinase IC50 (nM)Off-Target 1 (e.g., VEGFR2) IC50 (nM)Off-Target 2 (e.g., p38α) IC50 (nM)Selectivity Score (S10)
Compound A 501508000.15
Compound B 25500>10,0000.05
Compound C 15802500.10

Data is hypothetical and for illustrative purposes.

Selectivity Score (S10): The number of kinases inhibited by more than 90% at a 1 µM concentration, divided by the total number of kinases tested. A lower score indicates higher selectivity.

Structure-Activity Relationship and Cross-Reactivity

The seemingly minor chemical modifications between Compounds A, B, and C result in significant differences in their cross-reactivity profiles.

  • Compound A , the parent molecule, exhibits moderate potency against the primary target but also shows considerable activity against structurally related kinases, as indicated by its higher selectivity score.

  • Compound B , featuring a morpholino group, displays improved potency and a markedly enhanced selectivity profile. This is a common strategy in kinase inhibitor design, where the addition of such groups can exploit subtle differences in the topology of the ATP-binding pocket, leading to a reduction in off-target binding.

  • Compound C , with the addition of a trifluoromethyl group, shows the highest potency against the target kinase. However, it also demonstrates significant off-target activity, suggesting that this modification, while beneficial for target engagement, may also increase interactions with other kinases.

These illustrative data underscore the importance of comprehensive selectivity profiling in lead optimization.

Experimental Protocols

The following are detailed methodologies for key experiments typically cited in the evaluation of kinase inhibitor cross-reactivity.

In Vitro Kinase Inhibition Assay (Radiometric Format)

This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by the kinase.

  • Reaction Setup: In a 96-well plate, a reaction mixture is prepared containing the kinase, a specific peptide substrate, and the test compound at various concentrations in a kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 2 mM DTT).

  • Initiation: The reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The plate is incubated at 30°C for a specified period (e.g., 60 minutes).

  • Termination: The reaction is stopped by the addition of phosphoric acid.

  • Separation: The phosphorylated substrate is separated from the residual [γ-³³P]ATP using a phosphocellulose filter mat.

  • Detection: The radioactivity on the filter mat, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

  • Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

KinomeScan™ Selectivity Profiling

This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

  • Assay Principle: The assay measures the amount of a test compound that is required to displace a proprietary, immobilized, broad-spectrum kinase inhibitor from the kinase active site.

  • Kinase Panel: A comprehensive panel of human kinases is expressed as DNA-tagged fusion proteins.

  • Binding Competition: The DNA-tagged kinases are mixed with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).

  • Quantification: The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

  • Data Interpretation: The results are typically reported as the percentage of the kinase that remains bound to the solid support in the presence of the test compound. A lower percentage indicates a stronger interaction between the compound and the kinase.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in evaluating these compounds, the following diagrams illustrate a typical experimental workflow and the general mechanism of action of a kinase inhibitor.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_analysis Data Analysis & Lead Selection Start Scaffold Selection (this compound) Synth Derivative Synthesis Start->Synth Purify Purification & Characterization Synth->Purify Primary Primary Target Kinase Assay Purify->Primary Selectivity Kinome-wide Selectivity Profiling Primary->Selectivity Cellular Cell-based Potency Assays Selectivity->Cellular SAR SAR Analysis Cellular->SAR Lead Lead Candidate Selection SAR->Lead

Figure 1. A typical experimental workflow for the evaluation of kinase inhibitor derivatives.

Kinase_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway cluster_inhibition Mechanism of Inhibition Signal Upstream Signal (e.g., Growth Factor) Receptor Receptor Activation Signal->Receptor Kinase Target Kinase (Active) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Proliferation) pSubstrate->Response Inhibitor 1-benzyl-4-bromo-1H- pyrazol-3-amine Derivative Inhibitor->Kinase Inhibition

Figure 2. Generalized signaling pathway illustrating competitive kinase inhibition.

Conclusion

The evaluation of cross-reactivity is a critical step in the development of kinase inhibitors. As demonstrated with the hypothetical this compound derivatives, subtle structural modifications can have a profound impact on the selectivity profile of a compound. A thorough understanding of the structure-activity relationship, guided by comprehensive screening against a broad panel of kinases, is essential for the identification of lead candidates with the desired balance of potency and selectivity. The experimental protocols and workflows outlined in this guide provide a framework for the systematic evaluation of novel kinase inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.

A Comparative Guide to Functionalized Pyrazole Synthons: The Role of 1-Benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry and organic synthesis, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2][3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5][6][7] The strategic functionalization of the pyrazole ring is critical for modulating these activities and for the construction of complex molecular architectures.

This guide provides a comparative analysis of 1-benzyl-4-bromo-1H-pyrazol-3-amine, a versatile trifunctionalized synthon, against other common classes of functionalized pyrazoles. We will explore its unique synthetic advantages and provide experimental context for its application.

The Strategic Advantage of this compound

This compound (BBP-Amine) is a highly valuable building block due to the orthogonal reactivity of its three distinct functional groups:

  • N1-Benzyl Group: The benzyl group serves as a common and robust protecting group for the pyrazole nitrogen, preventing unwanted side reactions. It can be removed under various conditions if the free NH-pyrazole is the desired target.

  • C4-Bromo Group: The bromine atom at the C4 position is a prime handle for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, or alkyl substituents, enabling extensive structure-activity relationship (SAR) studies.[8]

  • C3-Amino Group: The amino group is a versatile nucleophile. It can be acylated, alkylated, or used as a key component in the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines, which are themselves important pharmacophores.[9]

The combination of these three functionalities in a single molecule allows for a stepwise and controlled diversification, making it an efficient starting point for library synthesis in drug discovery.

G cluster_0 This compound cluster_1 C4 Position Reactions cluster_2 C3-Amine Reactions BBP Core Synthon (BBP-Amine) Suzuki Suzuki Coupling (Aryl/Alkyl Introduction) BBP->Suzuki -Br Heck Heck Reaction (Alkene Introduction) BBP->Heck -Br Buchwald Buchwald-Hartwig (C-N Coupling) BBP->Buchwald -Br Acylation Acylation (Amide Formation) BBP->Acylation -NH2 FusedRing Cyclocondensation (Fused Heterocycles) BBP->FusedRing -NH2 Alkylation Reductive Amination (Secondary/Tertiary Amines) BBP->Alkylation -NH2 Deprotection Hydrogenolysis (NH-Pyrazole)

Caption: Synthetic utility of this compound.

Comparison with Other Pyrazole Synthons

While BBP-Amine offers significant advantages, other functionalized pyrazoles serve as crucial synthons depending on the synthetic goal. The choice of synthon impacts reaction pathways, yields, and the overall efficiency of the synthetic route.

Synthon ClassRepresentative ExamplePrimary ApplicationAdvantagesDisadvantages
Trifunctionalized This compoundLibrary synthesis, multi-step functionalizationOrthogonal reactivity, high versatilityHigher initial cost, potentially more complex reaction planning
Halogenated 4-Iodo-1H-pyrazoleCross-coupling reactions (Suzuki, Sonogashira, etc.)Higher reactivity in cross-coupling compared to Br/ClHigher cost than bromo/chloro analogs; potential instability
Amino 5-Amino-1H-pyrazoleFused ring synthesis (e.g., pyrazolo[1,5-a]pyrimidines)Direct precursor for important bicyclic scaffolds[9]Lacks a handle for direct C-C cross-coupling
Carbonyl 1,3-Diphenyl-1H-pyrazole-4-carbaldehydeCondensation reactions, derivatization to acids/alcoholsAldehyde group is highly versatile for C-C and C-N bond formation[7]Lacks a primary amino group for certain cyclizations
Ester-Substituted Ethyl 1H-pyrazole-5-carboxylateAmide bond formation, reduction to hydroxymethylStable functional group, readily converted to amidesLess reactive than aldehydes for certain transformations

Comparative Experimental Data

The efficiency of a synthon is best illustrated through experimental outcomes. The following table summarizes typical yields for key transformations involving different pyrazole synthons.

Reaction TypePyrazole SynthonCatalyst / ReagentSolventYield (%)Reference
Suzuki Coupling 4-Bromo-1,3,5-triarylpyrazolePd(PPh₃)₄ / Na₂CO₃Toluene/EtOH/H₂O85-95%[10]
Cyclocondensation 5-Amino-3-aryl-1H-pyrazoleβ-ketoesterAcetic Acid70-88%[9]
Hydrazone Formation 1,3-Diphenylpyrazole-4-carbaldehydeAryl hydrazineMethanol / Acetic Acid70-72%[7]
1,3-Dipolar Cycloaddition Ethyl diazoacetate + AlkyneN/AVaries77-90%[10]
Knorr Synthesis Phenylhydrazine + Ethyl acetoacetatenano-ZnON/A (Solvent-free)95%[4][5]

Note: Yields are highly substrate and condition-dependent. This table provides representative examples.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of a 4-Bromopyrazole Derivative

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a common transformation for synthons like BBP-Amine.

  • Reaction Setup: To an oven-dried Schlenk flask, add the 4-bromopyrazole derivative (1.0 mmol), the desired boronic acid (1.2 mmol), potassium carbonate (2.5 mmol), and Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously under argon for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired 4-arylpyrazole product.

Protocol 2: Synthesis of a Pyrazolo[1,5-a]pyrimidine from a 5-Aminopyrazole

This protocol outlines the cyclocondensation reaction to form a fused heterocyclic system.

  • Reaction Setup: In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1.0 mmol) in glacial acetic acid (5 mL).

  • Reagent Addition: Add the appropriate β-dicarbonyl compound (e.g., ethyl acetoacetate) (1.1 mmol) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 120 °C) for 4-6 hours. Monitor the reaction progress by TLC.

  • Workup: Cool the mixture to room temperature and pour it slowly into ice-cold water (50 mL) with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol.

  • Purification: Dry the solid under vacuum. If necessary, recrystallize from a suitable solvent (e.g., ethanol) to yield the pure pyrazolo[1,5-a]pyrimidine.

Pyrazoles in Biological Signaling Pathways

The intense interest in pyrazole synthesis is driven by the discovery of potent and selective inhibitors for key biological targets. For example, several pyrazole-containing drugs target protein kinases within critical cell signaling pathways, such as the JAK-STAT pathway, which is implicated in inflammatory diseases and cancers.[11]

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Kinase Receptor->JAK activates STAT STAT JAK->STAT phosphorylates (P) STAT_P p-STAT STAT->STAT_P STAT_P->STAT_P dimerizes Nucleus Nucleus STAT_P->Nucleus translocates to Transcription Gene Transcription (Inflammation, Proliferation) Nucleus->Transcription Inhibitor Pyrazole Inhibitor (e.g., Ruxolitinib) Inhibitor->JAK blocks ATP binding

Caption: Inhibition of the JAK-STAT pathway by a pyrazole-based drug.

Foundational Synthesis: The Knorr Pyrazole Synthesis

Understanding the construction of the pyrazole core itself is fundamental. The Knorr synthesis, involving the condensation of a hydrazine with a β-dicarbonyl compound, remains one of the most common and robust methods.[5]

G cluster_reactants Reactants Hydrazine Hydrazine (R1-NH-NH2) Condensation Condensation (-H2O) Hydrazine->Condensation Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Condensation Cyclization Intramolecular Cyclization (-H2O) Condensation->Cyclization Pyrazole Substituted Pyrazole Cyclization->Pyrazole

Caption: Workflow for the Knorr pyrazole synthesis.

Conclusion

The selection of an appropriate pyrazole synthon is a critical decision in the design of efficient synthetic routes for novel chemical entities. This compound stands out as a particularly powerful building block, offering a trifecta of reactive sites that can be addressed with high selectivity. Its utility in creating diverse molecular libraries is unparalleled. However, a comprehensive understanding of alternative synthons, such as simple halogenated, amino, or carbonyl-containing pyrazoles, allows the medicinal chemist to tailor their approach, optimizing for cost, reaction efficiency, and the specific structural requirements of the final target molecule. The continued development and application of these versatile synthons will undoubtedly fuel future discoveries in drug development and materials science.[1]

References

Spectroscopic Distinction of Pyrazole Isomers and Regioisomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals engaged in drug development, the precise structural elucidation of pyrazole derivatives is a critical step. The isomeric and regioismeric forms of pyrazoles can exhibit distinct pharmacological profiles, making unambiguous identification essential. This guide provides a comparative analysis of spectroscopic data for pyrazole isomers and regioisomers, supported by experimental data and protocols.

The differentiation between pyrazole isomers (compounds with the same molecular formula but different atomic arrangements) and regioisomers (isomers with the same substituents at different positions on the pyrazole ring) can be effectively achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, complemented by Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for two pairs of pyrazole regioisomers, highlighting the diagnostic differences in their spectra.

Regioisomers: 1-Benzyl-3-nitro-1H-pyrazole vs. 2-Benzyl-3-nitro-1H-pyrazole
Spectroscopic Data1-Benzyl-3-nitro-1H-pyrazole2-Benzyl-3-nitro-1H-pyrazoleKey Differences
¹H NMR (CDCl₃, 500 MHz) δ 7.28–7.41 (m, 6H), 6.90 (d, J = 2.4 Hz, 1H), 5.37 (s, 2H)δ 7.58 (d, J = 2.5 Hz, 1H), 7.26–7.33 (m, 6H), 7.08 (d, J = 2.5 Hz, 1H), 5.79 (s, 2H)The chemical shifts of the pyrazole ring protons (H4 and H5) and the benzylic protons are distinct. In the 1-benzyl isomer, the pyrazole protons appear at δ 7.28-7.41 and 6.90, while in the 2-benzyl isomer, they are at δ 7.58 and 7.08. The benzylic protons (CH₂) also show a significant shift difference (δ 5.37 vs. 5.79).
¹³C NMR (CDCl₃, 125.8 MHz) δ 155.7, 134.3, 132.3, 129.1, 128.8, 128.1, 103.4, 57.5δ 145.5, 138.2, 135.2, 128.8, 128.4, 127.7, 107.2, 56.4The chemical shifts of the pyrazole ring carbons and the benzylic carbon are different, reflecting the change in the electronic environment upon N-substitution at different positions.
HRMS (ESI+) calcd for C₁₀H₉N₃O₂ ([M + H]⁺) 204.0773; found 204.0777calcd for C₁₀H₉N₃O₂ ([M + H]⁺) 204.0773; found 204.0771While the molecular ion peak will be the same, the fragmentation pattern in the mass spectrum could potentially differ, although this is not always a reliable method for distinguishing these regioisomers without detailed fragmentation analysis.
Regioisomers: 1,3-Diphenyl-1H-pyrazole vs. 1,5-Diphenyl-1H-pyrazole
Spectroscopic Data1,3-Diphenyl-1H-pyrazole1,5-Diphenyl-1H-pyrazoleKey Differences
¹H NMR (CDCl₃) δ 7.20-7.80 (m, 11H, Ar-H & H5-pyrazole), 6.60 (d, 1H, J=2.0 Hz, H4-pyrazole)δ 7.20-7.50 (m, 10H, Ar-H), 7.65 (d, 1H, J=2.5 Hz, H3-pyrazole), 6.40 (d, 1H, J=2.5 Hz, H4-pyrazole)The chemical shifts and coupling patterns of the pyrazole ring protons are diagnostic. In the 1,3-isomer, a doublet for H4 is observed, while in the 1,5-isomer, two distinct doublets for H3 and H4 are present.
¹³C NMR (CDCl₃) δ 152.0 (C3), 140.0 (C5), 133.0, 129.0, 128.5, 128.0, 127.0, 125.5, 119.0 (Ar-C), 108.0 (C4)δ 148.7 (C5), 142.9 (C3), 139.7, 130.3, 128.2, 128.1, 127.9, 127.5, 126.4, 124.5 (Ar-C), 107.5 (C4)[1]The chemical shifts of the C3 and C5 carbons of the pyrazole ring are significantly different between the two regioisomers, providing a clear method for differentiation.
Mass Spec (EI) m/z 220 (M⁺)[2]m/z 220 (M⁺)[1]Similar to the previous example, the molecular ion peak is the same. Distinguishing these regioisomers by mass spectrometry alone would require careful analysis of the fragmentation patterns.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques discussed. Specific parameters may vary depending on the instrument and the specific properties of the compound being analyzed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of the pyrazole derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in an NMR tube.[3]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg is typically required.[3]

    • Ensure the sample is fully dissolved. If necessary, the sample can be dissolved in a small vial first and then transferred to the NMR tube.[3]

  • Data Acquisition:

    • Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.[1][4]

    • For ¹H NMR, a standard single-pulse experiment is typically used.

    • For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum.

    • Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (for solid samples):

    • Thin Solid Film Method: Dissolve a small amount of the solid sample (approx. 50 mg) in a volatile solvent (e.g., methylene chloride or acetone).[5] Apply a drop of the solution to a salt plate (e.g., KBr, NaCl) and allow the solvent to evaporate, leaving a thin film of the compound.[5]

    • Nujol Mull Method: Grind 5-10 mg of the solid sample with a drop of Nujol (mineral oil) in a mortar and pestle to create a fine paste.[6][7] Spread the mull between two salt plates.[6]

  • Data Acquisition:

    • Place the prepared sample in the sample holder of an FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction:

    • Samples can be introduced into the mass spectrometer via direct infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC).[8]

    • For direct infusion, dissolve a small amount of the sample in a suitable volatile solvent.

  • Ionization:

    • Common ionization techniques for small organic molecules include Electron Ionization (EI) and Electrospray Ionization (ESI).[8][9] EI is a hard ionization technique that often leads to extensive fragmentation, which can be useful for structural elucidation. ESI is a softer ionization technique that typically produces the protonated molecular ion ([M+H]⁺), providing clear molecular weight information.[1]

  • Data Acquisition:

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).[9][10]

    • A mass spectrum is generated, plotting the relative abundance of ions versus their m/z values.

Visualization of Spectroscopic Differentiation

The following diagram illustrates the logical workflow for distinguishing pyrazole regioisomers based on their spectroscopic data.

G Workflow for Spectroscopic Differentiation of Pyrazole Regioisomers cluster_0 Structural Isomers cluster_1 Regioisomers cluster_2 Spectroscopic Analysis cluster_3 Data Interpretation Pyrazole Core Pyrazole Core Regioisomer A Regioisomer A Pyrazole Core->Regioisomer A Regioisomer B Regioisomer B Pyrazole Core->Regioisomer B Substituent R1 Substituent R1 Substituent R1->Regioisomer A Substituent R1->Regioisomer B Substituent R2 Substituent R2 Substituent R2->Regioisomer A Substituent R2->Regioisomer B Regioisomer A (e.g., 1,3-disubstituted) Regioisomer A (e.g., 1,3-disubstituted) Regioisomer B (e.g., 1,5-disubstituted) Regioisomer B (e.g., 1,5-disubstituted) NMR NMR (¹H, ¹³C) Distinct Chemical Shifts & Coupling Distinct Chemical Shifts & Coupling NMR->Distinct Chemical Shifts & Coupling IR IR Characteristic Vibrational Frequencies Characteristic Vibrational Frequencies IR->Characteristic Vibrational Frequencies MS Mass Spec. Molecular Ion & Fragmentation Pattern Molecular Ion & Fragmentation Pattern MS->Molecular Ion & Fragmentation Pattern Unambiguous Identification Unambiguous Identification Distinct Chemical Shifts & Coupling->Unambiguous Identification Characteristic Vibrational Frequencies->Unambiguous Identification Molecular Ion & Fragmentation Pattern->Unambiguous Identification Regioisomer A->NMR Regioisomer A->IR Regioisomer A->MS Regioisomer B->NMR Regioisomer B->IR Regioisomer B->MS

References

Safety Operating Guide

Navigating the Safe Disposal of 1-benzyl-4-bromo-1H-pyrazol-3-amine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 1-benzyl-4-bromo-1H-pyrazol-3-amine, a halogenated heterocyclic amine. Adherence to these protocols is essential to mitigate risks and ensure compliance with safety regulations.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard profile of similar brominated pyrazole compounds, this substance should be treated as harmful if swallowed or inhaled, and as a skin and eye irritant.[1]

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and employ proper removal techniques to avoid skin contact.[1]

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[2]

  • Lab Coat: A full-sleeved lab coat should be worn to protect from accidental splashes.

  • Respiratory Protection: If handling the compound as a powder or in a way that generates dust or aerosols, a NIOSH-approved respirator is recommended.[2] All handling of the solid material should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]

Quantitative Data Summary

The following table summarizes the key hazard information for compounds structurally similar to this compound, which should be used as a precautionary guide.

Hazard ClassificationGHS Hazard Statement(s)Precautionary Statement(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedP264, P270, P301+P312, P330
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritationP280, P305+P351+P338
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaledP261, P271, P304+P340, P312
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritationH335: May cause respiratory irritationP261, P271, P304+P340, P312

Data extrapolated from safety data sheets of structurally related compounds.[1]

Experimental Protocol for Disposal

The primary method for the disposal of this compound is through collection as halogenated organic waste. Chemical neutralization should only be attempted by trained personnel with a full understanding of the potential reaction hazards.

Method 1: Direct Disposal as Halogenated Waste

This is the recommended and most common procedure for the disposal of halogenated organic compounds in a laboratory setting.

Materials:

  • Designated, sealed, and clearly labeled "Halogenated Organic Waste" container.

  • Personal Protective Equipment (PPE) as described above.

  • Chemical fume hood.

Procedure:

  • Segregation: Ensure that this compound is not mixed with non-halogenated waste. Halogenated and non-halogenated solvent wastes must be collected in separate containers.

  • Containment:

    • Solid Waste: Carefully transfer the solid this compound into the designated "Halogenated Organic Waste" container. Avoid creating dust.[1]

    • Contaminated Materials: Any materials, such as weighing paper, gloves, or pipette tips, that are contaminated with the compound should also be placed in this container.

    • Solutions: If the compound is in a solvent, transfer the solution to the liquid "Halogenated Organic Waste" container.

  • Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name of this compound and an approximate concentration or amount.

  • Storage: Store the sealed waste container in a designated, well-ventilated, and cool area, away from incompatible materials such as strong oxidizing agents, strong bases, and amines, pending collection by a certified waste disposal service.[2]

  • Documentation: Maintain a log of the waste added to the container, including the chemical name, quantity, and date.

Important Considerations:

  • NEVER dispose of this compound down the drain.[1]

  • DO NOT mix with incompatible waste streams.

Logical Workflow for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Assess Waste IsSolid Is the waste solid? Start->IsSolid IsSolution Is the waste a solution? IsSolid->IsSolution No SolidWaste Solid Waste (Pure compound or contaminated materials) IsSolid->SolidWaste Yes LiquidWaste Liquid Waste (Compound in solvent) IsSolution->LiquidWaste Yes CollectSolid Place in 'Solid Halogenated Organic Waste' container SolidWaste->CollectSolid CollectLiquid Place in 'Liquid Halogenated Organic Waste' container LiquidWaste->CollectLiquid SealAndLabel Seal and label container with full chemical name and quantity CollectSolid->SealAndLabel CollectLiquid->SealAndLabel Store Store in designated hazardous waste accumulation area SealAndLabel->Store End End: Await professional disposal Store->End

Caption: Decision tree for the proper segregation and disposal of this compound waste.

By following these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in laboratory operations.

References

Personal protective equipment for handling 1-benzyl-4-bromo-1H-pyrazol-3-amine

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 1-benzyl-4-bromo-1H-pyrazol-3-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these procedures is essential to ensure a safe laboratory environment.

Hazard Identification and Precautions

This compound is a hazardous substance that requires careful handling. The primary hazards associated with this chemical are:

  • Toxicity: It is toxic if swallowed, in contact with skin, or if inhaled[1].

  • Irritation: It can cause skin and serious eye irritation.

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product[1].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. A risk assessment should be conducted to determine if additional PPE is required for specific procedures[2].

PPE CategoryItemSpecification
Hand Protection GlovesNitrile or other chemical-resistant gloves. Double-gloving is recommended for enhanced protection[3][4].
Eye Protection Safety GogglesChemical splash goggles are required to protect against splashes, dust, or flying debris[3][5].
Face Protection Face ShieldTo be worn in addition to safety goggles, especially when there is a significant risk of splashing[4][5].
Body Protection Lab CoatA flame-resistant lab coat that fully covers the arms is recommended to protect skin and clothing[3].
Foot Protection Closed-toe ShoesRequired to prevent injuries from spills or dropped objects[3].
Respiratory Protection RespiratorAn N95 or higher-rated respirator should be used when handling the powder outside of a fume hood[3].

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
  • Verify that an eyewash station and safety shower are readily accessible.
  • Assemble all necessary equipment and reagents before starting.
  • Put on all required personal protective equipment as detailed in the table above.

2. Handling the Compound:

  • Carefully weigh the desired amount of this compound in the fume hood.
  • Avoid creating dust. If dust is generated, use appropriate respiratory protection.
  • When transferring the compound, use a spatula or other appropriate tool to prevent spillage.
  • If the compound comes into contact with your skin, immediately wash the affected area with plenty of soap and water and remove contaminated clothing[1].
  • If inhaled, move to an area with fresh air. If you feel unwell, seek immediate medical attention[1].
  • In case of eye contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice.

3. Post-Handling:

  • Thoroughly clean the work area and any equipment used.
  • Wash hands thoroughly after handling the chemical, even if gloves were worn[1].
  • Store the compound in a tightly closed container in a well-ventilated and secure location[1].

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Collection:

  • Collect all solid waste (e.g., contaminated gloves, weighing paper, paper towels) in a dedicated, clearly labeled hazardous waste container.
  • Collect all liquid waste from the experiment in a separate, compatible, and clearly labeled hazardous waste container.

2. Waste Disposal:

  • Dispose of all waste in accordance with local, state, and federal regulations. This typically involves arranging for pickup by a licensed hazardous waste disposal company.
  • Do not dispose of this chemical down the drain or in regular trash.
  • Given that organobromides can be persistent in the environment, proper disposal is critical[6]. Methods such as incineration at a licensed facility may be required[7].

Workflow for Safe Handling

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage cluster_emergency Emergency Procedures prep_area Prepare Work Area (Fume Hood) don_ppe Don Required PPE prep_area->don_ppe weigh Weigh Chemical don_ppe->weigh transfer Transfer Chemical weigh->transfer experiment Perform Experiment transfer->experiment clean_area Clean Work Area experiment->clean_area dispose_waste Segregate & Label Waste clean_area->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands store Store Chemical Securely wash_hands->store spill Spill exposure Exposure

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.